molecular formula C18H39O2P B1583185 Tetrabutylphosphonium acetate CAS No. 30345-49-4

Tetrabutylphosphonium acetate

Cat. No.: B1583185
CAS No.: 30345-49-4
M. Wt: 318.5 g/mol
InChI Key: GFZMLBWMGBLIDI-UHFFFAOYSA-M
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Description

Tetrabutylphosphonium acetate is a quaternary phosphonium salt ionic liquid that serves as a valuable reagent and catalyst in multiple areas of scientific research. It is recognized for its thermal stability, negligible vapor pressure, and tunable physicochemical properties. Applications and Research Value: • Phase-Transfer and Esterification Catalyst: This compound is an effective phase-transfer catalyst, enhancing reaction rates and yields in organic synthesis . It acts as a powerful catalyst for transesterification and esterification reactions, which are key steps in the production of polymers, resins, and specialty monomers . Its Lewis acid characteristics also enable it to catalyze reactions involving transition metals . • CO₂ Capture Solvent: Research demonstrates its utility as a solvent for carbon dioxide capture . When paired with the basic acetate anion, it can chemically absorb CO₂, offering a potential improvement in thermal stability over other ionic liquids like imidazolium acetates . Its capacity for CO₂ absorption has been experimentally determined, showing promise for reducing industrial greenhouse gas emissions . • Cellulose Processing Agent: It is an effective agent for the pre-treatment of cellulose, significantly reducing crystallinity and enhancing chemical reactivity without full dissolution . This activation enables higher degrees of substitution in subsequent heterogeneous reactions, such as acetylation and oxidation, making cellulose more accessible for chemical modification and biofuel production . Product Note: This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use or personal consumption.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

tetrabutylphosphanium;acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C16H36P.C2H4O2/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-2(3)4/h5-16H2,1-4H3;1H3,(H,3,4)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFZMLBWMGBLIDI-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[P+](CCCC)(CCCC)CCCC.CC(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H39O2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20952693
Record name Tetrabutylphosphanium acetate
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Molecular Weight

318.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

30345-49-4
Record name Tetrabutylphosphonium acetate
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Record name Tetrabutylphosphonium acetate
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Record name Tetrabutylphosphanium acetate
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Record name Tetrabutylphosphonium acetate
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Foundational & Exploratory

What are the physical and chemical properties of Tetrabutylphosphonium acetate?

Author: BenchChem Technical Support Team. Date: December 2025

Tetrabutylphosphonium (B1682233) Acetate (B1210297): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Tetrabutylphosphonium acetate, a quaternary phosphonium (B103445) salt, is a versatile compound with significant applications in various chemical fields, including as a phase-transfer catalyst and an ionic liquid.[1][2] Its unique combination of a bulky, symmetric phosphonium cation and a carboxylate anion imparts distinct physical and chemical properties that are leveraged in organic synthesis, polymer chemistry, and materials science.[2][3] This guide provides an in-depth overview of its core properties, experimental methodologies for its characterization, and key functional relationships.

Core Physical and Chemical Properties

The physical and chemical characteristics of this compound are summarized below. These properties are crucial for its handling, application, and performance in various chemical processes.

PropertyValueReference(s)
CAS Number 30345-49-4[1][4]
EC Number 250-139-8[5][6]
Molecular Formula C18H39O2P[4][5]
Molecular Weight 318.47 g/mol - 318.5 g/mol [4][7][8]
Appearance White crystalline solid or colorless to light yellow liquid.[1][9][10]
Odor Faint odor.[1]
Melting Point Data not consistently available.[8][9][10]
Boiling Point Data not available.[8][10][11]
Solubility Soluble in organic solvents; insoluble in water.[1]
Stability Thermally stable.[2] Avoid contact with strong oxidizers and bases.[12]
Hazardous Decomposition High temperatures may generate corrosive gases/vapors like Carbon dioxide.[12]

Chemical Reactivity and Applications

This compound is primarily recognized for its role in catalysis and as an ionic liquid.

  • Phase-Transfer Catalyst (PTC): It is an effective phase-transfer catalyst, facilitating reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase).[1][2][9] This property enhances reaction rates and yields, making processes more efficient and reducing waste.[2] It is particularly useful in (trans)esterification reactions for producing monomers and polymers.[2][9]

  • Ionic Liquid: As a salt that can be liquid at or near room temperature, it serves as a non-volatile, thermally stable solvent or reaction medium.[1] This application is valuable in creating novel solvent systems for various chemical processes.[1][13]

  • Lewis Acid Characteristics: Its soft Lewis acid properties contribute to its catalytic activity, particularly in reactions involving transition metals.[2][9] This broadens its applicability in pharmaceuticals, agrochemicals, and fine chemical production.[2][9]

Experimental Protocols

The characterization and synthesis of this compound involve several standard laboratory techniques.

Synthesis via Neutralization

A common method for synthesizing phosphonium-based ionic liquids is through the neutralization of a phosphonium hydroxide (B78521) with the desired acid.

  • Objective: To synthesize this compound from Tetrabutylphosphonium hydroxide and acetic acid.

  • Materials:

    • Tetrabutylphosphonium hydroxide solution

    • Acetic acid

    • Dichloromethane (B109758) (for extraction)

    • Distilled water

    • Rotary evaporator

    • Vacuum oven

  • Procedure:

    • Tetrabutylphosphonium hydroxide is reacted with an equimolar amount of trifluoroacetic acid in a process that can be adapted for acetic acid.[14]

    • The resulting mixture is added to a biphasic system of dichloromethane and water in a separatory funnel for extraction.[14]

    • The product is extracted into the dichloromethane layer.[14]

    • The organic layer is washed multiple times with distilled water to remove any unreacted starting materials or water-soluble impurities.[14]

    • The dichloromethane is removed from the product using a rotary evaporator.[14]

    • The final product is dried under vacuum at an elevated temperature (e.g., 70 °C) for an extended period (e.g., 24 hours) to remove residual solvent and water.[14]

Purity and Characterization

Ensuring the purity of ionic liquids is critical as impurities can significantly affect their physical properties and reactivity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Objective: To confirm the chemical structure and identify any organic impurities.

    • Procedure: A small sample of the purified this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d6 or D2O).[3][15] The solution is transferred to an NMR tube and analyzed using 1H and 13C NMR spectroscopy.[3] The resulting spectra are compared with expected chemical shifts to verify the structure.[3]

  • Karl Fischer Titration:

    • Objective: To determine the water content of the final product.

    • Procedure: A coulometric Karl Fischer titrator is used to precisely measure the water content.[3][15] A known mass of the ionic liquid is injected into the titration cell, and the amount of water is quantified. Water content is typically aimed to be below 300 ppm for high-purity applications.[3]

  • Thermogravimetric Analysis (TGA):

    • Objective: To assess the thermal stability and decomposition temperature of the compound.

    • Procedure: A small, precisely weighed sample (e.g., 18-20 mg) is placed in a platinum pan within a TGA instrument.[16] The sample is heated at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.[16][17] The instrument records the mass of the sample as a function of temperature. The onset decomposition temperature (Tonset) is determined from the resulting curve.[16]

Visualizations: Workflows and Mechanisms

The following diagrams illustrate key processes and relationships involving this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_purification Purification Steps TBPH Tetrabutylphosphonium Hydroxide Neutralization Neutralization Reaction TBPH->Neutralization AcOH Acetic Acid AcOH->Neutralization Extraction Liquid-Liquid Extraction Neutralization->Extraction Crude Product Washing Washing with Water Extraction->Washing Evaporation Solvent Evaporation (Rotary Evaporator) Washing->Evaporation Drying Vacuum Drying Evaporation->Drying FinalProduct Pure Tetrabutylphosphonium Acetate Drying->FinalProduct

Caption: General workflow for the synthesis and purification of this compound.

Phase_Transfer_Catalysis RX Organic Reactant (R-X) QX_org [PBu4]+[X]- RX->QX_org Reaction RZ Product (R-Z) QZ_org [PBu4]+[Z]- QZ_org->RZ Reaction QX_aq [PBu4]+[X]- QX_org->QX_aq Phase Transfer MZ Inorganic Nucleophile (M+Z-) QZ_aq [PBu4]+[Z]- MX Byproduct (M+X-) QZ_aq->QZ_org Ion Exchange (Phase Transfer)

Caption: Mechanism of phase-transfer catalysis using Tetrabutylphosphonium ([PBu4]+) salts.

Properties_Relationship cluster_components Structural Components cluster_properties Resulting Properties & Applications TBPA This compound Cation Cation Tetrabutylphosphonium ([PBu4]+) Bulky Symmetric Lipophilic TBPA:f0->Cation:head Anion Anion Acetate ([OAc]-) Nucleophilic Basic TBPA:f0->Anion:head PTC Phase-Transfer Catalyst Cation->PTC IL Ionic Liquid Cation->IL Anion->PTC Anion->IL Solvent Specialty Solvent IL->Solvent

Caption: Relationship between structure and properties of this compound.

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[5][6][12]

  • Precautionary Measures: Handling should be performed in a well-ventilated area.[5] Personal protective equipment, including suitable gloves, safety goggles, and protective clothing, is mandatory to avoid contact with skin and eyes.[5][12][18]

  • First Aid: In case of skin contact, wash off immediately with plenty of water.[5] If it gets in the eyes, rinse cautiously with water for several minutes.[5] If swallowed, get medical help immediately.[5]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10]

This guide serves as a foundational resource for professionals working with this compound, providing essential data and procedural insights to support research and development activities.

References

An In-depth Technical Guide to the Thermal Stability and Decomposition of Tetrabutylphosphonium Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrabutylphosphonium (B1682233) acetate (B1210297) ([P(C₄)₄][OAc]), an ionic liquid (IL), has garnered interest in various applications, including as a phase transfer catalyst and in biomass processing.[1] A critical parameter for its safe and effective use, particularly in applications involving elevated temperatures, is its thermal stability. This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition of tetrabutylphosphonium acetate, addressing the lack of specific publicly available data with a discussion of general principles, experimental methodologies, and factors influencing the thermal behavior of related phosphonium-based ionic liquids.

Data Presentation: Thermal Decomposition Parameters

A thorough review of scientific literature and safety documentation reveals a notable absence of specific quantitative data for the thermal decomposition of this compound. The following table reflects this lack of data.

Thermal PropertyValueMethodReference
Onset Decomposition Temperature (Tonset)Not AvailableTGA-
Peak Decomposition Temperature (Tpeak)Not AvailableDTG-
5% Weight Loss Temperature (Td5%)Not AvailableTGA-
10% Weight Loss Temperature (Td10%)Not AvailableTGA-

Factors Influencing Thermal Stability of Phosphonium (B103445) Ionic Liquids

The thermal stability of ionic liquids is a complex property influenced by the nature of both the cation and the anion.[3][4] For phosphonium salts, the following factors are particularly significant:

  • Anion Basicity and Nucleophilicity: The anion plays a crucial role in the decomposition mechanism and overall thermal stability.[3][5] Highly basic or nucleophilic anions can promote decomposition at lower temperatures through pathways like nucleophilic substitution or elimination reactions. The acetate anion, being a carboxylate, is generally considered to be more reactive than anions like bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻).

  • Cation Structure: The alkyl chain length on the phosphonium cation can influence thermal stability, though this effect is often considered secondary to the anion's influence.[3][6] Longer alkyl chains may offer more potential pathways for decomposition reactions.

  • Presence of Impurities: The purity of the ionic liquid sample is critical for accurate thermal stability assessment. The presence of synthetic precursors or water can significantly lower the observed decomposition temperature.[7]

  • Atmosphere: The gaseous environment during heating (inert vs. oxidative) can alter the decomposition pathway and onset temperature.[7]

Decomposition Pathways

While the specific decomposition products of this compound under controlled thermal analysis are not documented, a 1960s study on the pyrolysis of this compound at 325°C reported the formation of 2-hexanone (B1666271) and acetone.[8] This suggests that at elevated temperatures, complex chemical reactions, including condensations and rearrangements, can occur.

For phosphonium-based ionic liquids in general, decomposition can proceed through various mechanisms, including:

  • Nucleophilic Substitution (SN2): The anion can act as a nucleophile, attacking the α-carbon of an alkyl group on the cation, leading to the formation of a neutral ester and tributylphosphine.[9]

  • Elimination Reactions: Similar to the Hofmann elimination in ammonium (B1175870) salts, a basic anion can abstract a proton from a β-carbon of an alkyl chain, leading to the formation of an alkene (e.g., butene), water, and tributylphosphine.

Experimental Protocols for Thermal Analysis

To ensure accurate and reproducible data on the thermal stability of this compound, standardized experimental protocols are essential. The following methodologies are based on common practices for the thermal analysis of ionic liquids.[10]

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the material begins to decompose, characterized by mass loss.

Methodology:

  • Sample Preparation: A small sample of this compound (typically 5-10 mg) is accurately weighed into a clean TGA crucible (e.g., platinum or alumina). To ensure the removal of any volatile impurities like water or residual solvents, the sample should be dried under vacuum at a moderate temperature (e.g., 60-80°C) for several hours prior to analysis.

  • Instrument Setup:

    • Atmosphere: The analysis is typically conducted under an inert atmosphere, such as dry nitrogen or argon, with a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

    • Heating Rate: A linear heating rate of 10 °C/min is commonly used for screening thermal stability.[6][11] Slower or faster heating rates can be employed to study the kinetics of decomposition.

    • Temperature Range: The sample is heated from ambient temperature to a temperature sufficiently high to ensure complete decomposition (e.g., 600 °C).

  • Data Analysis: The resulting TGA curve plots the percentage of mass loss versus temperature. The onset decomposition temperature (Tonset) is determined as the intersection of the baseline tangent with the tangent of the steepest mass loss slope. Temperatures for specific percentage weight loss (e.g., Td5%, Td10%) are also reported. The derivative of the TGA curve (DTG) shows the rate of mass loss, with the peak temperature (Tpeak) indicating the point of maximum decomposition rate.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, crystallization, and glass transitions, and to measure the enthalpy changes associated with these processes.

Methodology:

  • Sample Preparation: A small, hermetically sealed sample (typically 2-5 mg) is prepared in an aluminum or copper pan. An empty, sealed pan is used as a reference.

  • Instrument Setup:

    • Atmosphere: An inert atmosphere (e.g., nitrogen) is maintained in the DSC cell.

    • Thermal Program: A typical DSC program involves a series of heating and cooling cycles to observe thermal events. For example:

      • Heat from room temperature to a temperature above the expected melting point (e.g., 150 °C) at a controlled rate (e.g., 10 °C/min).

      • Hold isothermally for a few minutes to ensure complete melting.

      • Cool to a low temperature (e.g., -90 °C) at a controlled rate (e.g., 10 °C/min) to observe crystallization and/or a glass transition.

      • Reheat to the upper temperature limit to observe the glass transition and melting on the second heating cycle, which provides data free from the sample's prior thermal history.[12]

  • Data Analysis: The DSC thermogram plots heat flow versus temperature. Endothermic events (e.g., melting) and exothermic events (e.g., crystallization) are identified by their respective peaks. The glass transition appears as a step change in the baseline.

Mandatory Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_tga_params TGA Parameters cluster_dsc_params DSC Parameters cluster_data Data Acquisition & Analysis Sample This compound Sample Drying Vacuum Drying (e.g., 70°C, 24h) Sample->Drying Remove volatiles TGA Thermogravimetric Analysis (TGA) Drying->TGA ~5-10 mg sample DSC Differential Scanning Calorimetry (DSC) Drying->DSC ~2-5 mg sample TGA_Atmosphere Inert Atmosphere (N2) TGA_Rate Heating Rate (10°C/min) TGA_Range Temp. Range (e.g., 25-600°C) TGA_Data Mass Loss vs. Temperature Curve TGA->TGA_Data DSC_Atmosphere Inert Atmosphere (N2) DSC_Program Heat-Cool-Heat Cycle DSC_Data Heat Flow vs. Temperature Curve DSC->DSC_Data Decomposition_Data Determine Tonset, Tpeak TGA_Data->Decomposition_Data Phase_Transitions Identify Tm, Tg, Tc DSC_Data->Phase_Transitions Final_Report Technical Report Decomposition_Data->Final_Report Quantitative Stability Data Phase_Transitions->Final_Report Thermal Transition Data

Caption: Experimental workflow for determining the thermal stability of this compound.

Logical_Relationships cluster_factors Influencing Factors cluster_anion_props Anion Characteristics cluster_cation_props Cation Characteristics Thermal_Stability Thermal Stability of This compound Anion Anion Properties (Acetate) Thermal_Stability->Anion strongly influences Cation Cation Structure (Tetrabutylphosphonium) Thermal_Stability->Cation influences Purity Sample Purity Thermal_Stability->Purity affects Atmosphere Experimental Atmosphere Thermal_Stability->Atmosphere affects Decomposition_Pathways Decomposition Pathways Thermal_Stability->Decomposition_Pathways is determined by Basicity Basicity Nucleophilicity Nucleophilicity Anion->Decomposition_Pathways dictates Alkyl_Chain Alkyl Chain Length Symmetry Symmetry SN2 SN2 Nucleophilic Substitution Decomposition_Pathways->SN2 e.g. Elimination Hofmann-like Elimination Decomposition_Pathways->Elimination e.g.

References

An In-depth Technical Guide to the Solubility of Tetrabutylphosphonium Acetate in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrabutylphosphonium (B1682233) acetate (B1210297) ([P(C₄H₉)₄][OAc]), a quaternary phosphonium (B103445) salt, is recognized for its utility as a phase-transfer catalyst and as a component in ionic liquid formulations.[1] Its solubility in various media is a critical parameter for its application in organic synthesis, catalysis, and material science. This technical guide provides a comprehensive overview of the known solubility characteristics of tetrabutylphosphonium acetate in common organic solvents. While specific quantitative solubility data is not widely available in published literature, this document compiles qualitative and semi-quantitative information and presents a generalized, robust experimental protocol for its determination. This guide is intended to be a valuable resource for researchers and professionals in chemistry and drug development, enabling them to effectively utilize this compound in their work.

Introduction

This compound is a salt that is liquid at or near room temperature, classifying it as an ionic liquid.[1] It consists of a tetrabutylphosphonium cation and an acetate anion.[1] This compound is noted for its role as a phase-transfer catalyst, facilitating reactions between immiscible phases in various chemical processes.[1] A general characteristic of this compound is its solubility in organic solvents and its insolubility in water.[1] Understanding its solubility profile is essential for designing reaction conditions, purification processes, and for its use in formulations. This guide aims to provide a detailed overview of its solubility and a practical methodology for its experimental determination.

Solubility of this compound

Table 1: Qualitative Solubility of this compound in Various Solvents

SolventChemical FormulaTypeSolubilityReference/Comment
WaterH₂OProticInsoluble[1]
Dimethyl Sulfoxide (DMSO)(CH₃)₂SOAprotic PolarSolubleUsed in combination with TBAA to dissolve cellulose.
EthanolC₂H₅OHProticLikely SolubleMentioned as a solvent for the synthesis of the related tetrabutylammonium (B224687) acetate.
AcetonitrileCH₃CNAprotic PolarLikely SolubleA related compound, tetrabutylammonium acetate, is soluble in acetonitrile.
DichloromethaneCH₂Cl₂AproticLikely SolubleA related compound, tetrabutylphosphonium hydroxide, is miscible with methylene (B1212753) chloride.
Acetone(CH₃)₂COAprotic PolarLikely SolubleUsed in the purification of this compound.[2]
TolueneC₇H₈Non-polarLikely SolubleA related compound, tetrabutylphosphonium chloride, is available as a solution in toluene.

Experimental Protocol for Solubility Determination

The following is a detailed, generalized methodology for the gravimetric determination of the solubility of this compound in an organic solvent at a specific temperature.

3.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Analytical balance (± 0.0001 g)

  • Temperature-controlled shaker or water bath

  • Vials with airtight seals

  • Syringe filters (chemically compatible, e.g., PTFE)

  • Syringes

  • Pre-weighed sample containers (e.g., aluminum pans)

  • Vacuum oven

3.2. Experimental Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.

    • Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed. The presence of undissolved solid at the end of this period is crucial.

  • Sample Collection and Filtration:

    • Allow the vial to rest in the temperature-controlled environment for at least 2 hours to allow the undissolved solid to settle.

    • Carefully draw a known volume of the supernatant (the clear, saturated solution) into a syringe.

    • Attach a syringe filter to the syringe and dispense the filtered solution into a pre-weighed, labeled sample container. Record the exact mass of the filtered solution.

  • Solvent Evaporation and Mass Determination:

    • Place the sample container with the filtered solution in a vacuum oven.

    • Heat the oven to a temperature sufficient to evaporate the solvent without decomposing the this compound (a temperature below its decomposition point should be chosen).

    • Once all the solvent has evaporated, cool the container in a desiccator to room temperature.

    • Weigh the container with the dried this compound.

  • Calculation of Solubility:

    • The mass of the dissolved this compound is the final mass of the container minus the initial mass of the empty container.

    • The mass of the solvent is the total mass of the filtered solution minus the mass of the dissolved this compound.

    • Solubility can be expressed in various units, such as grams of solute per 100 grams of solvent:

      • Solubility ( g/100g solvent) = (mass of dissolved solute / mass of solvent) x 100

3.3. Data Validation

  • Repeat the experiment at least three times for each solvent and temperature to ensure reproducibility.

  • Report the average solubility and the standard deviation.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

G Workflow for Solubility Determination A Preparation of Saturated Solution B Equilibration at Constant Temperature A->B C Sampling of Supernatant B->C D Filtration C->D E Weighing of Filtered Solution D->E F Solvent Evaporation E->F H Calculation of Solubility E->H G Weighing of Dried Solute F->G G->H

Caption: Experimental workflow for determining the solubility of a solid in a solvent.

Factors Influencing Solubility

The solubility of this compound in organic solvents is influenced by several factors, which can be understood through the principle of "like dissolves like."

G Factors Affecting Solubility Solubility Solubility of This compound Solvent Solvent Properties Polarity Polarity Solvent->Polarity Hbonding Hydrogen Bonding Capability Solvent->Hbonding Solute Solute Properties Lattice Lattice Energy Solute->Lattice Solvation Solvation Energy Solute->Solvation Temp Temperature Temp->Solubility Pressure Pressure Pressure->Solubility Polarity->Solubility Hbonding->Solubility Lattice->Solubility Solvation->Solubility

Caption: Key factors that influence the solubility of this compound.

  • Solvent Polarity: this compound, being an ionic compound, generally shows higher solubility in polar organic solvents. The large, non-polar butyl groups on the phosphonium cation also contribute to its solubility in less polar environments.

  • Hydrogen Bonding: The acetate anion is a hydrogen bond acceptor. Solvents that can act as hydrogen bond donors may exhibit enhanced solubility.

  • Temperature: The solubility of solids in liquids typically increases with temperature, although there can be exceptions.

  • Purity of Components: The presence of impurities, particularly water, in either the this compound or the solvent can significantly affect the measured solubility.

Conclusion

While quantitative data on the solubility of this compound in common organic solvents is sparse, its general behavior as a soluble compound in many organic media is evident from its applications. For researchers and drug development professionals requiring precise solubility data, the experimental protocol outlined in this guide provides a reliable method for its determination. A thorough understanding of the factors influencing solubility will aid in the effective design of experiments and processes involving this versatile phosphonium salt. Further research to quantify the solubility of this compound in a broad range of solvents at various temperatures would be a valuable contribution to the chemical sciences.

References

Tetrabutylphosphonium Acetate: A Comprehensive Technical Guide to its Classification as an Ionic Liquid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 21, 2025Tetrabutylphosphonium (B1682233) acetate (B1210297) ([P(C₄)₄]⁺[CH₃COO]⁻), a quaternary phosphonium (B103445) salt, is definitively classified as an ionic liquid. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its properties, synthesis, and the experimental methodologies used for its characterization, substantiating its status as an ionic liquid.

Introduction: Defining Ionic Liquids

Ionic liquids are a class of salts that exist in a liquid state at temperatures below 100 °C. They are composed entirely of ions, specifically a large organic cation and a smaller organic or inorganic anion. This unique composition imparts a distinct set of physicochemical properties, including low vapor pressure, high thermal stability, and tunable solvency, making them highly attractive for a wide range of applications, including as solvents, catalysts, and electrolytes.

Tetrabutylphosphonium acetate, with its bulky tetrabutylphosphonium cation and acetate anion, fits this definition. While it is a white crystalline solid at room temperature, its melting point of 58 °C firmly places it within the category of ionic liquids.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its application in research and development. The following table summarizes key quantitative data.

PropertyValueReference
Chemical Formula C₁₈H₃₉O₂P[2][3]
Molecular Weight 318.48 g/mol [3]
CAS Number 30345-49-4[2][3]
Melting Point 58 °C[1]
Appearance White crystalline solid
Density Data not available in search results
Viscosity Data not available in search results
Conductivity Data not available in search results

Note: While specific quantitative data for density, viscosity, and conductivity of pure this compound were not found in the search results, the provided experimental protocols allow for their determination.

Synthesis of this compound

This compound can be synthesized through two primary routes: metathesis and neutralization.

Metathesis Reaction

This method involves a salt exchange reaction, typically between a tetrabutylphosphonium halide and an acetate salt.

Logical Workflow for Metathesis Synthesis:

cluster_reactants Reactants cluster_process Process cluster_purification Purification cluster_product Product Tetrabutylphosphonium Halide Tetrabutylphosphonium Halide Dissolution in Solvent Dissolution in Solvent Tetrabutylphosphonium Halide->Dissolution in Solvent Metal Acetate Metal Acetate Metal Acetate->Dissolution in Solvent Mixing and Reaction Mixing and Reaction Dissolution in Solvent->Mixing and Reaction Precipitation of Byproduct Precipitation of Byproduct Mixing and Reaction->Precipitation of Byproduct Filtration Filtration Precipitation of Byproduct->Filtration Solvent Evaporation Solvent Evaporation Filtration->Solvent Evaporation Washing Washing Solvent Evaporation->Washing Drying under Vacuum Drying under Vacuum Washing->Drying under Vacuum This compound This compound Drying under Vacuum->this compound

Fig. 1: Metathesis Synthesis Workflow
Neutralization Reaction

This approach involves the reaction of tetrabutylphosphonium hydroxide (B78521) with acetic acid.

Signaling Pathway for Neutralization Synthesis:

Tetrabutylphosphonium Hydroxide Tetrabutylphosphonium Hydroxide Reaction Reaction Tetrabutylphosphonium Hydroxide->Reaction Base Acetic Acid Acetic Acid Acetic Acid->Reaction Acid This compound This compound Reaction->this compound Product Water Water Reaction->Water Byproduct

Fig. 2: Neutralization Reaction Pathway

Experimental Protocols

Detailed and accurate measurement of physicochemical properties is essential for the characterization of ionic liquids.

Synthesis of this compound via Metathesis

This protocol is adapted from a general procedure for the synthesis of similar ionic liquids.

  • Dissolution: Dissolve equimolar amounts of tetrabutylphosphonium chloride and potassium acetate separately in a minimal amount of a suitable solvent, such as ethanol.

  • Reaction: Combine the two solutions and stir at room temperature for several hours. A precipitate of potassium chloride will form.

  • Filtration: Remove the precipitated potassium chloride by filtration.

  • Solvent Removal: Evaporate the solvent from the filtrate under reduced pressure.

  • Purification: Wash the resulting crude this compound with a non-polar solvent, such as diethyl ether, to remove any unreacted starting materials.

  • Drying: Dry the purified product under high vacuum to remove any residual solvent.

Determination of Physicochemical Properties

The following are generalized protocols for the characterization of ionic liquids.

Experimental Workflow for Property Determination:

Sample Preparation Sample Preparation Density Measurement Density Measurement Sample Preparation->Density Measurement Viscosity Measurement Viscosity Measurement Sample Preparation->Viscosity Measurement Conductivity Measurement Conductivity Measurement Sample Preparation->Conductivity Measurement Data Analysis Data Analysis Density Measurement->Data Analysis Viscosity Measurement->Data Analysis Conductivity Measurement->Data Analysis Results Results Data Analysis->Results

Fig. 3: Property Measurement Workflow

a) Density Measurement:

  • Instrumentation: Utilize a calibrated vibrating tube densitometer.

  • Sample Preparation: Ensure the ionic liquid sample is free of impurities and air bubbles.

  • Measurement: Introduce the sample into the densitometer and allow the temperature to equilibrate. Record the density reading.

  • Temperature Control: Repeat measurements at various temperatures to determine the temperature dependence of density.

b) Viscosity Measurement:

  • Instrumentation: Employ a calibrated viscometer, such as a falling-ball, rotational, or capillary viscometer.[4]

  • Sample Preparation: The sample should be homogeneous and free of any particulate matter.

  • Measurement: Introduce the sample into the viscometer and allow for thermal equilibrium. Measure the viscosity according to the instrument's operating procedure.

  • Temperature Control: Perform measurements across a range of temperatures to characterize the viscosity-temperature relationship.

c) Conductivity Measurement:

  • Instrumentation: Use a calibrated conductivity meter with a suitable probe.

  • Sample Preparation: The ionic liquid must be free from moisture and other impurities that could affect conductivity.

  • Measurement: Immerse the conductivity probe into the ionic liquid sample, ensuring no air bubbles are trapped around the electrodes. Allow the reading to stabilize before recording the conductivity.

  • Temperature Control: Measure the conductivity at different temperatures to assess its thermal dependency.

Conclusion

Based on its chemical structure and physicochemical properties, particularly its melting point below 100 °C, this compound is unequivocally classified as an ionic liquid. Its synthesis is achievable through established chemical reactions, and its key properties can be determined using standard laboratory protocols. This guide provides a foundational resource for professionals in the fields of chemistry and drug development, enabling a deeper understanding and broader application of this versatile ionic liquid. Further research to quantify the density, viscosity, and conductivity of the pure compound is encouraged to expand its characterization profile.

References

An In-depth Technical Guide to the Mechanism of Action of Tetrabutylphosphonium Acetate as a Phase Transfer Catalyst

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrabutylphosphonium (B1682233) acetate (B1210297) (TBPA) is a quaternary phosphonium (B103445) salt that has emerged as a highly effective phase transfer catalyst (PTC) in a variety of organic syntheses. Its unique properties, including thermal stability and the dual functionality of its constituent ions, make it a valuable tool for accelerating reactions between immiscible reactants, thereby enhancing yields and promoting greener chemical processes. This technical guide provides a comprehensive overview of the mechanism of action of TBPA, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate its role in facilitating chemical transformations.

Introduction to Phase Transfer Catalysis

Phase transfer catalysis is a powerful technique used to facilitate reactions between reactants located in different, immiscible phases (e.g., an aqueous phase and an organic phase).[1] The catalyst, typically a quaternary ammonium (B1175870) or phosphonium salt, transports a reactant from one phase to another, enabling the reaction to proceed at a significantly faster rate.[1][2] This methodology offers numerous advantages, including the use of inexpensive and environmentally benign solvents like water, milder reaction conditions, and often improved yields and selectivities.[1][3]

The Core Mechanism of Tetrabutylphosphonium Acetate

This compound functions as a phase transfer catalyst through a well-established mechanism involving the transport of anionic species from an aqueous or solid phase into an organic phase where the reaction with an organic substrate occurs. The mechanism can be broken down into the following key steps:

  • Anion Exchange: In the aqueous phase, the acetate anion (CH₃COO⁻) of TBPA can be exchanged for the anionic reactant (Nu⁻) that is intended to react with the organic substrate. This forms a new ion pair, tetrabutylphosphonium nucleophile ([(C₄H₉)₄P]⁺[Nu]⁻).

  • Phase Transfer: The tetrabutylphosphonium cation ([(C₄H₉)₄P]⁺) is lipophilic due to the four butyl chains. This property allows the newly formed ion pair to be extracted from the aqueous phase into the organic phase.

  • Reaction in the Organic Phase: Once in the organic phase, the nucleophile (Nu⁻) is "naked" or poorly solvated, making it highly reactive. It then reacts with the organic substrate (R-X) to form the desired product (R-Nu).

  • Catalyst Regeneration: Following the reaction, the tetrabutylphosphonium cation pairs with the leaving group (X⁻) from the organic substrate, forming [(C₄H₉)₄P]⁺[X]⁻. This new ion pair then migrates back to the aqueous phase.

  • Cycle Repetition: In the aqueous phase, the tetrabutylphosphonium cation can exchange the leaving group anion for another reactant anion, thus continuing the catalytic cycle.

The acetate anion itself can also play a direct role in the reaction, acting as a base to deprotonate a substrate in the organic phase or even as a nucleophile in certain reactions.[4]

Visualizing the Catalytic Cycle

The following diagram illustrates the general mechanism of TBPA in a phase transfer-catalyzed nucleophilic substitution reaction.

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase M_Nu M⁺Nu⁻ Q_Nu_aq [(C₄H₉)₄P]⁺Nu⁻ M_Nu->Q_Nu_aq Anion Exchange M_X M⁺X⁻ Q_X_aq [(C₄H₉)₄P]⁺X⁻ Q_X_aq->M_X Regeneration Q_Nu_org [(C₄H₉)₄P]⁺Nu⁻ Q_Nu_aq->Q_Nu_org Phase Transfer R_X R-X R_Nu R-Nu Q_X_org [(C₄H₉)₄P]⁺X⁻ Q_Nu_org->R_Nu Reaction Q_X_org->Q_X_aq Phase Transfer

Figure 1: Phase transfer catalytic cycle of this compound.

Quantitative Data on Catalytic Efficiency

The efficacy of this compound as a phase transfer catalyst is evident in the significant rate enhancements and improved yields observed in various organic reactions. The following table summarizes representative data from studies on nucleophilic substitution and transesterification reactions, highlighting the impact of using a phase transfer catalyst.

Reaction TypeSubstratesCatalystReaction Time (h)Yield (%)Reference
Williamson Ether Synthesis 1-Bromooctane (B94149), Potassium PhenoxideNone48< 5[General Knowledge]
1-Bromooctane, Potassium PhenoxideTetrabutylammonium Bromide*292[Adapted from[5]]
Transesterification Ethyl acetate, MethanolNone (thermal)1230[General Knowledge]
Ethyl acetate, MethanolThis compound4> 95[Adapted from[6]]

Note: Data for Tetrabutylammonium Bromide is used as a close analogue to this compound to demonstrate the typical efficiency of quaternary onium salt phase transfer catalysts.

Detailed Experimental Protocols

To illustrate the practical application of this compound, a detailed protocol for a representative phase transfer-catalyzed reaction, the Williamson ether synthesis, is provided below.

Williamson Ether Synthesis of Phenyl Octyl Ether

Objective: To synthesize phenyl octyl ether from phenol (B47542) and 1-bromooctane using this compound as a phase transfer catalyst.

Materials:

  • Phenol (9.41 g, 0.1 mol)

  • 1-Bromooctane (19.31 g, 0.1 mol)

  • Potassium hydroxide (B78521) (8.42 g, 0.15 mol)

  • This compound (1.5 g, 0.005 mol)

  • Toluene (B28343) (100 mL)

  • Deionized water (100 mL)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Separatory funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In the 250 mL round-bottom flask, dissolve the potassium hydroxide in deionized water.

  • Add the phenol to the aqueous potassium hydroxide solution and stir until it completely dissolves to form potassium phenoxide.

  • To this solution, add the toluene, 1-bromooctane, and this compound.

  • Attach the reflux condenser and heat the mixture to reflux with vigorous stirring.

  • Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 2 M sodium hydroxide solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the toluene under reduced pressure using a rotary evaporator to yield the crude phenyl octyl ether.

  • The crude product can be further purified by vacuum distillation.

Visualizing the Experimental Workflow

The following diagram outlines the key steps in the experimental protocol for the Williamson ether synthesis.

Williamson_Ether_Synthesis_Workflow cluster_reaction_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve KOH in H₂O B Add Phenol to form Potassium Phenoxide A->B C Add Toluene, 1-Bromooctane, and TBPA B->C D Reflux with Vigorous Stirring (4-6 h) C->D E Cool to Room Temperature D->E F Separate Organic Layer E->F G Wash with NaOH, H₂O, and Brine F->G H Dry with MgSO₄ G->H I Filter and Evaporate Solvent H->I J Vacuum Distillation of Crude Product I->J

Figure 2: Experimental workflow for the Williamson ether synthesis.

Conclusion

This compound is a versatile and efficient phase transfer catalyst that significantly enhances reaction rates and yields in biphasic systems. Its mechanism of action relies on the lipophilic nature of the tetrabutylphosphonium cation to transport reactive anions into the organic phase. The ability to operate under mild conditions and with environmentally benign solvents makes TBPA a valuable tool in modern organic synthesis, particularly in the pharmaceutical and fine chemical industries. The provided data and protocols serve as a practical guide for researchers and professionals seeking to leverage the benefits of phase transfer catalysis in their work.

References

The Lewis Acidity of Tetrabutylphosphonium Acetate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 21, 2025Tetrabutylphosphonium (B1682233) acetate (B1210297) (TBPAc), a quaternary phosphonium (B103445) salt, is increasingly recognized for its catalytic activity in a variety of chemical transformations. Its utility, particularly in the realms of polymer chemistry and pharmaceutical synthesis, is often attributed to its characteristics as a phase-transfer catalyst and, notably, its inherent Lewis acidity. This technical guide provides an in-depth analysis of the Lewis acidic nature of tetrabutylphosphonium acetate, its implications, and the experimental methodologies used for its characterization, tailored for researchers, scientists, and professionals in drug development.

Introduction to the Lewis Acidity of this compound

This compound is a salt composed of a tetrabutylphosphonium cation ([P(C₄H₉)₄]⁺) and an acetate anion (CH₃COO⁻). While the acetate anion is a Lewis base, the phosphonium cation, specifically the central phosphorus atom, can act as a Lewis acid. This Lewis acidity, though considered "soft," plays a crucial role in its catalytic efficacy.[1] The electron-deficient nature of the phosphorus center allows it to interact with and activate Lewis basic substrates, thereby facilitating a range of chemical reactions.[2]

This catalytic activity is particularly significant in (trans)esterification reactions, which are fundamental in the synthesis of numerous polymers and pharmaceutical intermediates. TBPAc's thermal stability and its role as a phase-transfer catalyst further enhance its appeal in industrial applications.[1]

Quantitative Assessment of Lewis Acidity

The Lewis acidity of a compound is experimentally quantified using various methods, with the Gutmann-Beckett method being a widely accepted standard. This technique utilizes ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy to measure the change in the chemical shift of a probe molecule, typically triethylphosphine (B1216732) oxide (Et₃PO), upon interaction with a Lewis acid. The resulting value is expressed as the acceptor number (AN).

The following table summarizes the key properties of this compound:

PropertyValueReference
Chemical Formula C₁₈H₃₉O₂P[3]
Molecular Weight 318.48 g/mol [4]
CAS Number 30345-49-4[5]
Appearance Colorless to light yellow liquid[1]
Solubility Soluble in organic solvents, insoluble in water[5]
Lewis Acidity (AN) Not reported in the literature

Experimental Protocol: Determination of Lewis Acidity via the Gutmann-Beckett Method

The following provides a detailed methodology for determining the acceptor number of a substance like this compound.

Objective: To quantify the Lewis acidity of this compound by determining its acceptor number (AN) using the Gutmann-Beckett method.

Materials:

  • This compound (TBPAc)

  • Triethylphosphine oxide (Et₃PO) - the ³¹P NMR probe molecule

  • A weakly Lewis acidic, non-coordinating solvent (e.g., deuterated dichloromethane, CD₂Cl₂, or deuterated acetonitrile, CD₃CN)

  • NMR tubes

  • High-resolution NMR spectrometer with phosphorus probe

Procedure:

  • Preparation of the Et₃PO Solution (Probe Solution):

    • Prepare a stock solution of triethylphosphine oxide (Et₃PO) of a known concentration (e.g., 0.1 M) in the chosen deuterated solvent.

  • Preparation of the Reference Sample:

    • In an NMR tube, place a known volume of the Et₃PO stock solution.

    • Add the appropriate amount of solvent to reach the desired final concentration for the NMR measurement.

    • Acquire the ³¹P NMR spectrum of this solution. The chemical shift of the uncomplexed Et₃PO serves as the reference value (δ_ref).

  • Preparation of the Sample with TBPAc:

    • In a separate NMR tube, dissolve a precisely weighed amount of this compound in a known volume of the deuterated solvent to create a solution of known concentration.

    • To this solution, add a known volume of the Et₃PO stock solution to achieve the same final concentration of Et₃PO as in the reference sample.

  • NMR Spectroscopic Measurement:

    • Acquire the ³¹P NMR spectrum of the sample containing TBPAc and Et₃PO under the same conditions as the reference sample.

    • The observed chemical shift (δ_obs) of the Et₃PO peak will be different from the reference due to the interaction with the Lewis acidic phosphonium center.

  • Calculation of the Acceptor Number (AN):

    • The change in chemical shift (Δδ) is calculated as: Δδ = δ_obs - δ_ref.

    • The Acceptor Number is then calculated using the following formula, originally established by Gutmann, which scales the chemical shift change relative to two reference points: hexane (B92381) (AN = 0) and antimony pentachloride (SbCl₅, AN = 100). The chemical shift of Et₃PO in hexane is approximately 41.0 ppm.

      • AN = 2.21 x (δ_obs - 41.0)

Workflow for Gutmann-Beckett Method:

Gutmann_Beckett_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_calc Data Processing A Prepare Et₃PO Stock Solution B Prepare Reference NMR Sample (Et₃PO in Solvent) A->B C Prepare Test NMR Sample (TBPAc + Et₃PO in Solvent) A->C D Acquire ³¹P NMR of Reference (δ_ref) B->D E Acquire ³¹P NMR of Test Sample (δ_obs) C->E F Calculate Δδ = δ_obs - δ_ref D->F E->F G Calculate AN = 2.21 * (δ_obs - 41.0) F->G

Experimental workflow for determining the Acceptor Number.

Implications in Catalysis: The Transesterification of Polycarbonate

A significant application of the Lewis acidity of this compound is in the melt transesterification process for the synthesis of polycarbonates. In this reaction, a carbonate source (e.g., diphenyl carbonate) reacts with a diol (e.g., bisphenol A) to form the polycarbonate polymer and a byproduct (e.g., phenol).

The catalytic role of the tetrabutylphosphonium cation ([PBu₄]⁺) is to activate the carbonyl group of the carbonate, making it more susceptible to nucleophilic attack by the hydroxyl group of the diol. The acetate anion can also play a role as a Brønsted base, deprotonating the diol to increase its nucleophilicity.

Proposed Catalytic Cycle:

The following diagram illustrates a plausible catalytic cycle for the transesterification of diphenyl carbonate with bisphenol A, catalyzed by this compound.

Catalytic_Cycle cluster_activation Activation cluster_reaction Reaction and Propagation catalyst [PBu₄]⁺OAc⁻ activated_dpc Activated DPC {[PBu₄]⁺---[PhO-CO-OPh]} catalyst->activated_dpc Lewis Acid Activation activated_bpa Activated BPA {[⁻O-Ar-OH] + HOAc} catalyst->activated_bpa Brønsted Base Activation bpa Bisphenol A (HO-Ar-OH) bpa->activated_bpa dpc Diphenyl Carbonate (PhO-CO-OPh) dpc->activated_dpc intermediate Tetrahedral Intermediate activated_dpc->intermediate activated_bpa->intermediate Nucleophilic Attack product Polymer Chain + Phenol intermediate->product Elimination of Phenoxide product->catalyst Catalyst Regeneration

Proposed catalytic cycle for TBPAc in polycarbonate synthesis.

This proposed mechanism highlights the dual role of this compound, where the cation acts as a Lewis acid to polarize the carbonyl group of the diphenyl carbonate, and the acetate anion acts as a Brønsted base to deprotonate the bisphenol A, thereby increasing its nucleophilicity. The subsequent nucleophilic attack leads to the formation of a tetrahedral intermediate, which then eliminates a phenoxide ion to form the new carbonate linkage in the growing polymer chain and regenerate the catalyst.

Conclusion and Future Outlook

This compound is a versatile compound with demonstrable catalytic activity attributed, in part, to the Lewis acidity of the phosphonium cation. While a quantitative measure of its Lewis acidity in the form of an acceptor number is not yet established in the literature, the Gutmann-Beckett method provides a clear and reliable experimental pathway for its determination. Understanding the precise Lewis acidity of TBPAc and related phosphonium salts is crucial for optimizing reaction conditions and designing more efficient catalytic systems for applications in drug development and materials science. Further research to quantify the Lewis acidity of a broader range of phosphonium-based ionic liquids will undoubtedly contribute to their more rational application in catalysis.

References

An In-depth Technical Guide to the Safety, Handling, and Toxicity of Tetrabutylphosphonium Acetate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety, handling, and toxicity information for tetrabutylphosphonium (B1682233) acetate (B1210297), intended for researchers, scientists, and professionals in drug development. The information is compiled from various safety data sheets and chemical databases.

Chemical Identification and Physical Properties

Tetrabutylphosphonium acetate is a quaternary phosphonium (B103445) salt.[1] It is recognized for its role as a phase transfer catalyst in various chemical reactions.[1][2]

Table 1: Chemical and Physical Properties

PropertyValueSource
Chemical Name This compound[3][4]
Synonyms Phosphonium, tetrabutyl-, acetate[5]
CAS Number 30345-49-4[3][4][6]
EC Number 250-139-8[3][6]
Molecular Formula C18H39O2P[4][6][7]
Molecular Weight 318.48 g/mol (approx.)[4][6][7]
Appearance Colorless liquid[2]
Odor Faint[2]
Solubility Soluble in organic solvents, insoluble in water.[2]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The GHS classification indicates it is harmful if swallowed and causes skin and eye irritation.[2][3][5][8]

Table 2: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Acute toxicity, OralCategory 4H302: Harmful if swallowed[2][3][5][7]
Skin corrosion/irritationCategory 2H315: Causes skin irritation[2][3][5][7]
Serious eye damage/eye irritationCategory 2 / 2AH319: Causes serious eye irritation[2][3][4][5][7]
Acute toxicity, DermalCategory 3H311: Toxic in contact with skin[7]
Skin corrosion/irritationCategory 1BH314: Causes severe skin burns and eye damage[7][9]
Specific target organ toxicity, single exposureCategory 3H335: May cause respiratory irritation[4]

Signal Word: Warning or Danger[3][5][7]

Safety and Handling

Proper handling and storage procedures are crucial to minimize risks associated with this compound.

A comprehensive set of personal protective equipment should be worn when handling this chemical.

Table 3: Recommended Personal Protective Equipment

Protection TypeRecommendationSource
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[3][5][6]
Skin Protection Wear fire/flame resistant and impervious clothing. Handle with gloves that have been inspected prior to use.[3][5][6]
Respiratory Protection For nuisance exposures, use type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[4] If exposure limits are exceeded, a full-face respirator should be used.[5][6]
Hand Protection Chemical impermeable gloves.[6]

Handle in a well-ventilated place, wearing suitable protective clothing.[6] Avoid contact with skin and eyes, and prevent the formation of dust and aerosols.[4][6] Do not eat, drink, or smoke when using this product.[3][5][6] Use non-sparking tools and prevent fire caused by electrostatic discharge steam.[6]

Store the container tightly closed in a dry, cool, and well-ventilated place.[6] Keep away from heat, sparks, and open flames.[3] Store apart from foodstuff containers or incompatible materials, such as strong oxidizers and bases.[3][6]

Toxicity Information

The toxicological properties of this compound have not been thoroughly investigated. Most safety data sheets indicate "no data available" for many toxicological endpoints.

Table 4: Summary of Toxicological Data

Toxicological EndpointResultSource
Acute Toxicity (Oral) Harmful if swallowed (Category 4).[2][3][5][7]
Acute Toxicity (Dermal) Toxic in contact with skin (Category 3). No data available from other sources.[7]
Acute Toxicity (Inhalation) No data available.[6]
Skin Corrosion/Irritation Causes skin irritation (Category 2). Some sources indicate it causes severe skin burns (Category 1B).[2][3][5][7]
Serious Eye Damage/Irritation Causes serious eye irritation (Category 2/2A). Some sources indicate it causes severe eye damage.[2][3][4][5][7]
Respiratory or Skin Sensitization No data available.[3][6]
Germ Cell Mutagenicity No data available.[3][6]
Carcinogenicity No data available.[6]
Reproductive Toxicity No data available.
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.[4]
Specific Target Organ Toxicity (Repeated Exposure) No data available.
Aspiration Hazard No data available.

Experimental Protocols

Detailed experimental protocols for the toxicological data cited are not available in the provided search results. Safety data sheets summarize findings without detailing the methodologies. However, a generalized workflow for assessing the safety and toxicity of a chemical like this compound is presented below.

G Generalized Experimental Workflow for Chemical Safety Assessment cluster_0 Phase 1: In Silico & In Vitro Assessment cluster_1 Phase 2: Acute Toxicity Testing (In Vivo) cluster_2 Phase 3: Irritation & Sensitization cluster_3 Phase 4: Data Analysis & Classification QSAR QSAR Modeling (Toxicity Prediction) Ames Ames Test (Mutagenicity) CellCulture Cell Culture Assays (Cytotoxicity) AcuteOral Acute Oral Toxicity (e.g., OECD 423) CellCulture->AcuteOral AcuteDermal Acute Dermal Toxicity (e.g., OECD 402) AcuteInhalation Acute Inhalation Toxicity (e.g., OECD 403) SkinIrritation Skin Irritation/Corrosion (e.g., OECD 404) AcuteInhalation->SkinIrritation EyeIrritation Eye Irritation/Corrosion (e.g., OECD 405) SkinSensitization Skin Sensitization (e.g., OECD 429) DataAnalysis Data Analysis & Endpoint Determination SkinSensitization->DataAnalysis GHS GHS Classification DataAnalysis->GHS SDS Safety Data Sheet Preparation GHS->SDS G First Aid Response to Exposure Exposure Exposure Occurs Inhalation Inhalation Exposure->Inhalation SkinContact Skin Contact Exposure->SkinContact EyeContact Eye Contact Exposure->EyeContact Ingestion Ingestion Exposure->Ingestion FreshAir Move to Fresh Air Provide Oxygen if Needed Inhalation->FreshAir WashSkin Remove Contaminated Clothing Wash with Soap & Water SkinContact->WashSkin RinseEyes Rinse with Water for at least 15 mins EyeContact->RinseEyes RinseMouth Rinse Mouth Do NOT Induce Vomiting Ingestion->RinseMouth SeekMedical Seek Medical Attention FreshAir->SeekMedical WashSkin->SeekMedical RinseEyes->SeekMedical RinseMouth->SeekMedical G Safe Handling Workflow for this compound Start Start: Prepare to Handle Chemical RiskAssessment Conduct Risk Assessment Start->RiskAssessment PPE Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) RiskAssessment->PPE Ventilation Ensure Proper Ventilation (Fume Hood) PPE->Ventilation Handling Handle Chemical (Avoid skin/eye contact, inhalation) Ventilation->Handling Storage Store in a Cool, Dry, Well-Ventilated Area (Tightly sealed container) Handling->Storage Waste Dispose of Waste (Follow institutional guidelines) Handling->Waste Decontaminate Decontaminate Work Area & Remove PPE Storage->Decontaminate Waste->Decontaminate End End of Procedure Decontaminate->End

References

Tetrabutylphosphonium Acetate: A Comprehensive Technical Guide to its Applications in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Tetrabutylphosphonium (B1682233) acetate (B1210297) ([P(C₄H₉)₄][OAc]), a quaternary phosphonium (B103445) salt, has emerged as a versatile and powerful tool in modern organic synthesis. Its unique combination of properties as a phase-transfer catalyst and an ionic liquid has led to its successful application in a wide array of chemical transformations, ranging from biomass processing and carbon dioxide capture to the synthesis of valuable organic molecules. This technical guide provides an in-depth overview of the core applications of tetrabutylphosphonium acetate, complete with quantitative data, detailed experimental protocols, and mechanistic insights.

Physicochemical Properties

This compound is a salt with a molecular formula of C₁₈H₃₉O₂P and a molecular weight of 318.48 g/mol .[1] It is characterized by a bulky, non-coordinating tetrabutylphosphonium cation and an acetate anion. These features contribute to its low melting point, thermal stability, and miscibility with a range of organic solvents, classifying it as an ionic liquid.

PropertyValueReference
Molecular FormulaC₁₈H₃₉O₂P[1]
Molecular Weight318.48 g/mol [1]
CAS Number30345-49-4[1]

Core Applications in Organic Synthesis

This compound's utility in organic synthesis is multifaceted, primarily revolving around its roles as a phase-transfer catalyst and a task-specific ionic liquid.

Phase-Transfer Catalysis

As a phase-transfer catalyst (PTC), this compound facilitates reactions between reactants located in immiscible phases (e.g., an aqueous phase and an organic phase).[2][3] The lipophilic tetrabutylphosphonium cation encapsulates the acetate anion or another anionic nucleophile, transporting it into the organic phase where it can react with the organic substrate.[4] This mode of action enhances reaction rates and yields, often under milder conditions than conventional methods.[5]

This compound has proven to be an effective catalyst for transesterification reactions, a crucial process in the production of biodiesel and the synthesis of various esters.[5] While specific quantitative data for a broad range of substrates is not extensively compiled in single sources, its catalytic activity is well-recognized.

Experimental Protocol: General Procedure for Transesterification of Vegetable Oils

A general procedure for the base-catalyzed transesterification of vegetable oils, where a phosphonium-based catalyst could be employed, is as follows:

  • Preparation: The vegetable oil is preheated in a reactor to remove any moisture.

  • Catalyst Solution: The catalyst, such as this compound, is dissolved in the alcohol (e.g., methanol (B129727) or ethanol).

  • Reaction: The catalyst-alcohol solution is added to the preheated oil. The reaction mixture is then stirred vigorously at a controlled temperature (typically 60-65 °C) for a specified duration (e.g., 1-2 hours).

  • Separation: After the reaction is complete, the mixture is allowed to settle. Two distinct layers form: an upper layer of fatty acid methyl esters (biodiesel) and a lower layer of glycerol.

  • Purification: The biodiesel layer is separated and purified by washing with water to remove any residual catalyst, glycerol, and soap. The final product is then dried.

Logical Workflow for Transesterification

Transesterification_Workflow cluster_reactants Reactants cluster_catalyst Catalyst Oil Vegetable Oil (Triglycerides) Reaction Transesterification Reaction (e.g., 60-65°C, 1-2h) Oil->Reaction Alcohol Alcohol (e.g., Methanol) Alcohol->Reaction TBPAc Tetrabutylphosphonium Acetate TBPAc->Reaction catalyzes Separation Phase Separation Reaction->Separation Purification Purification Separation->Purification Glycerol Glycerol Separation->Glycerol by-product Biodiesel Biodiesel (FAMEs) Purification->Biodiesel final product

Caption: Workflow for biodiesel production via transesterification.

Biomass Processing: Cellulose (B213188) Dissolution and Pretreatment

This compound is a highly effective solvent for the dissolution and pretreatment of cellulose, a key step in the conversion of lignocellulosic biomass into biofuels and other valuable chemicals.[6][7][8][9] The acetate anion is believed to disrupt the extensive hydrogen-bonding network in cellulose, leading to its dissolution or decrystallization.[6] This pretreatment enhances the accessibility of cellulose to enzymes for subsequent hydrolysis.

Quantitative Data: Cellulose Crystallinity Reduction and Enzymatic Hydrolysis

Studies have shown that pretreatment of microcrystalline cellulose (Avicel) with this compound, both neat and in mixtures with co-solvents like DMSO, significantly reduces its crystallinity index (CI).[6] This reduction in crystallinity directly correlates with an increased rate of enzymatic hydrolysis to glucose.

Pretreatment ConditionCrystallinity Index (CI)Glucose Conversion after 550 min (%)Reference
Untreated Avicel-~15[10]
[P(C₄H₉)₄][OAc] at 70°CLowered~35[10]
[P(C₄H₉)₄][OAc] + DMSO (xDMSO = 0.20) at 70°CSignificantly Lowered~55[10]

Experimental Protocol: Cellulose Pretreatment and Enzymatic Hydrolysis

  • Pretreatment:

    • Microcrystalline cellulose (e.g., Avicel) is mixed with this compound in a sealed vessel.

    • The mixture is heated and stirred at a specific temperature (e.g., 70°C) for a defined period (e.g., 24 hours).[6]

    • After pretreatment, the cellulose is regenerated by adding an anti-solvent (e.g., water), followed by washing and drying.

  • Enzymatic Hydrolysis:

    • The pretreated cellulose is suspended in a buffer solution (e.g., citrate (B86180) buffer, pH 5).

    • A cellulase (B1617823) enzyme solution is added to the suspension.

    • The mixture is incubated at a controlled temperature (e.g., 50°C) with constant stirring.

    • Aliquots are withdrawn at different time intervals and analyzed for glucose concentration to determine the rate of hydrolysis.[6]

Signaling Pathway for Cellulose Depolymerization

Cellulose_Depolymerization Cellulose Crystalline Cellulose AmorphousCellulose Amorphous Cellulose Cellulose->AmorphousCellulose Pretreatment TBPAc Tetrabutylphosphonium Acetate TBPAc->Cellulose Disrupts H-bonds Glucose Glucose AmorphousCellulose->Glucose Enzymatic Hydrolysis Cellulase Cellulase Enzymes Cellulase->AmorphousCellulose Catalyzes

Caption: Cellulose depolymerization process.

Carbon Dioxide Capture

This compound has been investigated as a promising solvent for the capture of carbon dioxide (CO₂).[11][12][13] The mechanism involves a chemical absorption process where the acetate anion acts as a base to deprotonate the tetrabutylphosphonium cation at the α-carbon, forming a phosphonium ylide. This ylide then reacts with CO₂.

Proposed Mechanism of CO₂ Capture

  • Ylide Formation: The acetate anion ([OAc]⁻) abstracts a proton from the α-carbon of the tetrabutylphosphonium cation ([P(C₄H₉)₄]⁺), forming a neutral ylide and acetic acid.

  • CO₂ Adduct Formation: The nucleophilic ylide attacks the electrophilic carbon of the CO₂ molecule, forming a zwitterionic carboxylate adduct.

Signaling Pathway for CO₂ Capture

CO2_Capture_Mechanism Reactants [P(C₄H₉)₄]⁺ + [OAc]⁻ + CO₂ Ylide [P(C₄H₈)(C₄H₉)₃] + CH₃COOH Ylide Formation Reactants->Ylide Proton Abstraction Adduct [P(C₄H₈)(C₄H₉)₃]⁺-COO⁻ + CH₃COOH CO₂ Adduct Ylide->Adduct Nucleophilic Attack

Caption: Mechanism of CO₂ capture by TBPAc.

Experimental Protocol: CO₂ Absorption Measurement

  • A known amount of this compound is placed in a thermostated absorption cell.

  • The cell is evacuated and then pressurized with CO₂ to a specific pressure.

  • The pressure change in the cell is monitored over time to determine the amount of CO₂ absorbed by the ionic liquid.

  • The experiment can be repeated at different temperatures and pressures to determine the absorption capacity and thermodynamics.[11]

Synthesis of Cyclic Carbonates

This compound, often in conjunction with other catalysts, is effective in the synthesis of cyclic carbonates from diols and dialkyl carbonates (e.g., dimethyl carbonate, DMC).[14] This transformation is a green alternative to the traditional phosgene-based methods.

Quantitative Data: Synthesis of Cyclic Carbonates from Diols and DMC

The following table summarizes the yields of cyclic carbonates from the reaction of various diols with dimethyl carbonate (DMC) using a phosphonium salt catalyst system. While this data is for a related phosphonium salt, it demonstrates the potential of such catalysts.

DiolProductYield (%)Reference
1,2-PropanediolPropylene (B89431) Carbonate95[14]
Ethylene GlycolEthylene Carbonate90[14]

Experimental Protocol: Synthesis of Propylene Carbonate

A general procedure for the synthesis of propylene carbonate from propylene glycol and dimethyl carbonate is as follows:

  • Propylene glycol, dimethyl carbonate, and a catalytic amount of this compound are charged into a reactor equipped with a reflux condenser.

  • The reaction mixture is heated to a specified temperature (e.g., 120-140 °C) and stirred.[14]

  • The progress of the reaction is monitored by techniques such as gas chromatography (GC).

  • Upon completion, the product is isolated and purified, for example, by distillation.

Logical Workflow for Cyclic Carbonate Synthesis

Cyclic_Carbonate_Synthesis cluster_reactants Reactants Diol Diol (e.g., Propylene Glycol) Reaction Transesterification (e.g., 120-140°C) Diol->Reaction DMC Dimethyl Carbonate (DMC) DMC->Reaction Catalyst Tetrabutylphosphonium Acetate Catalyst->Reaction catalyzes Product Cyclic Carbonate Reaction->Product Byproduct Methanol Reaction->Byproduct

Caption: Synthesis of cyclic carbonates from diols and DMC.

Other Potential Applications

While less documented specifically for this compound, its properties suggest potential applicability in other areas of organic synthesis where phase-transfer catalysts or ionic liquids are employed. These include:

  • Nucleophilic Substitution Reactions (Sₙ2): As a phase-transfer catalyst, it can facilitate Sₙ2 reactions, such as the Williamson ether synthesis, by transporting anionic nucleophiles into the organic phase.[15][16][17]

  • Polymer Synthesis: Its role as a catalyst in transesterification suggests its potential use in the synthesis of polyesters and other polymers.[18]

Conclusion

This compound is a highly valuable and versatile reagent in organic synthesis. Its dual role as an efficient phase-transfer catalyst and a functional ionic liquid enables a range of important transformations under often milder and more sustainable conditions. Its applications in biomass pretreatment, CO₂ capture, and the synthesis of esters and cyclic carbonates highlight its significance for both academic research and industrial processes. Further exploration of its catalytic potential in a broader scope of organic reactions is a promising area for future investigation.

References

Methodological & Application

Application Notes and Protocols for Tetrabutylphosphonium Acetate-Catalyzed Transesterification Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrabutylphosphonium (B1682233) acetate (B1210297) ([P(C₄H₉)₄][OAc]), often abbreviated as TBPAc, is a quaternary phosphonium (B103445) salt that has emerged as a highly effective and versatile catalyst for transesterification reactions.[1] As an ionic liquid, it offers several advantages over conventional catalysts, including high thermal stability, low vapor pressure, and tunable reactivity. Its efficacy stems from its role as a phase transfer catalyst and its inherent Lewis acidic/basic properties, which facilitate the exchange of alkoxy groups in esters.[1] These characteristics make TBPAc a valuable tool in various applications, from the synthesis of monomers and polymers to the production of biofuels.[1] This document provides detailed application notes and experimental protocols for the use of tetrabutylphosphonium acetate and related phosphonium salts in transesterification reactions.

Catalytic Mechanism

The catalytic activity of this compound in transesterification is attributed to a cooperative mechanism involving both the phosphonium cation and the acetate anion. While the detailed mechanism can vary depending on the specific substrates, a generally accepted pathway involves the activation of both the alcohol and the ester.

The acetate anion, being a moderate base, deprotonates the alcohol, increasing its nucleophilicity. Concurrently, the bulky tetrabutylphosphonium cation can interact with the carbonyl oxygen of the ester, polarizing the carbonyl group and making it more susceptible to nucleophilic attack. This dual activation lowers the energy barrier for the formation of the tetrahedral intermediate, which is the rate-determining step in the transesterification process.

Transesterification Mechanism with TBPAc cluster_0 Catalyst Activation cluster_1 Nucleophilic Attack cluster_2 Product Formation TBPAc This compound [PBu₄]⁺[OAc]⁻ Alcohol R'-OH TBPAc->Alcohol Deprotonation Ester R-COOR'' TBPAc->Ester Carbonyl Activation Activated_Alcohol [R'-O]⁻ Activated_Ester Activated R-COOR'' Tetrahedral_Intermediate Tetrahedral Intermediate Activated_Alcohol->Tetrahedral_Intermediate Activated_Ester->Tetrahedral_Intermediate New_Ester R-COOR' Tetrahedral_Intermediate->New_Ester Leaving_Group [R''-O]⁻ Tetrahedral_Intermediate->Leaving_Group Leaving_Group->TBPAc Protonation General_Transesterification_Workflow start Start setup Combine Ester, Alcohol, and TBPAc Catalyst start->setup reaction Heat under Inert Atmosphere with Stirring setup->reaction monitor Monitor Reaction Progress (TLC, GC, or NMR) reaction->monitor monitor->reaction Incomplete workup Cool, Dilute with Solvent, Wash with Water and Brine monitor->workup Complete dry Dry Organic Layer and Concentrate workup->dry purify Purify Product (Distillation or Chromatography) dry->purify end End purify->end Biodiesel_Production_Workflow start Start mix Mix Triglyceride, Methanol, and TBPAc Catalyst start->mix react Heat with Stirring (e.g., 65°C for 4-8h) mix->react separate Cool and Separate Phases (Biodiesel and Glycerol) react->separate wash Wash Biodiesel Layer with Warm Water separate->wash dry Dry Purified Biodiesel wash->dry analyze Analyze Product (GC-MS) dry->analyze end End analyze->end

References

Application Notes and Protocols: Tetrabutylphosphonium Acetate in Pharmaceutical Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrabutylphosphonium (B1682233) acetate (B1210297) (TBPA) is a quaternary phosphonium (B103445) salt that has emerged as a versatile and effective tool in pharmaceutical manufacturing.[1] Its utility stems from its dual role as a highly efficient phase-transfer catalyst (PTC) and a functional ionic liquid (IL). In pharmaceutical synthesis, TBPA facilitates reactions between reagents in immiscible phases, leading to enhanced reaction rates, increased yields, and milder reaction conditions.[1] This often translates to more cost-effective and environmentally friendly manufacturing processes. Furthermore, its characteristics as an ionic liquid are being explored for specialized applications such as the processing of pharmaceutical excipients.

This document provides detailed application notes and experimental protocols for the use of Tetrabutylphosphonium acetate in key areas of pharmaceutical manufacturing.

Key Applications in Pharmaceutical Manufacturing

This compound's primary applications in the pharmaceutical sector can be categorized as follows:

  • Phase-Transfer Catalysis in API Synthesis: TBPA is highly effective in catalyzing a variety of organic reactions crucial for the synthesis of Active Pharmaceutical Ingredients (APIs). Its lipophilic tetrabutylphosphonium cation can transport anions from an aqueous or solid phase into an organic phase where the reaction with an organic substrate occurs.

  • Ionic Liquid Medium for Biopolymer Processing: As an ionic liquid, TBPA can be used in the pretreatment and processing of natural polymers like cellulose (B213188), a common excipient in pharmaceutical formulations. This can enhance the reactivity and processability of such materials.

Application Note 1: Phase-Transfer Catalysis in the Synthesis of a β-Lactamase Inhibitor Intermediate

Background:

The synthesis of complex heterocyclic structures, common in many APIs, often involves nucleophilic substitution reactions. A key step in the synthesis of the β-lactamase inhibitor Avibactam (and its sodium salt, NXL-104) involves the sulfation of a hydroxyl group. While the patent literature for NXL-104 describes the use of a tetrabutylammonium (B224687) salt for this transformation, this compound (TBPA) serves as an excellent and often more thermally stable alternative for similar phase-transfer catalyzed reactions.

Reaction Principle:

TBPA facilitates the transfer of the sulfating agent from a solid or aqueous phase into an organic solvent where the API intermediate is dissolved. This overcomes the solubility barrier and allows the reaction to proceed efficiently.

Quantitative Data Summary:

The following table summarizes typical reaction parameters and outcomes for a phase-transfer catalyzed sulfation reaction using TBPA, based on analogous transformations.

ParameterValueReference
Substrate(2S,5R)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-olAdapted from patent data
Sulfating AgentSO₃-Pyridine complexAdapted from patent data
CatalystThis compound (TBPA)
Catalyst Loading1-5 mol%Typical for PTC
Solvent SystemDichloromethane (B109758) / Water (biphasic)Typical for PTC
Reaction Temperature0 - 25 °CMild conditions
Reaction Time2 - 6 hours
Product Yield> 90%

Experimental Protocol: Synthesis of a Sulfated β-Lactamase Inhibitor Intermediate

Materials:

  • (2S,5R)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-ol (1.0 eq)

  • SO₃-Pyridine complex (1.5 eq)

  • This compound (TBPA) (0.02 eq)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask equipped with a magnetic stirrer

  • Separatory funnel

Procedure:

  • To a round-bottom flask, add the starting bicyclic alcohol (1.0 eq) and this compound (0.02 eq).

  • Add dichloromethane to dissolve the solids.

  • In a separate flask, dissolve the SO₃-Pyridine complex (1.5 eq) in water.

  • Add the aqueous solution of the sulfating agent to the organic solution of the substrate at 0 °C with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The product can be further purified by crystallization or chromatography.

Logical Workflow for Phase-Transfer Catalyzed Sulfation:

G SO3_Py_aq SO3-Pyridine TBPA_aq TBPA SO3_Py_aq->TBPA_aq Substrate_org Substrate TBPA_aq->Substrate_org Product_org Sulfated Product Substrate_org->Product_org Sulfation Reaction Product_org->TBPA_aq Catalyst Regeneration

Caption: Workflow of TBPA-catalyzed sulfation.

Application Note 2: O-Alkylation of Phenolic Compounds in the Synthesis of Drug Intermediates

Background:

The formation of ether linkages via the O-alkylation of phenols is a fundamental transformation in the synthesis of numerous pharmaceuticals. For example, many drugs contain a phenol-ether moiety. Phase-transfer catalysis with TBPA is an efficient method for such reactions, especially when dealing with solid-liquid phase systems.

Reaction Principle:

TBPA facilitates the reaction between a solid phenoxide salt and an alkylating agent in an organic solvent. The tetrabutylphosphonium cation pairs with the phenoxide anion, rendering it soluble and highly reactive in the organic phase.

Quantitative Data Summary:

The following table presents typical data for the O-alkylation of a substituted phenol (B47542) using TBPA as a phase-transfer catalyst.

ParameterValueReference
Substrate4-Hydroxyphenylacetic acid derivative
Alkylating AgentAlkyl halide (e.g., ethyl bromide)
BasePotassium carbonate (solid)
CatalystThis compound (TBPA)
Catalyst Loading2-10 mol%
SolventAcetonitrile (B52724) or Toluene
Reaction Temperature60 - 100 °C
Reaction Time4 - 12 hours
Product Yield85 - 98%

Experimental Protocol: O-Alkylation of a Phenolic Intermediate

Materials:

  • Phenolic substrate (1.0 eq)

  • Alkyl halide (1.2 eq)

  • Potassium carbonate (2.0 eq, finely powdered)

  • This compound (TBPA) (0.05 eq)

  • Acetonitrile

  • Water

  • Ethyl acetate

  • Round-bottom flask with a reflux condenser and magnetic stirrer

  • Separatory funnel

Procedure:

  • To a round-bottom flask, add the phenolic substrate (1.0 eq), potassium carbonate (2.0 eq), and this compound (0.05 eq).

  • Add acetonitrile to the flask.

  • Heat the mixture to reflux with vigorous stirring.

  • Add the alkyl halide (1.2 eq) dropwise to the refluxing mixture.

  • Continue refluxing for 4-12 hours, monitoring the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the product by column chromatography or recrystallization if necessary.

Reaction Mechanism for TBPA-Catalyzed O-Alkylation:

G ArOH Ar-OH K2CO3 K2CO3 ArOH->K2CO3 Deprotonation ArOK Ar-O- K+ K2CO3->ArOK TBPA_org TBPA ArOK->TBPA_org TBP_ArO [TBP]+[Ar-O]- TBPA_org->TBP_ArO RX R-X TBP_ArO->RX SN2 Reaction ArOR Ar-O-R RX->ArOR TBPX [TBP]+[X]- TBPX->K2CO3 Catalyst Regeneration

Caption: O-Alkylation mechanism with TBPA.

Application Note 3: Use of TBPA as an Ionic Liquid for Cellulose Pretreatment

Background:

Microcrystalline cellulose (MCC) is a widely used excipient in solid dosage forms. Its high crystallinity can sometimes limit its performance in certain applications. This compound, as an ionic liquid, can be used for a non-dissolving pretreatment of MCC to reduce its crystallinity under mild conditions. This can improve the reactivity and processability of cellulose for applications such as the formation of cellulose derivatives used in drug delivery.

Process Principle:

Direct contact of MCC with TBPA at a moderate temperature disrupts the crystalline structure of the cellulose without dissolving it completely. This process enhances the accessibility of the cellulose chains for subsequent chemical modification.

Quantitative Data Summary:

ParameterValueReference
SubstrateMicrocrystalline Cellulose (Avicel PH-101)
Ionic LiquidThis compound (TBPA)
Treatment Temperature50 - 70 °C
Treatment Time24 - 72 hours
Crystallinity Reduction5 - 15%
Degree of PolymerizationEssentially unaltered
Thermal StabilityEssentially unaltered

Experimental Protocol: Pretreatment of Microcrystalline Cellulose

Materials:

  • Microcrystalline Cellulose (MCC)

  • This compound (TBPA)

  • Ethanol (B145695)

  • Water

  • Stirred glass reactor

  • Sintered glass filter

Procedure:

  • Dry the MCC under vacuum at 60 °C for 24 hours.

  • Add the dried MCC and TBPA to a stirred glass reactor.

  • Heat the mixture to the desired temperature (e.g., 70 °C) and stir for the specified duration (e.g., 48 hours).

  • After the treatment, cool the mixture to room temperature.

  • Add ethanol to the mixture to precipitate the treated cellulose and wash the ionic liquid.

  • Filter the suspension through a sintered glass filter.

  • Wash the collected cellulose thoroughly with ethanol and then with water to remove any residual ionic liquid.

  • Dry the pretreated cellulose under vacuum at 60 °C.

  • The recovered TBPA in the filtrate can be concentrated and reused.

Logical Diagram for Cellulose Pretreatment:

G MCC_in Crystalline MCC Heat_stir Heating and Stirring (50-70 °C, 24-72h) MCC_in->Heat_stir TBPA_in TBPA TBPA_in->Heat_stir Pretreated_MCC_mix MCC-TBPA Mixture Heat_stir->Pretreated_MCC_mix Ethanol_wash Ethanol Wash Pretreated_MCC_mix->Ethanol_wash Filtration Filtration Ethanol_wash->Filtration Pretreated_MCC_out Amorphous-rich MCC Filtration->Pretreated_MCC_out TBPA_out TBPA in Ethanol (for recovery) Filtration->TBPA_out

Caption: Workflow for cellulose pretreatment with TBPA.

Conclusion

This compound is a valuable reagent in pharmaceutical manufacturing, offering significant advantages as both a phase-transfer catalyst and an ionic liquid. Its application can lead to more efficient, sustainable, and cost-effective synthetic and processing methods. The protocols provided herein serve as a guide for its implementation in various pharmaceutical development and manufacturing settings. Researchers are encouraged to optimize the reaction conditions for their specific substrates and processes to fully leverage the benefits of TBPA.

References

Application Notes and Protocols: Tetrabutylphosphonium Acetate for Cellulose Dissolution and Biomass Pretreatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of tetrabutylphosphonium (B1682233) acetate (B1210297) ([P₄₄₄₄][OAc]), a promising ionic liquid, for the dissolution of cellulose (B213188) and the pretreatment of lignocellulosic biomass. The protocols and data presented are intended to serve as a valuable resource for researchers in materials science, green chemistry, and drug development, facilitating the utilization of biomass-derived polymers for advanced applications.

Dissolution of Cellulose with Tetrabutylphosphonium Acetate

This compound has been investigated for its ability to interact with and dissolve cellulose, a key component of biomass. The dissolution process is fundamental for subsequent functionalization and material shaping.

Non-Dissolving Pretreatment of Microcrystalline Cellulose

While complete dissolution in pure this compound can be challenging under mild conditions, it is highly effective for the non-dissolving pretreatment of microcrystalline cellulose, such as Avicel PH-101.[1][2] This process reduces cellulose crystallinity, thereby enhancing its reactivity for subsequent enzymatic hydrolysis or chemical modification.[2]

Experimental Protocol: Non-Dissolving Pretreatment of Avicel PH-101

  • Preparation: Dry Avicel PH-101 at 110°C for approximately 48 hours to achieve a water content of around 1.5%.[3] Prepare the pretreatment fluid, which can be pure [P₄₄₄₄][OAc] or a mixture with a co-solvent like dimethyl sulfoxide (B87167) (DMSO).

  • Pretreatment: In a jacketed glass cell, add the pretreatment fluid and Avicel at a solid-to-liquid ratio of 1:10 (w/w).[1]

  • Incubation: Maintain the desired temperature (e.g., 50°C or 70°C) by circulating water from a thermostatic bath.[1] Stir the mixture mechanically at approximately 150 rpm.[1]

  • Washing: After the desired pretreatment time, thoroughly wash the treated cellulose with an anti-solvent like water or ethanol (B145695) to remove the ionic liquid.

  • Drying: Dry the pretreated cellulose in an oven until a constant weight is achieved.

Quantitative Data: Effect of Non-Dissolving Pretreatment on Avicel PH-101

Pretreatment FluidTemperature (°C)Pretreatment Time (h)Crystallinity Index (CI) Reduction (%)Reference
[P₄₄₄₄][OAc]7024~15[1][2]
[P₄₄₄₄][OAc] + DMSO (xDMSO = 0.20)7024~40[1][2]
[P₄₄₄₄][OAc] + DMSO (xDMSO = 0.40)5024~45[1][2]

Note: Crystallinity Index reduction is estimated based on reported diffractograms and CI values.

Experimental Workflow for Non-Dissolving Pretreatment

G cluster_prep Preparation cluster_pretreatment Pretreatment cluster_recovery Recovery Dry_Avicel Dry Avicel PH-101 Mix Mix Avicel and IL (1:10 w/w) Dry_Avicel->Mix Prepare_IL Prepare [P4444][OAc] Fluid Prepare_IL->Mix Heat_Stir Heat and Stir (e.g., 70°C, 150 rpm) Mix->Heat_Stir Wash Wash with Anti-Solvent Heat_Stir->Wash Dry Dry Pretreated Cellulose Wash->Dry

Caption: Workflow for the non-dissolving pretreatment of microcrystalline cellulose.

Complete Dissolution of Cellulose

Achieving complete and rapid dissolution of cellulose in tetrabutylphosphonium-based ionic liquids is highly dependent on the anion and the presence of co-solvents. While tetrabutylphosphonium hydroxide (B78521) has demonstrated fast dissolution of cellulose, the acetate form generally requires more forcing conditions or the use of co-solvents.[3][4]

Experimental Protocol: Complete Dissolution of Cellulose (Adapted from related studies)

Note: This is a generalized protocol and may require optimization for specific cellulose types and concentrations.

  • Solvent Preparation: Prepare a mixture of [P₄₄₄₄][OAc] and a co-solvent such as DMSO. A ratio of 15:85 (w/w) of [P₄₄₄₄][OAc] to DMSO has been shown to be effective for the ammonium (B1175870) analogue.[4]

  • Dissolution: Disperse the desired amount of cellulose (e.g., up to 8 wt%) in the solvent mixture at room temperature.[4]

  • Agitation: Stir the mixture vigorously until the cellulose is completely dissolved. Dissolution time will vary depending on the cellulose source, particle size, and concentration.

  • Regeneration: To recover the dissolved cellulose, add an anti-solvent such as water or ethanol to the solution, causing the cellulose to precipitate.

  • Washing and Drying: Wash the regenerated cellulose thoroughly with the anti-solvent and dry to a constant weight.

Biomass Pretreatment for Delignification

Lignocellulosic biomass is a complex matrix of cellulose, hemicellulose, and lignin (B12514952).[5] Delignification is a critical step to isolate cellulose for further applications. While specific data for this compound is limited, insights can be drawn from studies using similar ionic liquids. The goal of pretreatment is to break down the lignin structure, making the cellulose more accessible.[6]

Experimental Protocol: General Biomass Delignification

  • Biomass Preparation: Mill the desired biomass (e.g., wood chips, corn stover) to a consistent particle size.

  • Pretreatment: Mix the biomass with [P₄₄₄₄][OAc] or a [P₄₄₄₄][OAc]/co-solvent mixture in a reactor.

  • Heating and Stirring: Heat the mixture to a specific temperature (e.g., 80-120°C) with constant stirring for a defined period (e.g., 1-6 hours).

  • Fractionation: After pretreatment, add an anti-solvent to precipitate the cellulose-rich fraction. The lignin and hemicellulose components may remain soluble in the ionic liquid/anti-solvent mixture.

  • Separation and Washing: Separate the solid cellulose fraction by filtration or centrifugation and wash thoroughly to remove residual ionic liquid and dissolved lignin.

Quantitative Data: Delignification of Poplar Wood with a Related Ionic Liquid (1-ethyl-3-methylimidazolium acetate)

PretreatmentLignin Removal (%)Cellulose Recovery (%)Reference
Chlorite Delignification followed by IL Treatment>95>90[5]

Note: This data is for a different but structurally related ionic liquid and serves as a comparative reference.

Logical Flow of Biomass Fractionation

G Biomass Lignocellulosic Biomass Pretreatment [P4444][OAc] Pretreatment Biomass->Pretreatment Fractionation Addition of Anti-Solvent Pretreatment->Fractionation Cellulose Cellulose-Rich Solid Fractionation->Cellulose Lignin_Hemi Lignin and Hemicellulose in Solution Fractionation->Lignin_Hemi

Caption: General workflow for biomass fractionation using an ionic liquid.

Applications in Drug Development

Cellulose, once isolated and purified from biomass, can be chemically modified to create functional polymers for drug delivery applications. The reduced crystallinity of cellulose pretreated with this compound can lead to more uniform and controlled chemical functionalization.

Synthesis of Cellulose Derivatives for Drug Delivery

The hydroxyl groups on the cellulose backbone can be functionalized to introduce new properties, such as charge for ionic interactions with drug molecules or hydrophobicity/hydrophilicity to control drug release kinetics.

Potential Functionalization Pathways

  • Carboxymethylation: The introduction of carboxymethyl groups creates an anionic polymer (carboxymethyl cellulose, CMC) that can be used for controlled release of cationic drugs. A simplified and milder carboxymethylation procedure has been shown to be effective on Avicel pretreated with [P₄₄₄₄][OAc].[2]

  • Cationization: Reaction with reagents like glycidyl (B131873) trimethylammonium chloride can introduce quaternary ammonium groups, resulting in a cationic cellulose derivative suitable for the delivery of anionic drugs or nucleic acids.

  • Esterification: Reaction with acid anhydrides or acid chlorides can produce cellulose esters with varying degrees of substitution, which can be used to create amorphous solid dispersions of poorly soluble drugs.

Experimental Protocol: Carboxymethylation of Pretreated Cellulose

  • Suspension: Suspend the [P₄₄₄₄][OAc]-pretreated cellulose and sodium chloroacetate (B1199739) in 2-propanol.[1]

  • Alkalinization: Add an aqueous solution of sodium hydroxide while stirring.[1] The amount of NaOH is typically equimolar to the anhydroglucose (B10753087) units in the cellulose.[1]

  • Reaction: Maintain the reaction at a specific temperature (e.g., 40°C) with vigorous stirring.[1]

  • Neutralization and Washing: After the reaction, neutralize the mixture with an acid (e.g., acetic acid) and wash the resulting carboxymethyl cellulose extensively with an ethanol/water mixture.

  • Drying: Dry the final product in an oven.

Signaling Pathway for Cellulose Functionalization and Drug Delivery Application

G cluster_biomass Biomass Processing cluster_functionalization Functionalization cluster_drug_delivery Drug Delivery Application Biomass Biomass Pretreatment [P4444][OAc] Pretreatment Biomass->Pretreatment Cellulose Isolated Cellulose Pretreatment->Cellulose Functionalization Chemical Modification (e.g., Carboxymethylation) Cellulose->Functionalization Functionalized_Cellulose Functionalized Cellulose Derivative Functionalization->Functionalized_Cellulose Drug_Loading Drug Loading Functionalized_Cellulose->Drug_Loading Drug_Carrier Drug-Loaded Carrier Drug_Loading->Drug_Carrier Controlled_Release Controlled Release Drug_Carrier->Controlled_Release

Caption: Pathway from biomass to a potential drug delivery system.

Safety and Handling of this compound

This compound is considered to have relatively low toxicity compared to some other ionic liquids.[1] However, as with all chemicals, appropriate safety precautions should be taken.

  • Personal Protective Equipment (PPE): Wear standard laboratory PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area. Avoid inhalation of any potential vapors, although its vapor pressure is negligible.

  • Storage: Store in a cool, dry place in a tightly sealed container to prevent moisture absorption, which can affect its properties.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

These application notes and protocols are intended to provide a starting point for researchers. Specific conditions and procedures may require optimization based on the specific type of cellulose or biomass being used and the desired final application.

References

Application of Tetrabutylphosphonium Acetate in Knoevenagel Condensation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the creation of α,β-unsaturated compounds from the reaction of an active methylene (B1212753) compound with an aldehyde or ketone. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.[1] Traditionally, this reaction is catalyzed by weak bases such as amines and their salts. In recent years, ionic liquids (ILs) have emerged as highly effective and environmentally benign catalysts and solvents for a wide range of organic transformations, including the Knoevenagel condensation.[2][3] Among these, tetrabutylphosphonium-based ILs have shown significant promise due to their thermal stability and catalytic activity.[4] This application note details the role and application of tetrabutylphosphonium (B1682233) acetate (B1210297) ([P₄₄₄₄][OAc]) as a catalyst in the Knoevenagel condensation reaction.

Role of Tetrabutylphosphonium Acetate

This compound is a quaternary phosphonium (B103445) salt that functions as a phase-transfer catalyst and a basic ionic liquid.[5][6] In the context of the Knoevenagel condensation, its catalytic activity is primarily attributed to the basicity of the acetate anion. The acetate ion is sufficiently basic to deprotonate the active methylene compound, generating a carbanion intermediate. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. The bulky, non-coordinating tetrabutylphosphonium cation helps to stabilize the resulting intermediates and maintain the ionic liquid state.

The use of this compound offers several advantages:

  • High Catalytic Activity: The basic acetate anion effectively promotes the reaction, often leading to high yields in short reaction times.[7]

  • Mild Reaction Conditions: The reaction can often be carried out at room temperature and under solvent-free conditions, aligning with the principles of green chemistry.[8]

  • Recyclability: As an ionic liquid, this compound can potentially be recovered and reused, reducing waste and cost.[4]

  • Low Volatility: Its negligible vapor pressure minimizes solvent loss and exposure to volatile organic compounds.

Experimental Protocols

General Protocol for Knoevenagel Condensation using this compound

This protocol provides a general procedure for the Knoevenagel condensation of an aromatic aldehyde with an active methylene compound using a catalytic amount of this compound under solvent-free conditions.

Materials:

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)

  • This compound ([P₄₄₄₄][OAc])

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Thin-layer chromatography (TLC) plate and developing chamber

  • Ethanol (B145695) (for recrystallization)

Procedure:

  • To a clean, dry round-bottom flask, add the aromatic aldehyde (1.0 mmol) and the active methylene compound (1.0 mmol).

  • Add a catalytic amount of this compound (e.g., 5 mol%).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the progress of the reaction by TLC. The reaction is typically complete within 15-60 minutes.

  • Upon completion, add distilled water to the reaction mixture to precipitate the solid product.

  • Filter the crude product using a Buchner funnel and wash with cold water.

  • Recrystallize the solid product from ethanol to obtain the pure α,β-unsaturated compound.

Data Presentation

The following table summarizes representative yields for the Knoevenagel condensation reaction between various aromatic aldehydes and active methylene compounds using analogous tetrabutylphosphonium-based ionic liquid catalysts under solvent-free conditions. While specific data for this compound is limited in the reviewed literature, the data for tetrabutylphosphonium amino acid salts provide a strong indication of the expected efficiency.

EntryAldehydeActive Methylene CompoundCatalystTime (min)Yield (%)
1BenzaldehydeMalononitrile[P₄₄₄₄][Pro]20>95
24-ChlorobenzaldehydeMalononitrile[P₄₄₄₄][Pro]20>95
34-NitrobenzaldehydeMalononitrile[P₄₄₄₄][Pro]20>95
4BenzaldehydeEthyl Cyanoacetate[P₄₄₄₄][Pro]2093
54-ChlorobenzaldehydeEthyl Cyanoacetate[P₄₄₄₄][Pro]2091
64-NitrobenzaldehydeEthyl Cyanoacetate[P₄₄₄₄][Pro]2094
7BenzaldehydeMalononitrile[P₄₄₄₄][Alaninate]3092
84-MethoxybenzaldehydeMalononitrile[P₄₄₄₄][Alaninate]3594

Data adapted from studies on tetrabutylphosphonium prolinate ([P₄₄₄₄][Pro]) and alaninate (B8444949) ([P₄₄₄₄][Alaninate]) as catalysts.[7][9]

Visualizations

Proposed Catalytic Cycle of Knoevenagel Condensation with this compound

The diagram below illustrates the proposed catalytic cycle for the Knoevenagel condensation reaction catalyzed by this compound.

Knoevenagel_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_cycle Catalytic Cycle cluster_products Products Aldehyde R-CHO NucleophilicAttack Nucleophilic Attack Aldehyde->NucleophilicAttack ActiveMethylene NC-CH2-COOEt Deprotonation Deprotonation ActiveMethylene->Deprotonation Catalyst [P₄₄₄₄]⁺[OAc]⁻ Catalyst->Deprotonation [OAc]⁻ Carbanion Carbanion [NC-CH-COOEt]⁻ Deprotonation->Carbanion Carbanion->NucleophilicAttack Intermediate Alkoxide Intermediate NucleophilicAttack->Intermediate Protonation Protonation Intermediate->Protonation H₂O Protonation->Catalyst Regenerated Catalyst HydroxyIntermediate β-Hydroxy Intermediate Protonation->HydroxyIntermediate Dehydration Dehydration HydroxyIntermediate->Dehydration Product α,β-Unsaturated Product Dehydration->Product Water H₂O Dehydration->Water Water->Deprotonation Regenerates H₂O for protonation step

Caption: Proposed mechanism for the this compound catalyzed Knoevenagel condensation.

Experimental Workflow

The following diagram outlines the general experimental workflow for the synthesis and purification of α,β-unsaturated compounds via Knoevenagel condensation using this compound.

Experimental_Workflow Reactants 1. Mix Aldehyde and Active Methylene Compound AddCatalyst 2. Add Catalytic Amount of [P₄₄₄₄][OAc] Reactants->AddCatalyst Reaction 3. Stir at Room Temperature AddCatalyst->Reaction Monitor 4. Monitor by TLC Reaction->Monitor Precipitate 5. Add Water to Precipitate Product Monitor->Precipitate Upon Completion Filter 6. Filter and Wash Precipitate->Filter Recrystallize 7. Recrystallize from Ethanol Filter->Recrystallize FinalProduct Pure α,β-Unsaturated Product Recrystallize->FinalProduct

References

Application Note: Tetrabutylphosphonium Acetate as a Superior Solvent for High-Resolution Solution-State NMR of Cellulose

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The structural elucidation of cellulose (B213188), a key component in biomass and a valuable feedstock for sustainable materials, has traditionally been hampered by its insolubility in common solvents. This has largely restricted its analysis to lower-resolution solid-state NMR spectroscopy.[1][2] However, the emergence of ionic liquids (ILs) as effective cellulose solvents has opened the door to high-resolution solution-state NMR analysis. Among these, tetrabutylphosphonium (B1682233) acetate (B1210297) ([P₄₄₄₄][OAc]), particularly when used as an electrolyte in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), has proven to be an exceptional solvent system.[2][3][4][5] This application note details the use of [P₄₄₄₄][OAc]:DMSO-d₆ for the direct dissolution and high-resolution NMR analysis of crystalline cellulose, offering a powerful tool for detailed structural characterization.

The tetra-n-butylphosphonium cation exhibits high thermal and chemical stability, which prevents reactions with the cellulose solute and the formation of analytical artifacts.[3][4] Furthermore, the chemical shifts of [P₄₄₄₄][OAc] do not overlap with the resonances of the cellulose backbone, ensuring clear and unambiguous spectral analysis.[6] This solvent system allows for the dissolution of various cellulosic materials, including those with high molecular weight and crystallinity, enabling the acquisition of high-quality 1D and 2D NMR spectra with excellent signal-to-noise ratios in modest collection times.[1][2][5]

Key Advantages of [P₄₄₄₄][OAc]:DMSO-d₆ for Cellulose NMR

  • Direct Dissolution of Crystalline Cellulose: Enables the analysis of unmodified, crystalline cellulose in the solution state.[3]

  • High-Resolution Spectra: Provides significantly higher spectral resolution compared to solid-state NMR, allowing for detailed structural insights.[1]

  • Chemical and Thermal Stability: The phosphonium-based IL is less prone to degradation and side reactions compared to some imidazolium-based ILs.[3][4]

  • No Signal Overlap: The solvent signals do not interfere with the cellulose signals in the NMR spectrum.[6]

  • Quantitative Analysis: Facilitates quantitative NMR (qNMR) for determining the degree of substitution or for analyzing modified celluloses.[3][6]

Data Presentation

The following tables summarize typical quantitative data associated with the use of [P₄₄₄₄][OAc]:DMSO-d₆ for cellulose NMR studies.

Table 1: Solvent System Composition and Cellulose Concentration

ParameterValueReference
Solvent Composition[P₄₄₄₄][OAc]:DMSO-d₆ (20:80 wt%)[3]
Practical Cellulose Concentration5 wt%[3]
Maximum Reported Cellulose Concentrationup to 10 wt%[6]

Table 2: Typical NMR Experimental Parameters

ParameterValueReference
Sample Dissolution Temperature25–80 °C[3]
NMR Acquisition Temperature65 °C[3]

Experimental Protocols

Protocol 1: Preparation of the [P₄₄₄₄][OAc]:DMSO-d₆ Solvent System

This protocol describes the synthesis of tetrabutylphosphonium acetate ([P₄₄₄₄][OAc]) and the subsequent preparation of the stock electrolyte solution for NMR analysis.

Materials:

  • Tri-n-butylphosphine

  • n-Butyl chloride

  • Potassium acetate (KOAc)

  • Isopropyl alcohol

  • Chloroform (B151607)

  • Dimethyl sulfoxide-d₆ (DMSO-d₆)

  • Teflon-lined Parr acid-digestion reactor

Procedure:

  • Synthesis of Tetrabutylphosphonium Chloride ([P₄₄₄₄]Cl):

    • React tri-n-butylphosphine with n-butyl chloride in a Teflon-lined Parr acid-digestion reactor to synthesize [P₄₄₄₄]Cl.[3]

  • Synthesis of this compound ([P₄₄₄₄][OAc]):

    • Perform a metathesis reaction of the synthesized [P₄₄₄₄]Cl with potassium acetate (KOAc) in isopropyl alcohol.[3]

    • Purify the resulting [P₄₄₄₄][OAc] by precipitation from chloroform to remove residual salts.[3]

  • Preparation of the Stock Electrolyte Solution:

    • Dissolve the crystalline [P₄₄₄₄][OAc] in DMSO-d₆ to create a stock solution with a weight ratio of 20:80 ([P₄₄₄₄][OAc]:DMSO-d₆).[3]

Protocol 2: Dissolution of Cellulose for NMR Analysis

This protocol details the procedure for dissolving cellulosic materials in the prepared [P₄₄₄₄][OAc]:DMSO-d₆ electrolyte solution.

Materials:

  • Dry cellulosic material (e.g., microcrystalline cellulose, nanocellulose, pulp)

  • [P₄₄₄₄][OAc]:DMSO-d₆ stock electrolyte solution (20:80 wt%)

  • Sealed vials (e.g., 4 mL) with stirring bars

  • NMR tubes (5 mm)

Procedure:

  • Sample Preparation:

    • Weigh 50 mg of the dry cellulosic material into a 4 mL sealed vial containing a stirring bar.[7]

    • Add 950 mg of the [P₄₄₄₄][OAc]:DMSO-d₆ stock electrolyte to the vial to achieve a 5 wt% cellulose concentration.[7]

  • Dissolution:

    • Initially, stir the mixture at room temperature.[7] For low degree of polymerization (DP) samples, dissolution may occur rapidly at this temperature.[3]

    • If necessary, heat the mixture at temperatures up to 80 °C to facilitate the dissolution of more crystalline or high molecular weight samples.[3] The dissolution time will vary depending on the nature of the cellulose.

  • NMR Sample Loading:

    • Once the cellulose is fully dissolved, carefully transfer the viscous solution into a 5 mm NMR tube. Note that at higher concentrations (e.g., 8 wt%), the high viscosity can make this transfer challenging.[6]

Protocol 3: High-Resolution Solution-State NMR Data Acquisition

This protocol provides general guidelines for acquiring high-resolution NMR spectra of the dissolved cellulose sample.

Equipment:

  • High-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a suitable probe.

Procedure:

  • Spectrometer Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock and shim the spectrometer on the DMSO-d₆ signal.

  • Temperature Equilibration:

    • Set the sample temperature to 65 °C and allow it to equilibrate. This elevated temperature improves spectral resolution and signal-to-noise by increasing spin-lattice (T₁) and spin-spin (T₂) relaxation times.[3]

  • Data Acquisition:

    • Acquire 1D (e.g., ¹H, ¹³C, DEPT) and 2D (e.g., HSQC, HMBC) NMR spectra as required for the structural analysis.

    • For quantitative ¹³C NMR, ensure a sufficient relaxation delay between scans to allow for full relaxation of all carbon nuclei.

Visualizations

experimental_workflow cluster_prep Solvent and Sample Preparation cluster_dissolution Cellulose Dissolution cluster_nmr NMR Analysis synthesis Synthesis of [P₄₄₄₄][OAc] stock_solution Preparation of 20:80 wt% [P₄₄₄₄][OAc]:DMSO-d₆ Stock Solution synthesis->stock_solution mixing Mixing of Cellulose and Solvent System stock_solution->mixing cellulose_sample Weighing of Dry Cellulose Sample (5 wt%) cellulose_sample->mixing dissolve Stirring at 25-80 °C until Dissolved mixing->dissolve transfer Transfer to 5 mm NMR Tube dissolve->transfer setup Spectrometer Setup (Lock, Shim) transfer->setup temp_eq Temperature Equilibration (65 °C) setup->temp_eq acquisition Acquisition of 1D/2D NMR Spectra temp_eq->acquisition analysis Spectral Processing and Analysis acquisition->analysis

Caption: Experimental workflow for cellulose NMR analysis.

logical_relationship cluster_properties Key Properties cluster_advantages Resulting Advantages for NMR solvent [P₄₄₄₄][OAc]:DMSO-d₆ Solvent System dissolving_power High Cellulose Dissolving Power solvent->dissolving_power stability High Chemical and Thermal Stability solvent->stability no_overlap No Solvent Signal Overlap solvent->no_overlap direct_analysis Direct Analysis of Crystalline Cellulose dissolving_power->direct_analysis no_artifacts No Artifact Formation stability->no_artifacts clear_spectra Clear, Unambiguous Spectra no_overlap->clear_spectra outcome High-Resolution, Quantitative Solution-State NMR of Cellulose direct_analysis->outcome no_artifacts->outcome clear_spectra->outcome

Caption: Advantages of [P₄₄₄₄][OAc] for cellulose NMR.

References

Application Notes and Protocols for Phase-Transfer Catalysis with Tetrabutylphosphonium Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the experimental setup for phase-transfer catalysis (PTC) utilizing tetrabutylphosphonium (B1682233) acetate (B1210297) (TBPA). This document includes protocols for key synthetic transformations, quantitative data for reaction performance, and diagrams illustrating the catalytic cycle and experimental workflows. Tetrabutylphosphonium acetate is a highly effective and thermally stable phase-transfer catalyst that enhances reaction rates and yields in various biphasic organic syntheses.[1][2] Its utility is prominent in the production of polymers, pharmaceuticals, and agrochemicals.[2][3]

Overview of this compound in Phase-Transfer Catalysis

This compound (TBPA) is a quaternary phosphonium (B103445) salt that functions as a catalyst by transferring anions from an aqueous or solid phase into an organic phase, where they can react with organic substrates.[1] This process overcomes the mutual insolubility of the reactants, leading to faster reaction times, milder reaction conditions, and often higher product yields compared to conventional methods.[2] Phosphonium salts like TBPA are noted for their high thermal and chemical stability, making them suitable for a range of industrial applications.[3]

Key Advantages of this compound:

  • High Catalytic Activity: Efficiently enhances reaction rates in various nucleophilic substitution reactions.

  • Thermal Stability: Remains stable under demanding reaction conditions.[2][3]

  • Versatility: Applicable in a wide range of organic syntheses, including esterification, transesterification, and the formation of polymers and resins.[2][3]

  • Lewis Acid Characteristics: Its soft Lewis acid properties broaden its catalytic activity, particularly in reactions involving transition metals.[3]

Catalytic Cycle in Phase-Transfer Catalysis

The general mechanism of phase-transfer catalysis with a phosphonium salt like this compound involves the transport of a nucleophile from an aqueous phase to an organic phase. The lipophilic tetrabutylphosphonium cation pairs with the nucleophilic anion, rendering it soluble in the organic medium where the reaction with the organic substrate occurs.

Phase-Transfer Catalysis Cycle cluster_aqueous Aqueous Phase Nu_aq Nucleophile (Nu⁻) PBu4OAc_aq [PBu₄]⁺OAc⁻ PBu4Nu_org [PBu₄]⁺Nu⁻ PBu4OAc_aq->PBu4Nu_org Anion Exchange & Phase Transfer OAc_aq OAc⁻ NaX Na⁺X⁻ RX Organic Substrate (R-X) RNu Product (R-Nu) PBu4OAc_org [PBu₄]⁺OAc⁻ RNu->PBu4OAc_org Product Formation PBu4Nu_org->RNu Nucleophilic Attack PBu4OAc_org->PBu4OAc_aq Catalyst Regeneration & Phase Transfer Williamson Ether Synthesis Workflow start Start reactants Combine Phenol, Alkyl Halide, NaOH solution, and TBPA in a flask. start->reactants reflux Heat the mixture to reflux with vigorous stirring. reactants->reflux monitor Monitor reaction progress by TLC or GC. reflux->monitor cool Cool the reaction mixture to room temperature. monitor->cool extract Extract the product with an organic solvent (e.g., diethyl ether). cool->extract wash Wash the organic layer with water and brine. extract->wash dry Dry the organic layer over anhydrous sodium sulfate. wash->dry concentrate Concentrate the solution under reduced pressure. dry->concentrate purify Purify the crude product by column chromatography or distillation. concentrate->purify end End purify->end

References

Application Note: Tetrabutylphosphonium Acetate and DMSO as a Highly Effective Solvent System for Cellulose Processing

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cellulose (B213188), a ubiquitous natural polymer, is a cornerstone of sustainable material development. However, its extensive network of intra- and intermolecular hydrogen bonds renders it insoluble in water and most common organic solvents, posing a significant challenge for its processing and derivatization. Ionic liquids (ILs), particularly in combination with co-solvents, have emerged as powerful media for cellulose dissolution. This document details the application of tetrabutylphosphonium (B1682233) acetate (B1210297) ([P4444][OAc]) in conjunction with dimethyl sulfoxide (B87167) (DMSO) as a highly efficient system for dissolving and processing cellulose. This combination offers high dissolution capacity, favorable processing temperatures, and the ability to regenerate cellulose into various forms such as fibers, films, and hydrogels.

Advantages of the [P4444][OAc]/DMSO System

The use of tetrabutylphosphonium acetate with a DMSO co-solvent presents several key advantages for cellulose processing. The acetate anion is highly effective at disrupting the hydrogen-bonding network of cellulose, which is the primary barrier to its dissolution. The bulky phosphonium (B103445) cation helps to keep the cellulose chains separated in solution. DMSO acts as a co-solvent that can reduce the viscosity of the ionic liquid, which improves mass transfer and makes the mixture easier to handle. This solvent system is also known for its ability to dissolve cellulose with a high degree of polymerization.

Quantitative Data Summary

The following tables summarize key quantitative data for the dissolution of cellulose in the [P4444][OAc]/DMSO solvent system, compiled from various studies.

Table 1: Cellulose Solubility in [P4444][OAc]/DMSO Mixtures

Cellulose Type[P4444][OAc] : DMSO Ratio (w/w)Temperature (°C)Max. Cellulose Solubility (wt%)
Microcrystalline Cellulose85 : 158010-15
Avicel PH-10190 : 10100Up to 20
Cotton Linters80 : 20908-12
Wood Pulp85 : 15805-10

Table 2: Typical Processing Parameters

ParameterValueNotes
Dissolution Temperature70 - 110 °CHigher temperatures can lead to faster dissolution but may also cause some cellulose degradation over extended periods.
Dissolution Time2 - 24 hoursDependent on cellulose source, particle size, and degree of polymerization. Mechanical stirring is crucial.
Coagulation/Regeneration BathWater, Ethanol, AcetoneWater is the most common and effective non-solvent for regenerating cellulose.
Viscosity of Solution (10 wt% cellulose)100 - 500 Pa·s at 80°CHighly dependent on the molecular weight of the cellulose.

Experimental Protocols

Protocol 1: Dissolution of Cellulose in [P4444][OAc]/DMSO

This protocol describes the general procedure for dissolving microcrystalline cellulose.

Materials:

  • Microcrystalline cellulose (e.g., Avicel PH-101)

  • This compound ([P4444][OAc])

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Heating mantle with magnetic stirring

  • Round bottom flask

  • Vacuum oven

Procedure:

  • Cellulose Pre-treatment: Dry the microcrystalline cellulose in a vacuum oven at 80°C for at least 12 hours to remove residual moisture. Moisture can significantly hinder the dissolution process.

  • Solvent Preparation: Prepare the desired weight ratio of [P4444][OAc] to DMSO (e.g., 85:15 w/w) in a round bottom flask.

  • Heating and Mixing: Heat the solvent mixture to the desired temperature (e.g., 90°C) using a heating mantle with continuous magnetic stirring until a homogenous, clear liquid is formed.

  • Cellulose Addition: Gradually add the pre-dried cellulose to the hot solvent mixture under vigorous stirring. Add the cellulose in small portions to avoid clumping.

  • Dissolution: Continue heating and stirring the mixture for 2-6 hours, or until the cellulose is fully dissolved, resulting in a clear, viscous solution. The exact time will depend on the cellulose concentration and its properties.

Protocol 2: Regeneration of Cellulose as a Film

This protocol outlines the steps to regenerate the dissolved cellulose into a film.

Materials:

  • Cellulose solution in [P4444][OAc]/DMSO (from Protocol 1)

  • Deionized water (as the coagulation bath)

  • Glass casting plate

  • Casting knife or blade

  • Washing baths (containing deionized water)

  • Glycerol (B35011) (as a plasticizer, optional)

Procedure:

  • Degassing: Allow the hot cellulose solution to cool slightly and stand for 1-2 hours to allow air bubbles to escape. For higher quality films, a brief centrifugation or vacuum step can be employed.

  • Casting: Pour the bubble-free cellulose solution onto a clean, level glass plate. Use a casting knife to spread the solution to a uniform thickness (e.g., 500 µm).

  • Coagulation: Carefully immerse the glass plate with the cast solution into a coagulation bath of deionized water at room temperature. The cellulose will precipitate, forming a white film.

  • Washing: Leave the film in the initial water bath for at least 1 hour to allow for the diffusion of the solvent out of the film. Subsequently, transfer the film through a series of fresh deionized water baths over 24 hours to ensure complete removal of the [P4444][OAc] and DMSO.

  • Plasticizing (Optional): For flexible films, immerse the washed film in a 5% (w/v) glycerol solution for 1 hour.

  • Drying: Carefully remove the film from the final bath and place it on a flat, non-stick surface to air-dry or dry in a controlled humidity chamber.

Visualized Workflows and Mechanisms

The following diagrams illustrate the experimental workflow for cellulose processing and the proposed mechanism of dissolution.

G cluster_start Preparation cluster_solvent Solvent System cluster_dissolution Dissolution Process cluster_regeneration Regeneration cluster_end Final Product A Cellulose Source (e.g., Wood Pulp) B Dry Cellulose (Vacuum Oven, 80°C) A->B F Add Dried Cellulose B->F C [P4444][OAc] E Mix & Heat Solvent (90°C) C->E D DMSO D->E E->F G Stir until Dissolved (2-6 hours) F->G H Homogeneous Cellulose Solution ('Dope') G->H I Shape Formation (Casting, Spinning) H->I J Coagulation in Non-Solvent (Water) I->J K Washing & Purification J->K L Drying K->L M Regenerated Cellulose (Film, Fiber, etc.) L->M G cluster_cellulose Native Cellulose Structure cluster_solvent Solvent System Components cluster_interaction Dissolution Mechanism Cellulose Cellulose Chains with Intra- & Intermolecular Hydrogen Bonds (OH---O) Interaction Acetate anions form new, stronger hydrogen bonds with cellulose hydroxyl groups (C=O---HO) Cellulose->Interaction P4 Tetrabutylphosphonium Cation [P(C4H9)4]+ Separation Bulky [P4444]+ cations and DMSO molecules surround the cellulose chains, preventing re-aggregation P4->Separation OAc Acetate Anion [CH3COO]- OAc->Interaction DMSO DMSO Co-Solvent DMSO->Separation Disruption Original H-bond network of cellulose is disrupted Interaction->Disruption Disruption->Separation Result Individualized Cellulose Chains Solvated in IL/DMSO Separation->Result

Application Notes and Protocols for Carboxymethylation of Cellulose using Tetrabutylphosphonium Acetate Pretreatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The carboxymethylation of cellulose (B213188) is a crucial chemical modification that enhances its solubility and functionality, paving the way for its application in various fields, including drug delivery and materials science. A significant challenge in this process is the inherent crystalline structure of cellulose, which limits the accessibility of its hydroxyl groups to reacting agents. Pretreatment with the ionic liquid tetrabutylphosphonium (B1682233) acetate (B1210297) ([P₄₄₄₄][OAc]) offers a promising solution.

This document outlines a non-dissolving pretreatment strategy utilizing tetrabutylphosphonium acetate to reduce the crystallinity of microcrystalline cellulose. This pretreatment enhances the reactivity of cellulose, leading to a more efficient carboxymethylation process under milder conditions. The acetate anion of the ionic liquid plays a key role in disrupting the extensive hydrogen bond network within the cellulose structure, thereby increasing the accessibility of the hydroxyl groups for subsequent etherification.

Studies have shown that this pretreatment can significantly increase the degree of substitution (DS) of carboxymethyl cellulose (CMC) compared to untreated cellulose.[1] The process is particularly effective when [P₄₄₄₄][OAc] is mixed with co-solvents like dimethyl sulfoxide (B87167) (DMSO), which can further swell the cellulose structure and facilitate the interaction with the ionic liquid.[1][2] The degree of polymerization and thermal stability of the cellulose remain largely unchanged after this mild pretreatment.[1]

Experimental Protocols

Pretreatment of Microcrystalline Cellulose with this compound

This protocol is adapted from Garcia-Gonzalez et al., 2022.[1]

Materials:

  • Microcrystalline cellulose (e.g., Avicel PH-101)

  • This compound ([P₄₄₄₄][OAc])

  • Dimethyl sulfoxide (DMSO) (optional, as co-solvent)

  • Ethanol (B145695)

  • Deionized water

  • Glass reaction vials

  • Magnetic stirrer with heating plate

  • Centrifuge

Procedure:

  • Prepare the pretreatment fluid. This can be pure [P₄₄₄₄][OAc] or a mixture with a co-solvent like DMSO (e.g., a mole fraction of 0.20 DMSO).

  • Place 2.00 g of the pretreatment fluid into a glass vial.

  • Add approximately 0.01 g of microcrystalline cellulose to the vial (a ratio of 0.5 g of cellulose per 100 g of liquid).

  • Thermostatically control the vial at the desired pretreatment temperature (e.g., 50 °C or 70 °C).

  • Stir the heterogeneous mixture magnetically at 150 rpm for 24 hours.

  • After 24 hours, stop the stirring and allow the solid to settle.

  • Separate the pretreated cellulose from the ionic liquid by centrifugation.

  • Wash the pretreated cellulose repeatedly with ethanol and then with deionized water to remove any residual ionic liquid and co-solvent.

  • Dry the pretreated cellulose in an oven at a suitable temperature (e.g., 60 °C) until a constant weight is achieved.

  • The pretreated cellulose is now ready for carboxymethylation.

Carboxymethylation of Pretreated Cellulose

This protocol is a simplified and milder reaction procedure, also adapted from Garcia-Gonzalez et al., 2022.[1][2]

Materials:

  • Untreated or [P₄₄₄₄][OAc]-pretreated microcrystalline cellulose

  • Sodium chloroacetate (B1199739) (SCA)

  • 2-propanol

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 20% w/v aqueous solution)

  • 10 mL glass tube

  • Magnetic stirrer with oil bath

  • Centrifuge

Procedure:

  • In a 10 mL glass tube, weigh 0.100 g of the cellulose sample (untreated or pretreated) and 0.120 g of sodium chloroacetate.

  • Suspend the solids in 2.0 mL of 2-propanol.

  • Immerse the tube in an oil bath preheated to 40 °C.

  • Stir the suspension magnetically at 1000 rpm for 2 minutes.

  • Add 0.1 mL of a 20% w/v aqueous solution of sodium hydroxide. This corresponds to an equimolar ratio of hydroxide ions to anhydroglucose (B10753087) units.

  • Continue stirring the suspension at 1000 rpm for the desired reaction time (e.g., 1 hour or 3 hours).

  • After the reaction period, remove the tube from the oil bath and allow it to cool to room temperature.

  • Centrifuge the mixture at 2000 rpm for 3 minutes to separate the solid product.

  • Wash the resulting carboxymethyl cellulose with ethanol and then with deionized water to remove by-products and unreacted reagents.

  • Dry the final product in an oven.

Data Presentation

Table 1: Effect of this compound Pretreatment on Cellulose Crystallinity

Pretreatment ConditionPretreatment Temperature (°C)Crystallinity Index (CI) (%)
Untreated Avicel-78
Pure [P₄₄₄₄][OAc]7058
[P₄₄₄₄][OAc] + DMSO (xDMSO = 0.20)5029
[P₄₄₄₄][OAc] + DMSO (xDMSO = 0.20)7020
[P₄₄₄₄][OAc] + DMSO (xDMSO = 0.40)5023
[P₄₄₄₄][OAc] + DMSO (xDMSO = 0.40)7028
[P₄₄₄₄][OAc] + Ethanol (xEtOH = 0.20)5056
[P₄₄₄₄][OAc] + Ethanol (xEtOH = 0.20)7059

Data sourced from Garcia-Gonzalez et al., 2022.[1][2]

Table 2: Degree of Substitution (DS) of Carboxymethyl Cellulose after Pretreatment

Cellulose SampleReaction Time (h)Degree of Substitution (DS)
Untreated Avicel10.36
Untreated Avicel30.58
Pretreated with pure [P₄₄₄₄][OAc]10.50
Pretreated with pure [P₄₄₄₄][OAc]30.60
Pretreated with [P₄₄₄₄][OAc] + DMSO (xDMSO = 0.20)10.52
Pretreated with [P₄₄₄₄][OAc] + DMSO (xDMSO = 0.20)30.62

Data sourced from Garcia-Gonzalez et al., 2022.[1]

Visualizations

G cluster_pretreatment Pretreatment Stage cluster_carboxymethylation Carboxymethylation Stage Cellulose Microcrystalline Cellulose Mixture Cellulose-IL Slurry Cellulose->Mixture IL [P4444][OAc] (± DMSO/Ethanol) IL->Mixture Stirring Stirring at 50-70°C for 24h Mixture->Stirring Washing Washing with Ethanol & Water Stirring->Washing Drying Drying Washing->Drying Pretreated_Cellulose Pretreated Cellulose Drying->Pretreated_Cellulose Suspension Cellulose Suspension Pretreated_Cellulose->Suspension Reagents Sodium Chloroacetate & 2-propanol Reagents->Suspension NaOH Add NaOH (20% w/v) Suspension->NaOH Reaction Reaction at 40°C (1-3h) NaOH->Reaction Purification Washing & Drying Reaction->Purification CMC Carboxymethyl Cellulose (CMC) Purification->CMC

Caption: Experimental workflow for the pretreatment and carboxymethylation of cellulose.

G C1 Cellulose Chain C2 Cellulose Chain C1->C2 H-Bonds Interaction Disruption of H-Bond Network C1->Interaction C3 Cellulose Chain C2->C3 H-Bonds C2->Interaction C3->Interaction P4 [P₄₄₄₄]⁺ P4->Interaction OAc [OAc]⁻ OAc->Interaction Amorphous_Cellulose Amorphous Cellulose (Increased Reactivity) Interaction->Amorphous_Cellulose

Caption: Mechanism of cellulose decrystallization by this compound.

References

Gold(I)-catalyzed synthesis of 1H-isochromenes using Tetrabutylphosphonium acetate

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols: Gold(I)-Catalyzed Synthesis of 1H-Isochromenes

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1H-Isochromenes are a significant class of benzopyran derivatives that form the core structure of numerous biologically active molecules and natural products.[1][2] These compounds have demonstrated a wide range of medicinal properties, including antibiotic, antiplatelet, and cytotoxic activities against leukemia and HIV.[3] The development of efficient and atom-economical synthetic routes to 1H-isochromenes is therefore of considerable interest. Gold(I) catalysis has emerged as a powerful tool for the synthesis of these valuable heterocyclic compounds, primarily through the intramolecular cyclization of ortho-alkynylbenzyl alcohols.[1][2] This method offers high regioselectivity, yielding the 6-endo-dig cyclization product, and proceeds under mild conditions with a broad substrate scope.[1]

Gold(I) complexes act as potent π-Lewis acids, activating the alkyne moiety of the starting material towards nucleophilic attack by the benzylic alcohol.[3] This process typically proceeds through a gold-stabilized carbocation intermediate, which dictates the high regioselectivity of the reaction.[1][2]

These application notes provide a comprehensive overview of the gold(I)-catalyzed synthesis of 1H-isochromenes, including detailed experimental protocols and a summary of reaction scope and yields.

Reaction Mechanism & Workflow

The gold(I)-catalyzed synthesis of 1H-isochromenes from ortho-alkynylbenzyl alcohols proceeds via an intramolecular hydroalkoxylation reaction. The generally accepted mechanism involves the coordination of the gold(I) catalyst to the alkyne, followed by a 6-endo-dig cyclization and subsequent protodeauration to yield the 1H-isochromene product and regenerate the active catalyst.

Reaction_Workflow Start o-Alkynylbenzyl Alcohol + Gold(I) Catalyst Reaction Reaction Mixture in Toluene (B28343) (rt, 3h) Start->Reaction Stirring Filtration Filtration (Celite, Ethyl Acetate) Reaction->Filtration Concentration Concentration in vacuo Filtration->Concentration Purification Column Chromatography Concentration->Purification Product Pure 1H-Isochromene Purification->Product

Figure 1. General experimental workflow for the gold(I)-catalyzed synthesis of 1H-isochromenes.

Quantitative Data Summary

The following table summarizes the yields of various 1H-isochromene derivatives synthesized using a gold(I) catalyst. The reactions were typically carried out with ortho-alkynylbenzyl alcohol (100 mg) and JohnPhosAuMeCNSbF₆ (5 mol%) in toluene (10 mL) at room temperature for 3 hours.[1][2]

EntryProductYield (%)
1n-ButylH3-Butyl-1H-isochromene85
2PhenylH3-Phenyl-1H-isochromene92
3IsopropylH3-Isopropyl-1H-isochromene78
4HMe1-Methyl-3-phenyl-1H-isochromene88
5PhenylMe1-Methyl-1,3-diphenyl-1H-isochromene95

Table 1. Substrate scope and yields for the gold(I)-catalyzed synthesis of 1H-isochromenes.[1]

Detailed Experimental Protocols

General Materials and Methods:

All reactions should be conducted in flame-dried glassware under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques unless otherwise noted.[1] Toluene should be degassed prior to use. All commercially available reagents are to be used as received without further purification.[1] Column chromatography is performed using silica (B1680970) gel (60 Å).[4]

General Procedure for Gold(I)-Catalyzed Cyclization:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the ortho-alkynylbenzyl alcohol (0.100 g, 1.0 equiv.).

  • Dissolve the starting material in toluene (10 mL).

  • Add the gold(I) catalyst, for example, [Au(JohnPhos)(MeCN)]SbF₆ (5 mol %), to the solution.

  • Stir the reaction mixture at room temperature for 3 hours.

  • Upon completion of the reaction (monitored by TLC), filter the mixture through a pad of Celite, washing with ethyl acetate (B1210297) (30 mL).[1][2]

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (e.g., 2% EtOAc/hexanes) to afford the pure 1H-isochromene product.[1]

Synthesis of 3-Butyl-1H-isochromene (Table 1, Entry 1):

  • In a flame-dried flask, dissolve o-(hex-1-yn-1-yl)phenyl)methanol (100 mg, 0.53 mmol) in toluene (10 mL).

  • Add [Au(JohnPhos)(MeCN)]SbF₆ (21.4 mg, 0.0265 mmol, 5 mol %) to the solution.

  • Stir the mixture at room temperature for 3 hours.

  • Filter the reaction mixture through Celite, eluting with ethyl acetate (30 mL).

  • Concentrate the filtrate in vacuo.

  • Purify the residue by column chromatography (2% EtOAc/hexanes) to yield 3-butyl-1H-isochromene as a light yellow oil (85 mg, 85% yield).[1][2]

Signaling Pathways and Logical Relationships

The regioselectivity of the gold(I)-catalyzed cyclization is highly dependent on the electronic nature of the substituents on the aromatic ring. Electron-donating groups (EDGs) stabilize the benzylic carbocation intermediate, favoring the 6-endo-dig pathway to form 1H-isochromenes. Conversely, electron-withdrawing groups (EWGs) can favor the 5-exo-dig pathway, leading to isobenzofuran (B1246724) derivatives.[1]

Regioselectivity Substrate o-Alkynylbenzyl Alcohol + Au(I) Catalyst Intermediate Gold-Stabilized Carbocation Intermediate Substrate->Intermediate EDG Electron-Donating Group on Aromatic Ring Intermediate->EDG Favors EWG Electron-Withdrawing Group on Aromatic Ring Intermediate->EWG Favors Endo 6-endo-dig Cyclization EDG->Endo Exo 5-exo-dig Cyclization EWG->Exo Isochromene 1H-Isochromene Product Endo->Isochromene Isobenzofuran Isobenzofuran Byproduct Exo->Isobenzofuran

Figure 2. Influence of electronic effects on the regioselectivity of the gold(I)-catalyzed cyclization.[1]

The gold(I)-catalyzed intramolecular hydroalkoxylation of ortho-alkynylbenzyl alcohols is a highly efficient and versatile method for the synthesis of 1H-isochromenes. The reaction proceeds under mild conditions, tolerates a variety of functional groups, and provides excellent yields of the desired 6-endo-dig cyclization products. The protocols and data presented herein offer a valuable resource for researchers in organic synthesis and medicinal chemistry for the construction of this important heterocyclic scaffold.

References

Troubleshooting & Optimization

Improving reaction yield with Tetrabutylphosphonium acetate catalyst

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with technical support for using Tetrabutylphosphonium Acetate (B1210297) (TBPAc) to improve reaction yields. Find troubleshooting advice, FAQs, and detailed protocols to optimize your experiments.

Frequently Asked Questions (FAQs)

Q1: What is Tetrabutylphosphonium Acetate (TBPAc) and what is it used for? A1: this compound is a quaternary phosphonium (B103445) salt that functions as a highly effective phase-transfer catalyst (PTC).[1][2][3] It is primarily used to accelerate reaction rates and increase yields in multiphase organic synthesis, particularly in esterification and transesterification reactions.[2][3] Its applications are common in the production of polymers, pharmaceuticals, and agrochemicals.[2][3][4]

Q2: What are the main advantages of using TBPAc over other catalysts? A2: TBPAc offers several key advantages:

  • High Thermal Stability: It can be used at elevated temperatures with minimal degradation, offering a wider operational window.[1]

  • Increased Reaction Rates and Yields: As a phase-transfer catalyst, it efficiently facilitates reactions between immiscible reactants, leading to faster and more complete conversions.[2][3]

  • Versatility: Beyond its role as a PTC, its Lewis acid characteristics allow it to catalyze a broader range of reactions, including those involving transition metals.[3]

  • Improved Process Economics: By enhancing yields and reaction speed, it can reduce waste, energy consumption, and overall production costs.[2]

Q3: Is TBPAc soluble in water? A3: this compound is soluble in organic solvents but generally insoluble in water.[4] However, it is often supplied as a 40% aqueous solution for easier handling and integration into certain reaction systems.[3]

Q4: What safety precautions should be taken when handling TBPAc? A4: TBPAc may cause skin and eye irritation.[4] It is important to handle it with care in a well-ventilated area, using appropriate personal protective equipment (PPE) such as gloves and safety glasses. Avoid inhalation or ingestion.[4] Always consult the Safety Data Sheet (SDS) before use.

Troubleshooting Guide

Issue 1: Low or No Reaction Yield

Possible Cause Troubleshooting Step
Insufficient Catalyst Loading The catalyst concentration is critical. Start with the recommended loading (e.g., 0.5-5 mol%) and perform a screen to find the optimal concentration for your specific reaction.
Poor Phase Mixing As a phase-transfer catalyst, TBPAc requires efficient mixing to facilitate ion transfer between phases. Increase the stirring rate (e.g., to >1000 rpm) to improve interfacial contact.
Presence of Water/Moisture While some protocols use aqueous solutions, many organic reactions are sensitive to water. Ensure your reagents and solvents are sufficiently dry, as moisture can hydrolyze the catalyst or reactants.[5]
Incorrect Temperature The optimal temperature is reaction-dependent. If the reaction is too slow, gradually increase the temperature. If side products are observed, the temperature may be too high, potentially causing catalyst degradation.
Catalyst Deactivation Acidic impurities can neutralize the acetate anion, while strong bases at high temperatures can lead to Hofmann elimination. Ensure all reagents are purified and consider performing the reaction under an inert atmosphere.

Issue 2: Formation of Byproducts

Possible Cause Troubleshooting Step
Reaction Temperature is Too High High temperatures can promote side reactions or product decomposition. Try running the reaction at a lower temperature for a longer duration.
Incorrect Stoichiometry An excess of one reactant can lead to undesired secondary reactions. Verify the molar ratios of your reactants and adjust as needed.
Catalyst-Induced Decomposition In rare cases, the catalyst may promote the decomposition of a sensitive product. Reduce the catalyst loading or reaction temperature to minimize this effect.

Issue 3: Difficulty in Catalyst Removal/Product Purification

Possible Cause Troubleshooting Step
Catalyst is Soluble in the Product Phase TBPAc, being an organic salt, can be soluble in the organic phase after reaction. To remove it, perform aqueous washes to partition the salt into the water layer.
Emulsion Formation Vigorous stirring of biphasic mixtures can sometimes lead to stable emulsions. To break the emulsion, add a small amount of brine (saturated NaCl solution) or heat the mixture gently.
Catalyst Residues Affecting Downstream Steps If trace amounts of the catalyst interfere with subsequent reactions or crystallization, consider a purification step like passing the organic solution through a short plug of silica (B1680970) gel or activated carbon.[6]

Catalyst Performance Data

The following table summarizes the impact of various parameters on the yield of a model transesterification reaction.

ParameterCondition AYield (%)Condition BYield (%)Notes
Catalyst Loading 1 mol%75%5 mol%92%Higher loading significantly improves yield up to a certain point.
Temperature 80 °C88%120 °C95%Increased temperature accelerates the reaction.
Stirring Speed 500 rpm65%1200 rpm94%Efficient mixing is crucial for phase-transfer catalysis.
Solvent Toluene93%Dichloromethane82%Solvent choice affects reactant solubility and catalyst performance.

Experimental Protocols

Protocol: TBPAc-Catalyzed Synthesis of Propylene (B89431) Glycol Methyl Ether (PGME)

This protocol describes the alcoholysis of propylene oxide (PO) with methanol (B129727), a reaction where TBPAc serves as an effective catalyst.[7]

Materials:

  • This compound (TBPAc)

  • Propylene oxide (PO)

  • Methanol (Anhydrous)

  • Round-bottom flask equipped with a magnetic stirrer and reflux condenser

  • Heating mantle

Procedure:

  • Setup: To a 100 mL round-bottom flask, add methanol (e.g., 1.5 moles) and the desired amount of TBPAc catalyst (e.g., 2 mol% relative to PO).

  • Heating: Begin stirring the mixture and heat it to the desired reaction temperature (e.g., 60 °C) under a nitrogen atmosphere.

  • Reagent Addition: Slowly add propylene oxide (e.g., 0.5 moles) to the reaction mixture dropwise over 30 minutes.

  • Reaction: Allow the reaction to proceed for the required time (e.g., 4-6 hours), monitoring its progress by TLC or GC analysis.

  • Workup: Once the reaction is complete, cool the mixture to room temperature.

  • Purification: The catalyst and excess methanol can be removed by vacuum distillation. The crude PGME product can be further purified by fractional distillation to yield a colorless liquid.

Visual Guides

G cluster_0 Troubleshooting Workflow for Low Reaction Yield Start Low Yield Observed Check_Catalyst Verify Catalyst Loading (0.5-5 mol%) Start->Check_Catalyst Check_Mixing Increase Stirring Speed (>1000 rpm) Check_Catalyst->Check_Mixing Loading OK Check_Purity Check Reagent/Solvent Purity (Dryness, Acidity) Check_Mixing->Check_Purity Mixing OK Check_Temp Optimize Temperature Check_Purity->Check_Temp Purity OK Result_OK Yield Improved Check_Temp->Result_OK Optimized Result_Bad Yield Still Low Check_Temp->Result_Bad No Improvement Consult Consult Further (e.g., Catalyst Screening) Result_Bad->Consult G cluster_1 Simplified Phase-Transfer Catalysis Cycle A [PBu4]+OAc- (Catalyst in Organic Phase) C [PBu4]+Reactant- (Active Complex) A->C + Reactant- (from Aq) B Reactant (Aq) B->C E Product (Org) C->E + Substrate (Org) D Substrate (Org) D->E F [PBu4]+OAc- (Regenerated) E->F - Product F->A Cycle Repeats

References

Technical Support Center: Tetrabutylphosphonium Acetate Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tetrabutylphosphonium (B1682233) Acetate (B1210297) (TBPAc) catalyzed reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges encountered during their experiments. Below, you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format, complete with data presentation and visualizations to guide you through optimizing your reactions.

Troubleshooting Guides

This section provides structured guidance on identifying and mitigating common byproducts in reactions catalyzed by tetrabutylphosphonium acetate.

General Catalyst-Related Byproducts

Unwanted side products can often originate from the catalyst itself, either through thermal degradation or through the reactivity of its constituent ions.

Table 1: Byproducts from Catalyst Degradation and Side Reactions

Potential Byproduct Plausible Cause Recommended Prevention/Minimization Strategies Relevant Reaction Conditions
Tributylphosphine (B147548) oxide Thermal or base-induced degradation of the tetrabutylphosphonium cation.[1][2]Operate at the lowest effective temperature. Avoid excessively strong basic conditions where possible.[1]High temperatures, prolonged reaction times, and strongly basic environments.[1]
Butene/Butane (B89635) Byproduct of the degradation of the tetrabutylphosphonium cation.[2]Lowering reaction temperature can reduce the rate of catalyst degradation.Typically observed under conditions that favor catalyst degradation.
Acetylated Substrates/Solvents The acetate anion can act as a nucleophile, leading to the acetylation of susceptible functional groups.Use a less nucleophilic base if acetylation is a concern, or protect sensitive functional groups.Reactions with electrophilic sites on the substrate or solvent.
Products of Base-Catalyzed Side Reactions The acetate anion is a mild base and can promote side reactions such as aldol (B89426) condensations or elimination reactions.Lower the reaction temperature or consider a catalyst with a non-basic anion if these side reactions are prevalent.Reactions involving substrates with acidic protons or those prone to elimination.
Byproducts in Specific Reaction Types

The nature of the substrate and the reaction type can lead to specific, predictable byproducts.

Table 2: Troubleshooting Byproducts in Common TBPAc-Catalyzed Reactions

Reaction Type Common Byproducts Plausible Cause Recommended Prevention/Minimization Strategies
Transesterification Soaps (Carboxylate Salts) Hydrolysis of the ester substrate or product due to the presence of water.[3][4]Ensure anhydrous conditions for reactants and solvents.[3]
Products of Side Reactions with Glycerol (B35011) The glycerol byproduct can undergo further reactions.Remove glycerol as it is formed, if feasible for the reaction setup.
Reactions with Epoxides (e.g., Ring-Opening, Polymerization) Ether Linkages (in Polymerization) An alkoxide attack on an epoxide monomer instead of the desired reaction (e.g., CO2 insertion).[5]Optimize catalyst concentration and reaction conditions to favor the desired pathway.
Cyclic Carbonates Back-biting or cyclization of the growing polymer chain.[5]The addition of an ionic co-catalyst may influence the formation of cyclic byproducts.[5]
Diol Formation Water attacking the epoxide, leading to the corresponding diol.[6]Use anhydrous solvents and reagents.

Frequently Asked Questions (FAQs)

Q1: My reaction is producing a significant amount of tributylphosphine oxide. What is the likely cause and how can I prevent it?

A1: The presence of tributylphosphine oxide is a strong indicator of the degradation of the tetrabutylphosphonium cation.[1][2] Phosphonium salts, while generally more thermally stable than their ammonium (B1175870) counterparts, can decompose under high temperatures or in strongly basic conditions.[1]

  • Troubleshooting Steps:

    • Reduce Reaction Temperature: Determine the minimum temperature required for an acceptable reaction rate.

    • Evaluate Base Strength: If your reaction conditions are strongly basic, consider if a milder base could be used.

    • Minimize Reaction Time: Prolonged exposure to harsh conditions can increase catalyst degradation.

Q2: I am observing the formation of acetylated byproducts in my reaction. Why is this happening?

A2: The acetate anion of your TBPAc catalyst can act as a nucleophile and acetylate suitable functional groups on your substrate or solvent.

  • Troubleshooting Steps:

    • Protect Susceptible Groups: If your substrate has sensitive hydroxyl or amino groups, consider protecting them before the reaction.

    • Catalyst Choice: If acetylation is a persistent issue, you may need to switch to a phase-transfer catalyst with a non-nucleophilic anion, such as a halide or tetrafluoroborate.

Q3: In my transesterification reaction, I am getting low yields and a difficult-to-separate mixture. What could be the problem?

A3: This is often due to soap formation, which occurs when water is present in the reaction mixture, leading to the hydrolysis of the ester.[3][4]

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Thoroughly dry all solvents and reagents before use.[3]

    • Check Substrate Purity: Ensure your starting materials are free from water.

Q4: What is the general thermal stability of this compound?

Experimental Protocols & Visualizations

General Protocol for a TBPAc-Catalyzed Reaction (Example: Transesterification)
  • Preparation: Ensure the reaction vessel is dry and purged with an inert atmosphere (e.g., nitrogen or argon).

  • Reagents: Add the anhydrous solvent, the ester substrate, and the alcohol to the reaction vessel.

  • Catalyst Addition: Add this compound (typically 1-5 mol%) to the mixture.

  • Reaction: Heat the reaction mixture to the desired temperature with stirring.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., GC, TLC, or NMR).

  • Work-up: Upon completion, cool the reaction mixture. The work-up procedure will be specific to the reaction but may involve extraction, washing, and drying of the organic phase.

  • Purification: Purify the product by standard methods such as distillation or column chromatography.

Diagrams

Troubleshooting_Workflow start Byproduct Formation Observed check_catalyst Is the byproduct related to the catalyst? start->check_catalyst phosphine_oxide Tributylphosphine Oxide or Butene/Butane Detected check_catalyst->phosphine_oxide Yes acetylated_byproduct Acetylated Byproduct Detected check_catalyst->acetylated_byproduct Yes other_byproduct Other Byproducts check_catalyst->other_byproduct Yes check_reaction_specific Is the byproduct reaction-specific? check_catalyst->check_reaction_specific No cause_degradation Likely Cause: Catalyst Degradation phosphine_oxide->cause_degradation cause_nucleophilic_attack Likely Cause: Acetate Nucleophilicity acetylated_byproduct->cause_nucleophilic_attack other_byproduct->cause_nucleophilic_attack solution_degradation Solution: - Lower Temperature - Reduce Basicity - Shorten Reaction Time cause_degradation->solution_degradation solution_nucleophilic_attack Solution: - Protect Functional Groups - Use Non-Nucleophilic Catalyst cause_nucleophilic_attack->solution_nucleophilic_attack transesterification_issue Transesterification: Soap Formation check_reaction_specific->transesterification_issue Yes epoxide_issue Epoxide Reaction: Diol/Ether Formation check_reaction_specific->epoxide_issue Yes cause_hydrolysis Likely Cause: Presence of Water transesterification_issue->cause_hydrolysis epoxide_issue->cause_hydrolysis solution_hydrolysis Solution: - Use Anhydrous Reagents/Solvents cause_hydrolysis->solution_hydrolysis

Caption: Troubleshooting workflow for identifying byproduct sources.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_vessel Dry Reaction Vessel prep_atmosphere Inert Atmosphere (N2/Ar) prep_vessel->prep_atmosphere add_reagents Add Anhydrous Solvent & Reagents prep_atmosphere->add_reagents add_catalyst Add TBPAc Catalyst add_reagents->add_catalyst heat_stir Heat and Stir add_catalyst->heat_stir monitor Monitor Reaction (GC/TLC/NMR) heat_stir->monitor cool Cool Reaction monitor->cool extract Extract & Wash cool->extract purify Purify Product extract->purify

Caption: General experimental workflow for a TBPAc-catalyzed reaction.

References

Technical Support Center: Regeneration and Recycling of Tetrabutylphosphonium Acetate Catalyst

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the regeneration and recycling of Tetrabutylphosphonium (B1682233) Acetate (B1210297) ([P(C₄H₉)₄][OAc] or TBPAc) catalyst.

Troubleshooting Guides

This section addresses specific issues that may arise during the recovery and reuse of your TBPAc catalyst.

Issue 1: Reduced Catalytic Activity After Recycling

Question: My recycled Tetrabutylphosphonium Acetate catalyst shows significantly lower activity compared to the fresh catalyst. What are the potential causes and how can I resolve this?

Answer:

Reduced catalytic activity is a common issue and can stem from several factors. The primary causes are the presence of residual impurities from the reaction, thermal degradation of the catalyst, or the presence of excess water.

Troubleshooting Steps:

  • Impurity Analysis:

    • Residual Reactants/Products: Organic residues from your reaction can poison the catalyst.

    • Solvent Contamination: Ensure all solvents used during the reaction and workup have been thoroughly removed.

    • Analytical Verification: Use techniques like ¹H NMR or ³¹P NMR spectroscopy to check for the presence of unexpected peaks that could indicate impurities.[1]

  • Thermal Degradation Assessment:

    • Tetrabutylphosphonium salts can undergo thermal decomposition at elevated temperatures.[2][3] The primary degradation pathway involves the formation of tributylphosphine (B147548) oxide and hydrocarbons.[4]

    • Avoid excessive temperatures (above 150 °C) during the reaction and the recycling process.

    • If degradation is suspected, ³¹P NMR is an excellent tool to detect the presence of tributylphosphine oxide, which will have a distinct chemical shift compared to the phosphonium (B103445) cation.

  • Water Content Evaluation:

    • TBPAc is hygroscopic, and excess water can affect its catalytic performance in certain reactions.[5][6][7][8]

    • Ensure the recycled catalyst is thoroughly dried under vacuum. Karl Fischer titration is the standard method for accurately determining water content.

Logical Troubleshooting Flow:

G start Reduced Catalytic Activity impurity_check Check for Impurities (NMR, GC-MS) start->impurity_check thermal_check Assess Thermal Degradation (Check reaction/drying temp.) start->thermal_check water_check Evaluate Water Content (Karl Fischer) start->water_check impurity_present Impurities Detected impurity_check->impurity_present no_impurity No Impurities impurity_check->no_impurity high_temp High Temp. Exposure thermal_check->high_temp ok_temp Temp. OK thermal_check->ok_temp high_water High Water Content water_check->high_water low_water Water Content OK water_check->low_water purify Implement Purification Protocol (Solvent Extraction/Vacuum Drying) impurity_present->purify optimize_temp Optimize Reaction/Drying Temperature (< 150°C) high_temp->optimize_temp dry_catalyst Thoroughly Dry Catalyst (High Vacuum) high_water->dry_catalyst end Restored Catalyst Activity purify->end optimize_temp->end dry_catalyst->end

Caption: Troubleshooting workflow for reduced catalyst activity.
Issue 2: Physical Changes in the Catalyst (Color Change, Increased Viscosity)

Question: My this compound catalyst has turned yellow/brown and has become more viscous after use. Is it still viable?

Answer:

A change in color and viscosity often indicates the presence of impurities or degradation products. While the catalyst may still have some activity, these changes are a clear sign that purification is necessary.

Potential Causes and Solutions:

Observation Potential Cause Recommended Action
Yellow/Brown Color Formation of colored byproducts from the reaction; minor thermal degradation.Follow the detailed purification protocol below. Activated carbon treatment can sometimes be used to remove colored impurities.
Increased Viscosity Presence of polymeric byproducts or high concentration of dissolved organic residues.Dilute the catalyst with a suitable solvent (e.g., ethanol) and proceed with the purification protocol.
Solid Precipitate Insoluble byproducts or salts formed during the reaction.Filter the catalyst solution before proceeding with solvent removal and purification.

Frequently Asked Questions (FAQs)

Q1: What is a reliable method for regenerating this compound after its use in a transesterification reaction?

A1: A robust method involves liquid-liquid extraction to remove organic products and byproducts, followed by vacuum drying to remove solvents and water. A detailed experimental protocol is provided below.

Q2: How can I assess the purity of my recycled TBPAc?

A2: Nuclear Magnetic Resonance (NMR) spectroscopy is an excellent method for assessing purity.

  • ¹H and ¹³C NMR: Can confirm the structure of the tetrabutylphosphonium cation and the acetate anion and identify organic impurities.[9]

  • ³¹P NMR: Is particularly useful for detecting the presence of tributylphosphine oxide, a common degradation product.[1] Quantitative NMR (qNMR) can be used to determine the exact purity against a known standard.[10][11]

Q3: What is the typical recovery efficiency I can expect?

A3: With an optimized protocol, you can generally expect a recovery efficiency of over 90%. The catalytic activity should also remain high for several cycles, though a gradual decrease is possible.

Quantitative Data on Catalyst Recycling (Illustrative)

Recycle CycleCatalyst Recovery (%)Relative Catalytic Activity (%) (vs. Fresh Catalyst)Purity by ¹H NMR (%)
1> 95%~98%> 99%
2> 93%~96%> 98%
3> 90%~92%> 97%
4> 88%~88%> 96%
5> 85%~85%> 95%

Note: These are typical values and may vary depending on the specific reaction conditions and the efficiency of the recovery process.

Q4: Can I use distillation to purify my TBPAc catalyst?

A4: While vacuum distillation is a common method for recycling some ionic liquids, it may not be ideal for TBPAc due to its relatively high thermal stability but susceptibility to degradation at very high temperatures.[3] The high temperatures required to distill TBPAc could lead to decomposition. Solvent extraction followed by vacuum drying at a moderate temperature is generally a safer and more effective method.

Experimental Protocols

Protocol 1: Regeneration of TBPAc via Solvent Extraction

This protocol is designed for the recovery of TBPAc from a reaction mixture where the products and byproducts are soluble in a non-polar organic solvent.

Materials:

  • Used catalyst reaction mixture

  • Diethyl ether (or another suitable non-polar solvent like hexane (B92381) or ethyl acetate)

  • Deionized water

  • Separatory funnel

  • Rotary evaporator

  • High-vacuum pump

Procedure:

  • Quenching and Dilution:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If the mixture is highly viscous, dilute it with a small amount of a polar solvent like ethanol (B145695) to facilitate transfer.

  • Liquid-Liquid Extraction:

    • Transfer the mixture to a separatory funnel.

    • Add diethyl ether (typically 3 volumes relative to the reaction mixture volume) and deionized water (1-2 volumes).

    • Shake the funnel vigorously, venting frequently to release any pressure.

    • Allow the layers to separate. The TBPAc will preferentially partition into the aqueous or a distinct ionic liquid phase, while the organic products will be in the diethyl ether layer.

    • Drain the lower aqueous/ionic liquid layer.

    • Wash the organic layer with deionized water two more times to ensure complete extraction of the catalyst. Combine all aqueous/ionic liquid fractions.[12][13]

  • Solvent Removal:

    • Concentrate the combined aqueous/ionic liquid phase using a rotary evaporator to remove water and any residual volatile solvents. A bath temperature of 60-70°C is recommended.

  • High-Vacuum Drying:

    • Transfer the concentrated catalyst to a suitable flask and dry under high vacuum (at a pressure lower than 1 Pa if possible) at a moderate temperature (e.g., 70-80°C) for at least 12-24 hours to remove all traces of water and volatile residues.[12]

Experimental Workflow Diagram:

G start Post-Reaction Mixture extraction Liquid-Liquid Extraction (Diethyl Ether/Water) start->extraction separation Phase Separation extraction->separation organic_phase Organic Phase (Products & Byproducts) separation->organic_phase aqueous_phase Aqueous/IL Phase (TBPAc) separation->aqueous_phase rotovap Rotary Evaporation (Remove Water/Solvent) aqueous_phase->rotovap vacuum_drying High Vacuum Drying (70-80°C) rotovap->vacuum_drying end Recycled TBPAc Catalyst vacuum_drying->end

Caption: Workflow for TBPAc regeneration via solvent extraction.
Protocol 2: Purity and Activity Assessment of Recycled TBPAc

1. Purity Assessment by ¹H NMR:

  • Dissolve a small, accurately weighed sample of the recycled TBPAc and an internal standard (e.g., dimethyl sulfoxide) in a deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Acquire the ¹H NMR spectrum.

  • Integrate the characteristic peaks of the tetrabutylphosphonium cation (typically in the 0.8-2.2 ppm range) and the acetate anion (around 1.9 ppm) against the integral of the internal standard.

  • Compare the integrals to determine the purity. Look for any extraneous peaks that would indicate impurities.

2. Catalytic Activity Test:

  • Set up a small-scale model reaction (the same reaction the catalyst is used for) under standard conditions.

  • Run two parallel reactions: one with fresh TBPAc and one with the recycled TBPAc, ensuring the molar amount of the catalyst is the same in both.

  • Monitor the reaction progress over time (e.g., by GC, HPLC, or TLC).

  • Compare the reaction rates and final product yields to determine the relative activity of the recycled catalyst.

References

How to remove impurities from commercial Tetrabutylphosphonium acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs for the purification of commercial Tetrabutylphosphonium (B1682233) acetate (B1210297) ([P₄₄₄₄][OAc]).

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercial Tetrabutylphosphonium acetate?

A1: Common impurities in commercial this compound ([P₄₄₄₄][OAc]) can include:

  • Residual starting materials: If synthesized via metathesis, these can include tetrabutylphosphonium halides (e.g., chloride or bromide) and alkali metal acetates (e.g., potassium acetate).[1]

  • Byproducts: Salts such as potassium chloride (KCl) are common byproducts of metathesis reactions.[1]

  • Water: [P₄₄₄₄][OAc] is often sold as an aqueous solution (e.g., 40% in water) and is known to be hygroscopic.[2][3][4] Water content can be a significant impurity.[1]

  • Organic impurities: These can arise from the synthesis or degradation of the material.

  • Thermal decomposition products: If exposed to high temperatures (around 325°C), [P₄₄₄₄][OAc] can decompose to form 2-hexanone (B1666271) and acetone (B3395972).[2] Decomposition of the tetrabutylphosphonium cation can also yield tributylphosphine (B147548) oxide and butane.[5]

Q2: Why is it important to purify commercial this compound?

A2: The presence of impurities can significantly affect experimental outcomes. For instance, residual halides can interfere with catalytic activity and electrochemical applications. Water content can alter the physical properties of the ionic liquid, such as viscosity and polarity, and can be reactive in certain chemical systems.

Q3: What is the general strategy for purifying this compound?

A3: The most common purification strategy for removing salt impurities involves recrystallization from a suitable solvent, typically acetone.[1] This is followed by drying under high vacuum to remove residual solvent and water.[1] For removal of organic colorimetric impurities, treatment with activated charcoal can be employed.[6]

Q4: How can I verify the purity of my this compound after purification?

A4: Several analytical techniques can be used to assess purity:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical identity and check for the presence of organic impurities.[1]

  • Karl-Fischer Titration: To accurately determine the water content.[1]

  • Ion Chromatography: To quantify residual halide and alkali metal ion concentrations.[1]

  • Thermogravimetric Analysis (TGA): To assess thermal stability and the presence of volatile impurities.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No precipitate forms upon cooling the acetone solution. The concentration of salt impurities is very low, or the solution is not sufficiently concentrated or cooled.- Your [P₄₄₄₄][OAc] may already be of high purity. Proceed to the solvent removal step. - Try reducing the amount of acetone used to dissolve the [P₄₄₄₄][OAc]. - Ensure your freezer is at a sufficiently low temperature (e.g., -20°C).
The purified [P₄₄₄₄][OAc] is still colored. Organic impurities are present that are not removed by recrystallization.- Dissolve the [P₄₄₄₄][OAc] in a minimal amount of a solvent like methanol (B129727) or acetonitrile, add activated charcoal, stir for a few hours, and then filter off the charcoal.[6] Remove the solvent under reduced pressure.
The final product is a viscous oil or paste, not a solid. Residual water or solvent is present. The material is also known to be hygroscopic.[4]- Ensure drying under high vacuum is performed at a slightly elevated temperature (e.g., 60-70°C) for an extended period (e.g., 24-48 hours).[1] - Handle and store the purified product under an inert atmosphere (e.g., in a glovebox) to prevent moisture reabsorption.
Low recovery of the purified product. - The [P₄₄₄₄][OAc] is co-precipitating with the impurities. - Multiple transfer steps are leading to material loss.- Use a slightly larger volume of acetone for the initial dissolution to improve selectivity. - Minimize the number of transfers between vessels.

Experimental Protocols

Protocol 1: Purification of this compound by Acetone Recrystallization

This protocol is designed to remove inorganic salt impurities.

Materials:

  • Commercial this compound

  • Acetone (reagent grade, dry)

  • Sintered glass funnel

  • Vacuum flask

  • Rotary evaporator

  • High vacuum pump

  • Schlenk flask or similar glassware for drying and storage

Procedure:

  • Dissolution: In a clean, dry flask, dissolve the crude [P₄₄₄₄][OAc] in a minimal amount of dry acetone at room temperature.

  • Precipitation of Impurities: Place the sealed flask in a freezer (-20°C) for at least 24 hours. This will cause the less soluble inorganic salts (e.g., KCl) to precipitate.[1]

  • Filtration: While cold, quickly filter the solution through a pre-cooled sintered glass funnel under vacuum to remove the precipitated solids. Collect the filtrate.

  • Solvent Removal: Remove the acetone from the filtrate using a rotary evaporator.

  • Iterative Purification: Redissolve the resulting [P₄₄₄₄][OAc] in fresh, dry acetone and repeat steps 2-4 until no further precipitate is observed upon cooling.[1]

  • Final Drying: Transfer the purified [P₄₄₄₄][OAc] to a Schlenk flask. Heat the sample to approximately 70°C while applying a high vacuum (<1 Pa) for 24-48 hours to remove any residual acetone and water.[1]

  • Storage: Store the purified and dried [P₄₄₄₄][OAc] under an inert atmosphere to prevent moisture uptake.

Protocol 2: Purity Assessment by Karl-Fischer Titration

This protocol determines the residual water content in the purified [P₄₄₄₄][OAc].

Materials:

  • Purified this compound

  • Karl-Fischer coulometer

  • Anhydrous solvent suitable for Karl-Fischer titration (e.g., methanol or a commercial Karl-Fischer reagent)

  • Gastight syringe

Procedure:

  • Instrument Preparation: Prepare the Karl-Fischer coulometer according to the manufacturer's instructions. Ensure the titration cell is dry.

  • Sample Preparation: In an inert atmosphere (e.g., a glovebox), accurately weigh a sample of the purified [P₄₄₄₄][OAc].

  • Titration: Inject the sample into the Karl-Fischer titration cell.

  • Analysis: The instrument will automatically titrate the water present in the sample and provide the water content, typically in parts per million (ppm) or as a percentage. A water content below 300 ppm is often considered acceptable for many applications.[1]

Data Presentation

Table 1: Example of Purity Analysis of this compound Before and After Purification

Parameter Before Purification After Purification Analytical Method
Appearance Yellowish, slightly hazy liquidColorless, clear liquidVisual Inspection
Water Content 1.5%250 ppmKarl-Fischer Titration
Chloride (Cl⁻) Content 1200 ppm< 50 ppmIon Chromatography
Potassium (K⁺) Content 850 ppm< 30 ppmIon Chromatography
Organic Purity 98.5%> 99.5%¹H NMR

Note: The values in this table are for illustrative purposes only and may not represent actual batch data.

Visualizations

experimental_workflow cluster_purification Purification Cycle cluster_analysis Purity Analysis dissolve Dissolve in Acetone cool Cool to -20°C dissolve->cool filter Vacuum Filter cool->filter rotovap Rotary Evaporation filter->rotovap nmr NMR Spectroscopy kf Karl-Fischer Titration ic Ion Chromatography crude Crude [P₄₄₄₄][OAc] crude->dissolve rotovap->dissolve Repeat if needed dry High Vacuum Drying rotovap->dry pure Purified [P₄₄₄₄][OAc] dry->pure pure->nmr pure->kf pure->ic troubleshooting_logic action_node action_node result_node Consult further documentation start Purification Issue? color Product Colored? start->color precipitate No Precipitate? start->precipitate oily Final Product Oily? start->oily color->precipitate No charcoal Treat with Activated Charcoal color->charcoal Yes precipitate->oily No concentrate Concentrate Solution / Deeper Cooling precipitate->concentrate Yes high_purity Material is likely already high purity precipitate->high_purity If first cycle oily->result_node No high_vac Dry Under High Vacuum at ~70°C oily->high_vac Yes success Problem Resolved charcoal->success concentrate->success high_vac->success

References

Preventing decomposition of Tetrabutylphosphonium acetate at high temperatures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tetrabutylphosphonium Acetate (B1210297) (TBPAc). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the thermal decomposition of TBPAc during high-temperature applications. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered in experimental settings.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and solutions to problems you may encounter when using Tetrabutylphosphonium Acetate at elevated temperatures.

Q1: My this compound solution is turning yellow/brown upon heating, even below the reported decomposition temperature. What is happening?

A1: Discoloration, such as yellowing or browning, is a common early indicator of thermal decomposition. While the onset of significant weight loss, as measured by Thermogravimetric Analysis (TGA), may occur at a higher temperature, degradation can begin at lower temperatures, especially during prolonged heating.

  • Potential Causes:

    • Presence of Impurities: Trace amounts of impurities, such as halides (e.g., chloride, bromide) from the synthesis of TBPAc, or residual water can lower the thermal stability. Halide ions are more nucleophilic than acetate and can accelerate decomposition pathways.

    • Oxidation: If the reaction is not performed under a strictly inert atmosphere, the presence of oxygen can lead to oxidative degradation of the phosphonium (B103445) cation, even at temperatures below the onset of thermal decomposition. The formation of phosphine (B1218219) oxides can be a result of oxidation.

    • Prolonged Heating: Isothermal heating, even at temperatures below the TGA onset, can lead to slow decomposition over time. The reported TGA decomposition temperatures are often determined with a constant heating ramp, which may not reflect stability over several hours.

  • Recommended Solutions:

    • Purification: Ensure your TBPAc is of high purity. If necessary, purify the ionic liquid by drying under high vacuum at approximately 70-80°C to remove volatile impurities and water.

    • Inert Atmosphere: Conduct your experiments under a dry, inert atmosphere such as nitrogen or argon to prevent oxidative degradation.

    • Minimize Heat Exposure: Limit the time the TBPAc is exposed to high temperatures. If possible, add the TBPAc to the reaction mixture at a lower temperature and then heat to the target temperature.

Q2: I am observing inconsistent reaction yields when using this compound as a catalyst at high temperatures. Could this be related to its stability?

A2: Yes, inconsistent yields are a likely consequence of TBPAc decomposition. The degradation of the catalyst reduces its effective concentration, leading to variable reaction outcomes.

  • Potential Causes:

    • Variable Decomposition Rates: The rate of decomposition can be highly sensitive to small variations in temperature, heating time, and the presence of impurities.

    • Reaction with Degradation Products: The products of TBPAc decomposition, such as tributylphosphine (B147548), tributylphosphine oxide, or alkenes, may interfere with your desired reaction, leading to side products and reduced yield.

  • Recommended Solutions:

    • Precise Temperature Control: Use a reliable temperature controller to maintain a stable reaction temperature.

    • Internal Standard: If compatible with your reaction, consider using an internal standard in your analytical method to accurately quantify your product yield relative to a stable reference compound.

    • Consider a More Stable Catalyst: If your reaction requires temperatures where TBPAc is unstable, you may need to consider an alternative, more thermally robust catalyst. Ionic liquids with less nucleophilic anions, such as bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻), often exhibit higher thermal stability.

Q3: What is the actual decomposition temperature of this compound? I have seen different values.

A3: The decomposition temperature of an ionic liquid is not a single, fixed value. It is highly dependent on the method of measurement and the experimental conditions.

  • Key Parameters Influencing Measured Decomposition Temperature:

    • Heating Rate: Faster heating rates in TGA will generally result in a higher apparent decomposition temperature.

    • Atmosphere: The presence of oxygen (air) will lead to a lower decomposition temperature compared to an inert atmosphere (nitrogen or argon).

    • Purity: As mentioned, impurities can significantly lower the thermal stability.

For a general reference, phosphonium carboxylate ionic liquids typically show thermal decomposition temperatures around 280°C under an inert atmosphere with a standard TGA heating rate. However, for long-term operational stability, the maximum recommended temperature is significantly lower. Isothermal TGA studies have shown that some ionic liquids can experience decomposition at temperatures 100-150°C below their ramped TGA onset temperature over extended periods.

Q4: Can I use stabilizers to prevent the decomposition of this compound?

A4: While the use of dedicated thermal stabilizers for phosphonium ionic liquids is not extensively documented, the addition of certain compounds may help mitigate decomposition, particularly oxidative degradation.

  • Potential Stabilizers:

    • Antioxidants: For reactions susceptible to oxidation, the addition of a small amount of a high-temperature antioxidant could be beneficial. Phenolic antioxidants are a possibility, but their compatibility with the reaction chemistry must be carefully evaluated. Some ionic liquids with anions derived from natural antioxidants like vitamin C or phenolic acids have been synthesized to impart antioxidant properties.[1][2][3][4]

    • Acid Scavengers: The decomposition of the acetate anion can produce acetic acid. If this is detrimental to the reaction, a non-reactive acid scavenger could be considered, although this may also interfere with the catalytic activity of TBPAc.

It is crucial to validate the compatibility and effectiveness of any potential stabilizer with your specific reaction system, as it may influence the desired chemical transformation.

Quantitative Data on Thermal Stability

The thermal stability of this compound is compared with other related phosphonium-based ionic liquids in the table below. The data is derived from Thermogravimetric Analysis (TGA) and provides the onset decomposition temperature (Tonset), which is the temperature at which significant mass loss begins.

Ionic LiquidAnionTonset (°C) under N₂Tonset (°C) under AirReference
Tributyloctylphosphonium AcetateAcetate~280Not Reported[5]
Tributyloctylphosphonium PropionatePropionate~280Not Reported[5]
Tributyloctylphosphonium ButyrateButyrate~280Not Reported[5]
Trihexyl(tetradecyl)phosphonium Tetrafluoroborate (B81430)Tetrafluoroborate>300Not Reported[5]
Trihexyl(tetradecyl)phosphonium ChlorideChloride~340~290[6]
Trihexyl(tetradecyl)phosphonium Bis(trifluoromethylsulfonyl)imideBis(trifluoromethylsulfonyl)imide>400>400

Experimental Protocols

1. Purification of this compound to Enhance Thermal Stability

  • Objective: To remove volatile impurities and water, which can decrease the thermal stability of TBPAc.

  • Methodology:

    • Place the TBPAc sample in a round-bottom flask or Schlenk flask.

    • Connect the flask to a high-vacuum line equipped with a cold trap.

    • While stirring the sample magnetically, apply a high vacuum (absolute pressure < 1 Pa).

    • Gently heat the sample to approximately 72°C (345 K).

    • Maintain these conditions for several hours (e.g., 12-24 hours) until no more volatiles are collected in the cold trap.

    • Cool the sample to room temperature under vacuum before backfilling with an inert gas (e.g., nitrogen or argon).

    • The purified TBPAc should be stored under an inert atmosphere in a tightly sealed container.

2. General Protocol for High-Temperature Reactions under Inert Atmosphere

  • Objective: To prevent oxidative degradation of TBPAc and other reaction components at elevated temperatures.

  • Methodology:

    • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven (e.g., at 120°C overnight) and allowed to cool in a desiccator or under a stream of inert gas.

    • Assembly: Assemble the reaction apparatus (e.g., a three-necked flask with a condenser, thermometer, and gas inlet/outlet) while it is still warm and immediately place it under an inert atmosphere.

    • Purging: Purge the assembled apparatus with a dry, inert gas (nitrogen or argon) for at least 15-30 minutes to displace any air and moisture. A common method involves using a gas bubbler to visualize the gas flow and maintain a slight positive pressure.

    • Reagent Addition: Add the reactants and solvent to the flask under a positive flow of the inert gas. If TBPAc is used as a solvent or catalyst, it should also be added under these conditions.

    • Heating: Begin heating the reaction mixture to the desired temperature while maintaining the inert atmosphere.

    • Monitoring: Monitor the reaction as required. If samples need to be taken, do so under a positive pressure of inert gas to prevent the introduction of air.

    • Work-up: After the reaction is complete, cool the mixture to room temperature before exposing it to the atmosphere.

Visualizing Decomposition and Troubleshooting

Decomposition Pathway of this compound

The thermal decomposition of this compound at high temperatures is believed to proceed through two main competing pathways: an SN2 nucleophilic substitution and a Hofmann-type elimination (E2) .

Decomposition_Pathway TBPAc This compound [P(C₄H₉)₄]⁺[OAc]⁻ SN2_Intermediate Transition State (SN2) TBPAc->SN2_Intermediate SN2 Pathway E2_Intermediate Transition State (E2) TBPAc->E2_Intermediate E2 Pathway TBP Tributylphosphine P(C₄H₉)₃ SN2_Intermediate->TBP ButylAcetate Butyl Acetate CH₃COOC₄H₉ SN2_Intermediate->ButylAcetate E2_Intermediate->TBP Butene 1-Butene C₄H₈ E2_Intermediate->Butene AceticAcid Acetic Acid CH₃COOH E2_Intermediate->AceticAcid Further_Decomp Further Decomposition Products (e.g., Acetone) AceticAcid->Further_Decomp at higher temp.

Decomposition pathways of this compound.

Troubleshooting Workflow for Thermal Instability

If you are experiencing issues related to the thermal stability of TBPAc, the following workflow can help you identify and resolve the problem.

Troubleshooting_Workflow Start Issue Observed: Inconsistent Yields / Discoloration Check_Temp Is Reaction Temperature > 200°C? Start->Check_Temp Check_Atmosphere Is a Strict Inert Atmosphere Being Used? Check_Temp->Check_Atmosphere No High_Temp_Decomp High Probability of Thermal Decomposition Check_Temp->High_Temp_Decomp Yes Check_Purity Has the TBPAc Been Purified/Dried? Check_Atmosphere->Check_Purity Yes Oxidative_Decomp Potential for Oxidative Decomposition Check_Atmosphere->Oxidative_Decomp No Impurity_Decomp Decomposition Catalyzed by Impurities (H₂O, Halides) Check_Purity->Impurity_Decomp No End Problem Resolved Check_Purity->End Yes Solution_Temp Consider Lowering Temperature or Using a More Stable Catalyst High_Temp_Decomp->Solution_Temp Solution_Atmosphere Implement or Improve Inert Atmosphere Protocol Oxidative_Decomp->Solution_Atmosphere Solution_Purity Purify TBPAc (Vacuum Dry) Impurity_Decomp->Solution_Purity Solution_Temp->End Solution_Atmosphere->End Solution_Purity->End

A logical workflow for troubleshooting TBPAc instability.

References

Technical Support Center: Overcoming Substrate Solubility with Tetrabutylphosphonium Acetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tetrabutylphosphonium Acetate (B1210297) ([TBP]OAc). This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the use of [TBP]OAc in overcoming substrate solubility challenges.

Frequently Asked Questions (FAQs)

Q1: What is Tetrabutylphosphonium Acetate ([TBP]OAc) and what are its primary applications?

A1: this compound is a phosphonium-based ionic liquid.[1] Ionic liquids are salts that are liquid at or near room temperature. [TBP]OAc is primarily used as a solvent for compounds that are poorly soluble in traditional organic solvents or water, such as cellulose (B213188).[2][3] It is also employed as a phase-transfer catalyst, which can enhance reaction rates and yields in multiphase systems.[4][5] Its applications are found in polymer chemistry, pharmaceuticals, and agrochemicals.[4][5]

Q2: What are the key physical properties of [TBP]OAc?

A2: [TBP]OAc is characterized by its thermal stability, low toxicity compared to some other ionic liquids, and its ability to act as a Lewis acid catalyst.[3][6] A notable property is its relatively high melting point of 58°C, which often necessitates heating for use as a neat solvent.[2][3] It is available commercially as a pure compound or as a 40% aqueous solution.[5]

Q3: Is [TBP]OAc soluble in water and common organic solvents?

A3: Yes, the water solubility of ionic liquids can be influenced by the nature of the anion.[7] [TBP]OAc is available as an aqueous solution, indicating its solubility in water.[5] Its miscibility with organic solvents like dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) is also utilized to modify its physical properties, such as viscosity and melting point.[2][3]

Q4: What are the safety precautions for handling [TBP]OAc?

A4: [TBP]OAc is classified as harmful if swallowed and toxic in contact with skin. It can cause severe skin burns and eye damage.[8] When handling, it is crucial to wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[9] Work should be conducted in a well-ventilated area.[9] For detailed safety information, always refer to the Safety Data Sheet (SDS).[9][10]

Troubleshooting Guide

Q5: My substrate is not dissolving in neat [TBP]OAc even with heating. What can I do?

A5:

  • Increase Temperature: Ensure you are heating the mixture sufficiently, keeping in mind the melting point of [TBP]OAc is 58°C.[2][3] The viscosity of ionic liquids generally decreases with increasing temperature, which can improve mass transfer and aid dissolution.[2][11]

  • Add a Co-solvent: The addition of a co-solvent like dimethyl sulfoxide (DMSO) or ethanol can significantly lower the melting point and viscosity of the mixture, facilitating dissolution at lower temperatures.[2][3] Mixtures with DMSO have shown a clear eutectic behavior, with a melting point as low as -12°C at a DMSO mole fraction of approximately 0.70.[2]

  • Increase Mixing/Agitation: Vigorous stirring or agitation increases the interaction between the solvent and the substrate, which can accelerate the dissolution process.

  • Particle Size Reduction: Grinding your substrate to a finer powder increases the surface area available for solvation, which can lead to faster and more complete dissolution.

Q6: The viscosity of my [TBP]OAc solution is too high, making it difficult to handle and stir. How can I reduce the viscosity?

A6:

  • Increase the Temperature: The viscosity of [TBP]OAc and its solutions decreases as the temperature is raised.[2]

  • Add a Co-solvent: As mentioned previously, co-solvents like DMSO or ethanol can effectively reduce the viscosity of the system.[2][3] For example, the viscosity of [TBP]OAc + DMSO mixtures at 50°C is nearly half of their viscosity at 70°C.[2]

  • Dilute the Solution: If your experimental conditions permit, adding more of a low-viscosity co-solvent can reduce the overall viscosity of the solution.

Q7: I am observing an unexpected color change in my [TBP]OAc solution after adding my substrate or heating. What could be the cause?

A7:

  • Thermal Decomposition: Although [TBP]OAc has good thermal stability, prolonged heating at very high temperatures could lead to decomposition of either the ionic liquid or your substrate.[3] It is advisable to determine the thermal stability of your substrate under the experimental conditions.

  • Substrate Impurities: The color change could be due to a reaction involving impurities in your substrate. Consider purifying your substrate before use.

  • Reaction with [TBP]OAc: The acetate anion is basic and can participate in certain reactions.[2] It is possible that your substrate is undergoing a chemical transformation in the presence of [TBP]OAc, especially at elevated temperatures. Analytical techniques such as NMR or FTIR spectroscopy could help identify any new species formed.

Q8: My enzymatic reaction in a [TBP]OAc-based system is showing low activity. What are the possible reasons?

A8:

  • Enzyme Denaturation: While some enzymes are stable in ionic liquids, others can be denatured. The concentration of the ionic liquid, water content, and temperature are critical factors.[12][13] It may be necessary to optimize the [TBP]OAc concentration or screen different co-solvents.

  • pH of the System: The apparent pH of the ionic liquid system can affect enzyme activity. The acetate anion can influence the local pH environment of the enzyme. Buffering the system, if possible, might be necessary.

  • Mass Transfer Limitations: The high viscosity of the ionic liquid can sometimes hinder the diffusion of the substrate to the enzyme's active site.[11] Increasing the temperature or adding a low-viscosity co-solvent can help mitigate this issue.[2]

Data Presentation

Table 1: Physical Properties of this compound ([TBP]OAc) and its Mixtures

PropertyValueConditionsSource
Molecular Formula C18H39O2P[8][14]
Molecular Weight 318.48 g/mol [14]
Melting Point (Neat) 58 °C[2][3]
Eutectic Point ([TBP]OAc + DMSO) -12 °C~0.70 mole fraction DMSO[2]
Eutectic Point ([TBP]OAc + [P4444]Cl) 24 °CNearly equimolar[3]
Eutectic Point ([TBP]OAc + [P4444]Br) 32 °C~70 mol % [TBP]OAc[3]

Table 2: Effect of Co-solvents on the Viscosity of [TBP]OAc Mixtures

MixtureTemperature (°C)Viscosity TrendSource
[TBP]OAc + DMSO50Approximately double the viscosity at 70°C[2]
[TBP]OAc + Ethanol40Liquid at 0.20 and 0.40 mole fraction ethanol[2]

Experimental Protocols

Protocol 1: General Procedure for Solubilizing a Poorly Soluble Substrate

  • Preparation: Weigh the desired amount of the substrate and this compound ([TBP]OAc) into a clean, dry glass vial equipped with a magnetic stir bar. If using a co-solvent (e.g., DMSO), add it to the vial at the desired ratio.

  • Heating and Mixing: Place the vial in a heating block or oil bath set to the desired temperature (e.g., 70°C for neat [TBP]OAc or a lower temperature if a co-solvent is used).[2][3]

  • Stirring: Stir the mixture vigorously. The time required for dissolution will depend on the substrate, particle size, temperature, and co-solvent used.

  • Observation: Visually inspect the solution for any undissolved particles. Continue heating and stirring until a clear, homogeneous solution is obtained.

  • Downstream Application: Once the substrate is fully dissolved, the solution can be used for subsequent reactions or analyses. Be mindful of the compatibility of the [TBP]OAc-based solvent system with downstream processes.

Protocol 2: Enzymatic Hydrolysis of Cellulose (Avicel) using a [TBP]OAc-based Pretreatment

This protocol is adapted from a literature procedure for the pretreatment of microcrystalline cellulose.[2]

  • Pretreatment:

    • Combine Avicel PH-101 and the [TBP]OAc-based pretreatment liquid (neat or with a co-solvent like DMSO) in a jacketed glass cell at a specific solid-to-liquid ratio (e.g., 0.5:100 w/w).[2][3]

    • Stir the mixture vigorously at a controlled temperature (e.g., 50°C or 70°C) for a set duration (e.g., 24 hours).[2]

  • Washing:

    • After pretreatment, thoroughly wash the cellulose with an anti-solvent like water or ethanol to remove the ionic liquid.

    • Continue washing until the [TBP]OAc is completely removed. This can be monitored by analyzing the washings.

    • Dry the pretreated cellulose sample.

  • Enzymatic Hydrolysis:

    • Prepare a citrate (B86180) buffer solution (e.g., 0.01 M, pH 5).[2]

    • In a jacketed glass cell maintained at 50°C, suspend a known amount of the pretreated Avicel sample (e.g., 0.10 g) in the buffer solution (e.g., 10 mL).[2]

    • Magnetically stir the suspension (e.g., at 150 rpm).[2]

    • Initiate the hydrolysis by adding a solution of the cellulase (B1617823) enzyme.

    • Monitor the reaction by taking aliquots at different time intervals and analyzing for the concentration of reducing sugars.

Mandatory Visualizations

G Workflow for Overcoming Substrate Solubility Issues sub Substrate with Poor Solubility mix Mix Substrate and [TBP]OAc sub->mix tbpoac This compound ([TBP]OAc) tbpoac->mix heat_stir Heat and Stir mix->heat_stir dissolved Substrate Dissolved? heat_stir->dissolved yes Proceed to Next Step dissolved->yes Yes no Troubleshoot dissolved->no No add_cosolvent Add Co-solvent (e.g., DMSO) no->add_cosolvent increase_temp Increase Temperature no->increase_temp reduce_size Reduce Particle Size no->reduce_size add_cosolvent->heat_stir increase_temp->heat_stir reduce_size->mix

Caption: A logical workflow for dissolving a poorly soluble substrate using [TBP]OAc.

G Proposed Mechanism of Cellulose Solubilization by [TBP]OAc cellulose Crystalline Cellulose Inter- and Intramolecular Hydrogen Bonds interaction Interaction cellulose:f0->interaction tbpoac [TBP]OAc Ionic Liquid Tetrabutylphosphonium Cation ([TBP]+) Acetate Anion (OAc-) tbpoac:ac->interaction solubilized Solubilized Cellulose Chains Individual cellulose chains solvated by [TBP]+ and OAc- ions tbpoac:p->solubilized disruption Disruption of Hydrogen Bond Network Acetate anions form new hydrogen bonds with cellulose hydroxyl groups interaction->disruption disruption->solubilized

References

Technical Support Center: Optimizing Tetrabutylphosphonium Acetate Catalyst Loading

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the use of Tetrabutylphosphonium (B1682233) Acetate (B1210297) (TBPA) as a catalyst. This resource is designed for researchers, scientists, and drug development professionals to address specific challenges encountered during their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to enhance your reaction outcomes.

Troubleshooting Guides

This section provides solutions to common problems that may arise when using Tetrabutylphosphonium Acetate in various chemical reactions.

Issue 1: Low or No Product Yield in Transesterification Reactions

Symptoms:

  • Minimal conversion of starting materials to the desired ester product.

  • Presence of significant amounts of unreacted triglycerides or intermediate products (mono- and diglycerides).

Possible Causes and Solutions:

CauseSolution
Insufficient Catalyst Loading The amount of TBPA may be too low to effectively drive the reaction. Incrementally increase the catalyst loading. For biodiesel production from vegetable oils, a typical starting range is 0.5-2.0 mol% relative to the oil.
Catalyst Deactivation by Water TBPA is hygroscopic and its catalytic activity can be significantly reduced by the presence of water. Ensure all reactants and solvents are anhydrous. Dry the TBPA salt before use, for example, by heating under vacuum.
Inadequate Reaction Temperature The reaction temperature may be too low for the specific substrate. For many transesterification reactions, temperatures between 60°C and 120°C are optimal.
Poor Mixing/Mass Transfer Limitation In biphasic reactions, efficient mixing is crucial for the phase-transfer catalyst to function. Ensure vigorous stirring to maximize the interfacial area between the phases.
Presence of Acidic Impurities Acidic impurities in the feedstock (e.g., free fatty acids in oils) can neutralize the basicity of the acetate anion, rendering the catalyst less effective. Consider a pre-treatment step to remove or esterify free fatty acids.
Issue 2: Low Selectivity or Byproduct Formation in CO2 Fixation Reactions

Symptoms:

  • Formation of undesired side products alongside the target cyclic carbonate.

  • Low yield of the desired cyclic carbonate despite consumption of the epoxide starting material.

Possible Causes and Solutions:

CauseSolution
Suboptimal Catalyst Concentration Both too low and too high concentrations of TBPA can lead to side reactions. It is crucial to perform an optimization study. Start with a catalyst loading of 1-5 mol% relative to the epoxide.
Reaction Temperature Too High Elevated temperatures can promote the formation of polycarbonates or other oligomeric byproducts. Optimize the temperature, typically in the range of 100-150°C for the cycloaddition of CO2 to epoxides.
Presence of Protic Impurities Water or other protic impurities can react with the epoxide or the catalyst, leading to undesired byproducts. Ensure all reactants and the reaction vessel are thoroughly dried.
Inadequate CO2 Pressure The concentration of dissolved CO2 is a key factor. Insufficient pressure will slow down the desired reaction, potentially allowing side reactions to become more prominent. Typical pressures range from atmospheric to 5 MPa.
Issue 3: Low Molecular Weight or Discoloration in Polycarbonate Synthesis

Symptoms:

  • The resulting polycarbonate has a lower than expected molecular weight.

  • The polymer product is discolored (yellow or brown).

Possible Causes and Solutions:

CauseSolution
Imbalance in Monomer Stoichiometry The melt polymerization process is highly sensitive to the molar ratio of the diol (e.g., bisphenol A) and the carbonate source (e.g., diphenyl carbonate). A slight excess of the carbonate source is often used, but significant deviations can limit chain growth.[1][2][3]
Insufficient Catalyst Concentration A low catalyst loading can result in slow reaction kinetics and incomplete polymerization. Typical catalyst concentrations for melt transesterification are in the range of 10⁻⁴ to 10⁻³ mol per mol of diol.[4]
High Reaction Temperature or Prolonged Reaction Time Excessive heat or reaction time can lead to thermal degradation of the polymer and side reactions, such as Fries rearrangement, which can cause discoloration and limit molecular weight.[4]
Presence of Oxygen Oxidation at high temperatures can lead to polymer degradation and color formation. Ensure the reaction is carried out under a high-purity inert atmosphere (e.g., nitrogen or argon).
Inefficient Removal of Byproducts In melt polymerization, the efficient removal of the condensation byproduct (e.g., phenol) is critical to drive the equilibrium towards high molecular weight polymer formation. A high vacuum is typically required in the later stages of the reaction.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound (TBPA) in the reactions you've described?

A1: In the context of these applications, this compound primarily functions as a phase-transfer catalyst and a nucleophilic catalyst.[5] The tetrabutylphosphonium cation is lipophilic and can transport the acetate anion (or other anions) into an organic phase to react with a substrate. The acetate anion itself can act as a nucleophile or a base to activate reactants.

Q2: How does the catalyst loading of TBPA typically affect the reaction yield?

A2: The catalyst loading is a critical parameter that needs to be optimized for each specific reaction. Generally, increasing the catalyst loading from a low level will increase the reaction rate and yield. However, beyond an optimal point, increasing the catalyst concentration may not lead to a significant improvement and could even promote side reactions or make product purification more difficult. For example, in biodiesel production, an excessive amount of catalyst can lead to the formation of soaps, which complicates the purification process.[6][7]

Q3: Can I reuse this compound as a catalyst?

A3: In many cases, phosphonium (B103445) salt catalysts can be recovered and reused, which is a significant advantage for cost-effectiveness and green chemistry.[8] However, the stability and reusability of TBPA will depend on the specific reaction conditions, particularly the temperature and the presence of any species that might cause its degradation. Proper work-up procedures are necessary to recover the catalyst without significant loss of activity.

Q4: My reaction is very sensitive to water. How can I ensure my TBPA is anhydrous?

A4: this compound is known to be hygroscopic.[5] To ensure it is anhydrous, you can dry it in a vacuum oven at a moderate temperature (e.g., 60-80°C) for several hours before use. Always handle and store the dried catalyst under an inert atmosphere (e.g., in a glovebox or a desiccator) to prevent moisture reabsorption.

Data Presentation

The following tables summarize illustrative quantitative data on the effect of catalyst loading on reaction outcomes. Note that this data is compiled from studies on similar phosphonium-based catalyst systems and is intended to provide a general guideline for optimization.

Table 1: Illustrative Effect of Catalyst Loading on Biodiesel Yield

Catalyst SystemCatalyst Loading (mol%)Reaction Time (h)Temperature (°C)Biodiesel Yield (%)Reference (Analogous System)
Phosphonium-based1.046585[6][9][10]
Phosphonium-based2.046592[6][9][10]
Phosphonium-based3.046596[6][9][10]
Phosphonium-based4.046595[6][9][10]

Table 2: Illustrative Effect of Catalyst Loading on Cyclic Carbonate Yield

Catalyst SystemCatalyst Loading (mol%)CO2 Pressure (MPa)Temperature (°C)Cyclic Carbonate Yield (%)Reference (Analogous System)
Quaternary Phosphonium Salt1.02.012088[11]
Quaternary Phosphonium Salt2.02.012095[11]
Quaternary Phosphonium Salt3.02.012098[11]
Quaternary Phosphonium Salt4.02.012098[11]

Table 3: Illustrative Effect of Catalyst Loading on Polycarbonate Molecular Weight

Catalyst SystemCatalyst Loading (mol% vs. Diol)Reaction Time (h)Temperature (°C)Molecular Weight (Mw, g/mol )Reference (Analogous System)
Ammonium-based0.01328025,000[3][4]
Ammonium-based0.02328035,000[3][4]
Ammonium-based0.03328042,000[3][4]
Ammonium-based0.04328041,000[3][4]

Experimental Protocols

Protocol 1: General Procedure for Transesterification of Vegetable Oil to Biodiesel
  • Drying of Reactants: Dry the vegetable oil by heating it at 110°C under vacuum for 1 hour to remove any dissolved water. Ensure the methanol (B129727) is of anhydrous grade. Dry the this compound catalyst in a vacuum oven at 70°C for 4 hours.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a thermometer, add the dried vegetable oil.

  • Catalyst Dissolution: In a separate flask, dissolve the desired amount of this compound (e.g., 1-3 mol% relative to the oil) in anhydrous methanol.

  • Reaction Initiation: Heat the oil to the desired reaction temperature (e.g., 65°C) with vigorous stirring. Add the methanol-catalyst solution to the hot oil.

  • Reaction Monitoring: Maintain the reaction temperature and stirring for the desired duration (e.g., 2-6 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and allow the glycerol (B35011) layer to separate from the biodiesel layer.

  • Purification: Wash the biodiesel layer with warm deionized water several times until the washings are neutral. Dry the biodiesel over anhydrous sodium sulfate (B86663) and filter.

Protocol 2: Synthesis of Propylene (B89431) Carbonate from Propylene Oxide and CO2
  • Reactor Setup: Place a magnetic stir bar and the desired amount of this compound (e.g., 2 mol% relative to propylene oxide) into a high-pressure stainless-steel autoclave.

  • Drying: Dry the catalyst under vacuum at 80°C for 2 hours.

  • Reactant Addition: After cooling the reactor to room temperature, add anhydrous propylene oxide under an inert atmosphere.

  • Reaction: Seal the autoclave and pressurize it with carbon dioxide to the desired pressure (e.g., 2 MPa). Heat the reactor to the desired temperature (e.g., 120°C) and stir the reaction mixture for the specified time (e.g., 4 hours).

  • Work-up: After the reaction, cool the autoclave to room temperature and slowly vent the excess CO2.

  • Analysis: Analyze the product mixture by gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy to determine the yield and selectivity of propylene carbonate.

Visualizations

Troubleshooting_Workflow start Low Reaction Yield catalyst_loading Is Catalyst Loading Optimized? start->catalyst_loading increase_loading Increase Catalyst Loading catalyst_loading->increase_loading No moisture Is Moisture Present? catalyst_loading->moisture Yes increase_loading->moisture dry_reagents Dry Reactants & Catalyst moisture->dry_reagents Yes temperature Is Temperature Optimal? moisture->temperature No dry_reagents->temperature adjust_temp Adjust Temperature temperature->adjust_temp No mixing Is Mixing Efficient? temperature->mixing Yes adjust_temp->mixing increase_stirring Increase Stirring Speed mixing->increase_stirring No success Improved Yield mixing->success Yes increase_stirring->success

Caption: A troubleshooting workflow for addressing low reaction yields.

Catalyst_Activation_Pathway TBPA This compound (TBPA) Anion_Exchange Anion Exchange in Aqueous Phase TBPA->Anion_Exchange [PBu4]+OAc- Organic_Phase Transfer to Organic Phase Anion_Exchange->Organic_Phase [PBu4]+Nu- Reactant_Activation Activation of Reactant Organic_Phase->Reactant_Activation Product_Formation Product Formation Reactant_Activation->Product_Formation Catalyst_Regeneration Catalyst Regeneration Product_Formation->Catalyst_Regeneration [PBu4]+X- Catalyst_Regeneration->Anion_Exchange

Caption: The general catalytic cycle for TBPA in phase-transfer catalysis.

References

Water content analysis in Tetrabutylphosphonium acetate and its effect on reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on water content analysis in tetrabutylphosphonium (B1682233) acetate (B1210297) ([TBA]OAc) and its impact on chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is tetrabutylphosphonium acetate ([TBA]OAc) and what are its common applications?

A1: this compound is a phosphonium-based ionic liquid. It consists of a tetrabutylphosphonium cation and an acetate anion.[1] It is commonly used as a phase-transfer catalyst in organic synthesis, where it can enhance reaction rates and selectivity.[1][2] Its applications are found in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.[1] It is also utilized as a solvent and in the formation of other ionic liquids.[1]

Q2: Why is water content a critical parameter when using [TBA]OAc?

A2: Water can significantly influence the properties and reactivity of [TBA]OAc. As a hygroscopic substance, [TBA]OAc can absorb moisture from the atmosphere. This water content can alter its physical properties such as viscosity and thermal behavior.[3] More importantly, the presence of water can affect reaction kinetics, yields, and selectivity in reactions where [TBA]OAc is used as a catalyst or solvent. In some cases, water can lead to the hydrolysis of the acetate anion or other reactants.

Q3: How can I determine the water content in my [TBA]OAc?

A3: The most common and reliable method for determining water content in ionic liquids like [TBA]OAc is Karl Fischer titration.[4] This technique is highly sensitive to water and can provide accurate measurements even at low concentrations (ppm levels).[4] Both volumetric and coulometric Karl Fischer titration methods can be used.[5][6]

Q4: What is the acceptable level of water content in [TBA]OAc for most reactions?

A4: The acceptable water content is highly dependent on the specific reaction. For moisture-sensitive reactions, a water content below 300 ppm is often targeted.[4] However, for other applications, such as in some pretreatments of biomass, the presence of a controlled amount of water might be acceptable or even beneficial.[7] It is crucial to determine the water tolerance of your specific experimental setup.

Q5: How should I store [TBA]OAc to minimize water absorption?

A5: To minimize water absorption, [TBA]OAc should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[8] Storing under an inert atmosphere (e.g., nitrogen or argon) is recommended, especially for anhydrous grades.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving [TBA]OAc, with a focus on problems arising from water contamination.

Observed Problem Potential Cause (Related to Water) Troubleshooting Steps
Inconsistent reaction rates or yields Varying water content in the [TBA]OAc batch or between different batches.1. Determine the water content of your [TBA]OAc using Karl Fischer titration before each experiment. 2. Dry the [TBA]OAc if the water content is above the acceptable limit for your reaction. 3. Ensure consistent storage conditions to prevent moisture uptake.
Formation of unexpected byproducts Water may be participating in the reaction, leading to hydrolysis of reactants, intermediates, or the acetate anion itself.1. Analyze your product mixture for byproducts consistent with hydrolysis. 2. Run a control reaction with a known, higher concentration of water to confirm if the byproduct formation increases. 3. Thoroughly dry all reactants and solvents, and perform the reaction under an inert atmosphere.
Phase separation or changes in solubility The presence of water can alter the miscibility of [TBA]OAc with other solvents or reactants, especially in thermo-responsive systems.[3]1. Visually inspect for any changes in the homogeneity of your reaction mixture. 2. Consult literature on the phase behavior of [TBA]OAc-water mixtures to understand the expected behavior at your reaction temperature.[3] 3. If necessary, adjust the solvent system or dry the [TBA]OAc to ensure a single phase.
Reduced catalytic activity Water molecules can interact with the ionic liquid's ions, potentially hindering the catalytic activity. Water can weaken the interactions between the cation and anion.[9]1. Compare the performance of a fresh, dry batch of [TBA]OAc with an older or potentially "wet" batch. 2. Attempt to regenerate and dry the catalyst to see if activity is restored.

Experimental Protocols

Protocol 1: Water Content Determination by Volumetric Karl Fischer Titration

This protocol provides a general procedure for determining the water content in [TBA]OAc.

Materials:

  • Karl Fischer Titrator (Volumetric)

  • Karl Fischer Reagent (e.g., one-component reagent)

  • Anhydrous Methanol (B129727) (or other suitable solvent)

  • Gas-tight syringe

  • This compound ([TBA]OAc) sample

Procedure:

  • System Preparation:

    • Fill the titrator burette with the Karl Fischer reagent.

    • Add anhydrous methanol to the titration vessel.

    • Run a pre-titration to neutralize any residual water in the solvent until a stable endpoint is reached.

  • Titer Determination:

    • Accurately add a known amount of pure water or a certified water standard (e.g., sodium tartrate dihydrate) to the conditioned solvent.[5]

    • Titrate with the Karl Fischer reagent to the endpoint.

    • The titer (mg of water per mL of reagent) is automatically calculated by the instrument. It is recommended to perform this in triplicate and use the average value.

  • Sample Analysis:

    • Accurately weigh a suitable amount of the [TBA]OAc sample in a gas-tight syringe.

    • Inject the sample into the conditioned titration vessel.

    • Titrate with the Karl Fischer reagent to the endpoint.

    • The instrument will calculate the water content in ppm or percentage based on the sample weight, reagent volume consumed, and the predetermined titer.

Data Presentation:

Parameter Value
Sample ID[TBA]OAc Batch XXX
Sample Weight (g)1.50
KF Reagent Titer (mg/mL)5.02
Volume of KF Reagent Consumed (mL)0.45
Water Content (ppm) 1506
Protocol 2: Drying of this compound

This protocol describes a method for reducing the water content in [TBA]OAc.

Materials:

  • This compound ([TBA]OAc)

  • Schlenk flask or round-bottom flask

  • High-vacuum pump

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

Procedure:

  • Place the [TBA]OAc sample in a Schlenk flask with a magnetic stir bar.

  • Connect the flask to a high-vacuum line.

  • Begin stirring the [TBA]OAc.

  • Slowly heat the sample to approximately 70-80°C under high vacuum. A temperature of around 345 K (72°C) has been used in literature for purification.[4]

  • Continue drying under these conditions for several hours (e.g., 4-8 hours) or until the water content, as determined by Karl Fischer titration, is at the desired level.

  • Allow the [TBA]OAc to cool to room temperature under vacuum before backfilling with an inert gas (e.g., nitrogen or argon).

  • Store the dried ionic liquid under an inert atmosphere.

Visualizations

experimental_workflow cluster_prep Preparation cluster_decision Decision Point cluster_action Action start Receive/Synthesize [TBA]OAc kf_analysis Karl Fischer Titration start->kf_analysis check_water Water Content Acceptable? kf_analysis->check_water drying Dry [TBA]OAc (High Vacuum, Heat) check_water->drying No proceed Proceed to Reaction check_water->proceed Yes drying->kf_analysis Re-analyze

Caption: Workflow for Water Content Analysis and Management in [TBA]OAc.

troubleshooting_logic cluster_investigation Investigation cluster_remediation Remediation start Reaction Problem (e.g., low yield) is_water_suspected Is Water Contamination Suspected? start->is_water_suspected analyze_water Analyze Water Content of Reagents ([TBA]OAc) is_water_suspected->analyze_water Yes optimize_conditions Re-optimize Reaction Conditions is_water_suspected->optimize_conditions No check_byproducts Check for Hydrolysis Byproducts analyze_water->check_byproducts run_control Run Control Reaction with Added Water check_byproducts->run_control dry_reagents Dry [TBA]OAc and Solvents run_control->dry_reagents inert_atmosphere Use Inert Atmosphere dry_reagents->inert_atmosphere inert_atmosphere->optimize_conditions end Problem Resolved optimize_conditions->end

Caption: Troubleshooting Logic for Water-Related Issues in [TBA]OAc Reactions.

References

Technical Support Center: Scaling Up Reactions with Tetrabutylphosphonium Acetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when scaling up chemical reactions utilizing Tetrabutylphosphonium (B1682233) Acetate (B1210297) (TBPAc) as a phase-transfer catalyst.

Frequently Asked Questions (FAQs)

Q1: What is Tetrabutylphosphonium Acetate (TBPAc) and why is it used in chemical synthesis?

This compound is a quaternary phosphonium (B103445) salt that functions as a highly effective phase-transfer catalyst (PTC).[1] It facilitates the transfer of reactants between immiscible phases (e.g., an aqueous phase and an organic phase), thereby accelerating reaction rates and increasing yields.[1] Its good thermal stability makes it suitable for a range of industrial applications, including the synthesis of polymers, pharmaceuticals, and agrochemicals.[1][2]

Q2: What are the primary advantages of using TBPAc over other phase-transfer catalysts?

TBPAc offers several advantages, including:

  • High Thermal Stability: Phosphonium salts, in general, exhibit greater thermal stability compared to their ammonium-based counterparts, allowing for reactions at higher temperatures.

  • Enhanced Reaction Rates: As a PTC, it can significantly increase the rate of reaction between reactants in different phases.[1]

  • Improved Yields and Selectivity: By enabling better interaction between reactants, it can lead to higher product yields and reduced side-product formation.

  • Green Chemistry Profile: The use of TBPAc can facilitate reactions in aqueous-organic systems, potentially reducing the need for large volumes of volatile organic solvents.[3]

Q3: What are the main challenges to consider when scaling up a reaction with TBPAc?

Scaling up reactions with TBPAc presents several common chemical engineering challenges:

  • Heat Transfer: Exothermic reactions can become difficult to control in larger reactors due to a lower surface-area-to-volume ratio, potentially leading to hotspots and side reactions.

  • Mass Transfer (Mixing): Achieving efficient mixing in large, viscous reaction mixtures is critical to ensure good contact between the catalyst and reactants. Poor mixing can lead to lower reaction rates and yields.

  • Catalyst Separation and Recovery: Separating the TBPAc catalyst from the product mixture at the end of the reaction can be challenging and is crucial for both product purity and the economic viability of the process.

  • Catalyst Deactivation: Although thermally stable, TBPAc can be susceptible to deactivation by certain impurities or reaction conditions over prolonged use.

Troubleshooting Guides

Issue 1: Decreased Reaction Rate or Incomplete Conversion Upon Scale-Up

Possible Causes:

  • Insufficient Mixing: Inadequate agitation in a larger reactor vessel can lead to poor mass transfer between the aqueous and organic phases, reducing the effectiveness of the phase-transfer catalyst. As viscosity increases, achieving turbulent flow becomes more challenging.

  • Poor Heat Transfer: If the reaction is endothermic, insufficient heating in a large vessel can slow down the reaction rate. For exothermic reactions, poor heat removal can lead to localized high temperatures that might cause side reactions or catalyst degradation.

  • Catalyst Concentration: The optimal catalyst concentration may differ between lab and pilot scale.

  • Impurity Effects: Trace impurities in reactants or solvents, which may be negligible at the lab scale, can have a significant impact on the reaction kinetics at a larger scale.

Troubleshooting Steps:

  • Evaluate Mixing Efficiency:

    • Ensure the agitator design and speed are appropriate for the reactor size and viscosity of the reaction mixture. Consider using baffles to improve turbulence.

    • For highly viscous mixtures, specialized impellers may be necessary.

  • Monitor and Control Temperature:

    • Use jacketed reactors with efficient heat transfer fluids.

    • Employ multiple temperature probes to detect and mitigate localized temperature gradients.

  • Optimize Catalyst Loading:

    • Perform a catalyst loading study at the pilot scale to determine the optimal concentration.

  • Analyze Raw Materials:

    • Ensure the purity of reactants and solvents is consistent between scales.

Issue 2: Difficulty in Separating the TBPAc Catalyst from the Product

Possible Causes:

  • High Solubility of TBPAc in the Organic Phase: The lipophilic nature of the tetrabutylphosphonium cation can make it difficult to wash out with an aqueous phase.

  • Emulsion Formation: Vigorous mixing of the biphasic system can sometimes lead to the formation of stable emulsions, complicating phase separation.

Troubleshooting Steps:

  • Optimize Aqueous Washes:

    • Perform multiple extractions with deionized water or a brine solution. Increasing the ionic strength of the aqueous phase can sometimes help to "salt out" the catalyst.

  • Consider Alternative Separation Techniques:

    • Adsorption: Pass the organic phase through a bed of solid adsorbent like silica (B1680970) gel or activated carbon to remove the catalyst.

    • Distillation: If the product is volatile and the catalyst is not, distillation can be an effective separation method.

    • Crystallization: If the product is a solid, crystallization can be used to separate it from the catalyst.

  • Prevent Emulsion Formation:

    • Reduce the agitation speed during the reaction and workup.

    • Add a small amount of a suitable anti-emulsifying agent.

Issue 3: Catalyst Deactivation and Recycling Issues

Possible Causes:

  • Thermal Decomposition: Although TBPAc is thermally stable, prolonged exposure to very high temperatures can lead to decomposition, typically forming tributylphosphine (B147548) oxide.

  • Poisoning: Certain impurities in the reaction mixture can irreversibly bind to the catalyst, rendering it inactive.

  • Loss During Workup: The catalyst can be lost during the aqueous extraction steps if it has some solubility in the aqueous phase.

Troubleshooting Steps:

  • Monitor Catalyst Stability:

    • Analyze the catalyst after several cycles to check for signs of degradation (e.g., by NMR or mass spectrometry).

  • Purify Reactants:

    • Ensure that the reactants and solvents are free from known catalyst poisons.

  • Optimize Catalyst Recycling:

    • If the catalyst is extracted into the aqueous phase, consider methods to recover and regenerate it. This may involve evaporation of the water and re-dissolving the catalyst in a suitable solvent for the next batch.

    • For catalysts that remain in the organic phase, consider a multi-pass reaction system where the product is removed, and the catalyst-containing organic phase is reused.

Quantitative Data Summary

The following table provides an illustrative comparison of reaction parameters for a hypothetical transesterification reaction scaled up from laboratory to pilot plant scale using TBPAc as a catalyst.

ParameterLaboratory Scale (1 L)Pilot Plant Scale (100 L)
Reactant A 1 mol100 mol
Reactant B 1.2 mol120 mol
Solvent Volume 500 mL50 L
TBPAc Loading 2 mol%2 mol%
Temperature 80 °C80 °C (with jacket cooling)
Agitation Speed 400 rpm (magnetic stirrer)200 rpm (impeller)
Reaction Time 4 hours6 hours
Yield 95%92%
Product Purity 98%96% (before final purification)

Note: The slightly longer reaction time and lower yield and purity at the pilot scale are typical observations due to mass and heat transfer limitations.

Experimental Protocols

Illustrative Protocol for a TBPAc-Catalyzed Williamson Ether Synthesis

Laboratory Scale (250 mL)

  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and temperature probe, add the alcohol (0.1 mol), toluene (B28343) (100 mL), and a 50% w/w aqueous solution of sodium hydroxide (B78521) (0.2 mol).

  • Catalyst Addition: Add this compound (2 mol%, 0.002 mol).

  • Reaction Execution: Heat the mixture to 80 °C with vigorous stirring (400 rpm). Slowly add the alkyl halide (0.11 mol) over 30 minutes. Monitor the reaction progress by TLC or GC.

  • Workup and Purification: After the reaction is complete (typically 3-5 hours), cool the mixture to room temperature. Separate the organic and aqueous layers. Wash the organic layer with water (2 x 50 mL) and then with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Pilot Plant Scale (50 L)

  • Reactor Preparation: Ensure the 50 L glass-lined reactor is clean and dry.

  • Charging Reactants: Charge the reactor with the alcohol (10 mol), toluene (20 L), and a 50% w/w aqueous solution of sodium hydroxide (20 mol).

  • Catalyst Addition: Add this compound (2 mol%, 0.2 mol).

  • Reaction Execution: Start the agitator at a moderate speed (e.g., 150 rpm). Heat the reactor contents to 80 °C using the jacket. Once at temperature, begin the controlled addition of the alkyl halide (11 mol) via a dosing pump over 2 hours, monitoring the internal temperature to control the exotherm. After the addition is complete, maintain the temperature and agitation for an additional 4-6 hours, monitoring the reaction progress by in-process control (IPC) samples.

  • Workup and Purification: Cool the reactor contents to 20-25 °C. Stop the agitator and allow the phases to separate for at least 1 hour. Drain the lower aqueous layer. Add deionized water (10 L) to the reactor, agitate for 15 minutes, and then allow to separate and drain the aqueous layer. Repeat the water wash. Finally, perform a brine wash (10 L). Transfer the organic layer to a suitable vessel and dry over anhydrous sodium sulfate. Filter the solution and transfer it to a distillation unit to remove the solvent and purify the product by vacuum distillation.

Visualizations

Scale_Up_Challenges cluster_lab Laboratory Scale cluster_pilot Pilot Plant Scale lab_reaction Reaction with TBPAc lab_mixing Efficient Mixing (Magnetic Stirrer) lab_reaction->lab_mixing lab_heat Good Heat Transfer (High Surface Area/Volume) lab_reaction->lab_heat lab_yield High Yield & Purity lab_mixing->lab_yield lab_heat->lab_yield pilot_reaction Scaled-Up Reaction lab_yield->pilot_reaction Scale-Up pilot_mixing Mass Transfer Limitations (Potential for Poor Mixing) pilot_reaction->pilot_mixing pilot_heat Heat Transfer Limitations (Lower Surface Area/Volume) pilot_reaction->pilot_heat pilot_separation Catalyst Separation Issues pilot_reaction->pilot_separation pilot_yield Potential for Lower Yield & Impurities pilot_mixing->pilot_yield pilot_heat->pilot_yield pilot_separation->pilot_yield

Caption: Key challenges in scaling up reactions from the laboratory to the pilot plant.

Troubleshooting_Workflow start Problem Identified (e.g., Low Yield) check_mixing Evaluate Mixing Efficiency start->check_mixing check_temp Analyze Temperature Profile start->check_temp check_catalyst Verify Catalyst Activity & Loading start->check_catalyst check_purity Assess Raw Material Purity start->check_purity solution Implement Corrective Actions (e.g., Adjust Agitation, Optimize Dosing) check_mixing->solution check_temp->solution check_catalyst->solution check_purity->solution

Caption: A logical workflow for troubleshooting common scale-up issues.

References

Validation & Comparative

Tetrabutylphosphonium Acetate vs. Tetrabutylammonium Acetate: A Comparative Guide for Phase Transfer Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the performance, stability, and applications of tetrabutylphosphonium (B1682233) acetate (B1210297) (TBPA) and tetrabutylammonium (B224687) acetate (TBAA) as phase transfer catalysts, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Phase transfer catalysis (PTC) is a vital technique in organic synthesis, facilitating reactions between reactants in immiscible phases, such as an aqueous phase and an organic phase.[1][2] The choice of catalyst is critical, with quaternary ammonium (B1175870) and phosphonium (B103445) salts being the most prevalent. This guide provides a detailed comparison between two such catalysts: Tetrabutylphosphonium Acetate (TBPA) and Tetrabutylammonium Acetate (TBAA).

Core Performance Comparison: Stability and Activity

The primary distinction between phosphonium and ammonium-based catalysts lies in their thermal and chemical stability.[3]

  • Thermal Stability: Tetrabutylphosphonium salts generally exhibit higher thermal stability than their tetrabutylammonium counterparts.[3] Quaternary ammonium salts are susceptible to Hofmann elimination, a degradation pathway that occurs at elevated temperatures in the presence of a base, forming an alkene and a tertiary amine.[3] This degradation can reduce catalyst efficiency and introduce impurities.[3] Phosphonium salts are not prone to this degradation pathway, making them more suitable for reactions requiring high temperatures.[3][4] Computational studies have also shown that tetrabutylphosphonium (TBP) cations have more stable interactions with substrates like montmorillonite (B579905) compared to tetrabutylammonium (TBA) cations.[5]

  • Chemical Stability: Phosphonium salts are often more stable in strongly basic media compared to ammonium salts.[4] This robustness allows them to be used in a wider range of reaction conditions without significant degradation.

  • Catalytic Activity: While both are effective, the larger and more lipophilic nature of the phosphonium cation can, in some cases, lead to more efficient transfer of the reactant anion into the organic phase, resulting in enhanced activity.[3] However, the catalytic efficacy is highly dependent on the specific reaction. For instance, in some esterification reactions, TBAA might show superior performance under milder conditions.[4] TBPA is noted for its Lewis acid characteristics, which broadens its utility in catalyzing various transitions in the synthesis of polymers, pharmaceuticals, and agrochemicals.[6][7]

Quantitative Performance Data

The following tables summarize hypothetical, yet representative, quantitative data comparing the performance of TBPA and TBAA in a typical nucleophilic substitution reaction.

Table 1: Catalyst Performance in the Synthesis of Benzyl (B1604629) Cyanide

ParameterThis compound (TBPA)Tetrabutylammonium Acetate (TBAA)
Reaction Time (hours) 46
Yield (%) 9588
Catalyst Loading (mol%) 1.01.0
Reaction Temperature (°C) 10080
Purity of Product (%) >9997

Table 2: Thermal Stability Comparison

ParameterThis compound (TBPA)Tetrabutylammonium Acetate (TBAA)
Decomposition Onset (TGA, °C) ~300~200
Optimal Temperature Range (°C) 25 - 15025 - 100
Degradation Pathway C-P bond cleavage (high temp)Hofmann Elimination

Illustrative Diagrams

Mechanism and Workflow

The following diagrams illustrate the fundamental mechanism of phase transfer catalysis and a typical experimental workflow.

PTC_Mechanism Mechanism of Phase Transfer Catalysis A_aq A⁻ QA_org Q⁺A⁻ A_aq->QA_org M_aq M⁺ QY_aq Q⁺Y⁻ RB_org R-B RA_org R-A RB_org->RA_org Product Formation RA_org->QY_aq 3. Catalyst Regeneration QA_org->RB_org 2. Substitution

Caption: General mechanism of phase transfer catalysis (PTC).

Experimental_Workflow A Reactant Preparation B Reaction Setup (Solvents, Reactants, Catalyst) A->B 1. Combine C Reaction Monitoring (TLC / GC / HPLC) B->C 2. Heat & Stir D Work-up (Phase Separation, Extraction) C->D 3. Reaction Complete E Product Isolation (Distillation / Crystallization) D->E 4. Purification F Analysis & Characterization (NMR, MS, etc.) E->F 5. Final Product

Caption: Standard experimental workflow for a PTC reaction.

Experimental Protocols

Representative Protocol: Synthesis of Benzyl Phenyl Ether

This protocol provides a comparative method for evaluating the catalytic efficiency of TBPA and TBAA in a Williamson ether synthesis.

Materials:

Procedure:

  • Aqueous Phase Preparation: In a 250 mL three-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer, dissolve sodium hydroxide (10.0 g, 0.25 mol) in deionized water (50 mL).

  • Organic Phase Preparation: Add phenol (9.4 g, 0.1 mol) and toluene (50 mL) to the flask.

  • Catalyst Addition: Introduce the phase transfer catalyst, either TBPA (1.51 g, 0.005 mol) or TBAA (1.51 g, 0.005 mol).

  • Reaction Initiation: Heat the mixture to 85°C with vigorous stirring. Slowly add benzyl chloride (12.65 g, 0.1 mol) over 30 minutes.

  • Reaction Monitoring: Maintain the temperature and stirring. Monitor the reaction progress by taking aliquots from the organic layer every hour and analyzing them by Gas Chromatography (GC).

  • Work-up: After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature. Separate the organic layer. Wash the organic layer with 2M HCl (2 x 25 mL) and then with brine (2 x 25 mL).

  • Product Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure. The resulting crude product can be further purified by vacuum distillation.

  • Analysis: Characterize the final product by ¹H NMR and ¹³C NMR spectroscopy and determine the purity by GC.

Catalyst Selection Guide

The choice between TBPA and TBAA depends on specific reaction requirements.

Catalyst_Selection Start Reaction Conditions Analysis Temp High Temperature Required? (> 100°C) Start->Temp Base Strongly Basic Medium? Temp->Base No TBPA Select TBPA (High Thermal & Chemical Stability) Temp->TBPA Yes Cost Cost is a Primary Constraint? Base->Cost No Base->TBPA Yes TBAA Select TBAA (Cost-Effective, Milder Conditions) Cost->TBAA Yes Consider_Both Consider Both (Screen for Optimal Performance) Cost->Consider_Both No

Caption: Decision tree for selecting between TBPA and TBAA.

Conclusion

Both this compound and Tetrabutylammonium Acetate are effective phase transfer catalysts.[2][6][8] The selection should be based on a careful evaluation of the reaction conditions.

  • This compound (TBPA) is the superior choice for reactions requiring high thermal and chemical stability, particularly those conducted at elevated temperatures or in the presence of strong bases.[3][4] Its robustness can lead to higher yields and purer products in demanding industrial processes.[3][6]

  • Tetrabutylammonium Acetate (TBAA) is a versatile and often more cost-effective option suitable for a wide array of transformations under milder conditions.[3][9] It is highly effective in many standard organic synthesis applications where extreme temperatures or pH levels are not required.[2][8]

For optimal results, researchers should consider the specific demands of their synthetic route. When in doubt, a preliminary screening of both catalysts is recommended to determine the most efficient option for the desired transformation.

References

A Comparative Guide to Tetrabutylphosphonium Acetate and Imidazolium-Based Ionic Liquids for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the ever-evolving landscape of chemical research and pharmaceutical development, the choice of solvent and catalyst can profoundly impact the efficiency, sustainability, and outcome of a process. Ionic liquids (ILs), with their unique properties such as low vapor pressure, high thermal stability, and tunable solvency, have emerged as promising alternatives to traditional volatile organic compounds. Among the vast array of available ILs, tetrabutylphosphonium (B1682233) acetate (B1210297) (TBPA) and imidazolium-based ILs are two prominent classes that have garnered significant attention. This guide provides an objective comparison of their efficiency across key applications, supported by available experimental data, to aid researchers, scientists, and drug development professionals in making informed decisions.

Performance Comparison: A Tabular Overview

To facilitate a clear and direct comparison, the following tables summarize the key performance indicators of TBPA and a representative imidazolium-based ionic liquid, 1-butyl-3-methylimidazolium acetate ([Bmim][OAc]), in various applications. It is important to note that the data presented is collated from various sources and may not represent head-to-head comparisons under identical experimental conditions.

Table 1: Comparison of Physicochemical Properties

PropertyTetrabutylphosphonium Acetate (TBPA)1-Butyl-3-methylimidazolium Acetate ([Bmim][OAc])
Cation Structure Tetrabutylphosphonium1-Butyl-3-methylimidazolium
Anion AcetateAcetate
Thermal Stability Generally high, thermally stable catalyst.[1]Decomposition starts around 293°C.[2]
Toxicity Harmful if swallowed, causes skin and eye irritation.[2][3][4][5]Toxicity is cation-dependent and increases with alkyl chain length.[6]

Table 2: Efficiency in Catalysis (Knoevenagel Condensation)

ParameterTetrabutylphosphonium prolinate*1-Butyl-3-methylimidazolium hydroxide (B78521)**
Reaction Knoevenagel CondensationKnoevenagel Condensation
Substrates Aromatic aldehydes and active methylene (B1212753) compoundsAliphatic and aromatic carbonyls and active methylenes
Yield >85%High
Reaction Time Not specified10-30 minutes
Conditions MildRoom temperature, solvent-free

*Note: Data for tetrabutylphosphonium prolinate is used as a proxy for phosphonium-based ILs in this specific catalytic reaction due to the availability of data. **Note: Data for the hydroxide form is presented due to its high catalytic activity reported in the literature.

Table 3: Efficiency in Biomass Processing (Cellulose Treatment)

ParameterThis compound (TBPA)1-Butyl-3-methylimidazolium Acetate ([Bmim][OAc])
Application Non-dissolving pretreatment of cellulose (B213188).[7][8][9]Dissolution of cellulose.[6][10][11][12]
Cellulose Solubility Negligible dissolution capacity.[8]High (up to 25-27 wt%).[11]
Effect on Crystallinity Reduces crystallinity of microcrystalline cellulose.[7][8][9]Changes crystal structure from Cellulose I to Cellulose II upon regeneration.[6]
Conditions Mild conditions (e.g., 40-70°C).[7][9]Room temperature to elevated temperatures.[6][10]

Table 4: Efficiency in Drug Delivery (Ibuprofen Solubility)

Ionic LiquidApplicationObservation
This compound (TBPA) Not available in searched literature-
1-Butyl-3-methylimidazolium chloride ([Bmim][Cl]) *Solvent for IbuprofenMore effective than ethanol (B145695); a 1:1 mixture with ethanol was most effective.[13]

*Note: Data for the chloride form is presented as a representative example of an imidazolium-based IL used for this application.

In-Depth Analysis of Key Performance Areas

Catalytic Efficiency

Both phosphonium (B103445) and imidazolium-based ILs have demonstrated significant catalytic activity in various organic transformations.

  • Tetrabutylphosphonium-based ILs , particularly those with functional anions like amino acids, have shown excellent catalytic activity and selectivity in reactions such as the Knoevenagel condensation.[14] Their thermal stability makes them suitable for reactions requiring elevated temperatures.

  • Imidazolium-based ILs , such as [Bmim][OAc], are also effective catalysts, often acting as both the solvent and the catalyst. They can facilitate reactions like esterification and Knoevenagel condensations under mild conditions.[15][16] The synergistic effect of the imidazolium (B1220033) cation and the acetate anion can enhance catalytic performance.

The choice between the two will often depend on the specific reaction, required operating conditions, and the desired outcome.

Biomass Processing

The ability of ionic liquids to dissolve or pretreat lignocellulosic biomass is a key area of green chemistry research.

  • This compound (TBPA) has been investigated for the non-dissolving pretreatment of cellulose.[7][8][9] This process reduces the crystallinity of cellulose, making it more accessible for subsequent enzymatic hydrolysis without fully dissolving the biopolymer.[7][8][9] This can be advantageous in certain biorefinery processes.

  • Imidazolium-based ILs with acetate anions , such as [Bmim][OAc], are renowned for their high cellulose dissolution capacity.[6][10][11][12] They can completely dissolve cellulose, which can then be regenerated into various forms like fibers and films.[6] The dissolution mechanism is attributed to the disruption of the extensive hydrogen-bonding network in cellulose by the ions of the IL.[10]

Here, the selection is clearly dictated by the desired processing outcome: pretreatment versus complete dissolution.

Drug Solubility and Delivery

The potential of ionic liquids to enhance the solubility of poorly water-soluble active pharmaceutical ingredients (APIs) is of great interest to the pharmaceutical industry.

  • Imidazolium-based ILs have been shown to be effective in increasing the solubility of drugs like ibuprofen.[13] The mechanism is thought to involve the deprotonation of the drug's acidic functional groups by the IL, forming more soluble species.[13]

  • While specific data for TBPA in enhancing drug solubility was not found in the reviewed literature, phosphonium ILs, in general, are being explored in pharmaceutical applications due to their unique properties.[17] Further research is needed to ascertain the efficacy of TBPA in this domain.

Thermal Stability and Toxicity: A Critical Consideration

Thermal Stability: Phosphonium-based ionic liquids are generally reported to have higher thermal stability compared to their imidazolium counterparts.[17][18][19] This can be a significant advantage in applications requiring high temperatures. The decomposition temperature of imidazolium ILs can vary depending on the anion and the length of the alkyl chains on the cation.[2][3][10]

Toxicity: The toxicity of ionic liquids is a crucial factor for their practical application, especially in the pharmaceutical and biomedical fields.

  • This compound (TBPA) is classified as harmful if swallowed and causes skin and serious eye irritation.[2][3][4][5]

  • The toxicity of imidazolium-based ILs is highly dependent on the structure of the cation, particularly the length of the alkyl side chain, with longer chains generally leading to higher toxicity.[6] The anion also plays a role, but the cation's structure is often the dominant factor.

Experimental Protocols

Detailed experimental methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for key experiments cited in this guide.

Protocol 1: Knoevenagel Condensation using a Basic Ionic Liquid

Objective: To perform a Knoevenagel condensation of an aldehyde with an active methylene compound using a basic ionic liquid as a catalyst and solvent.

Materials:

  • Aldehyde (e.g., benzaldehyde)

  • Active methylene compound (e.g., malononitrile)

  • Basic ionic liquid (e.g., 1-butyl-3-methylimidazolium hydroxide, [Bmim][OH])

  • Mortar and pestle (for grinding method) or reaction flask with magnetic stirrer

  • Ethyl acetate

  • Water

Procedure (Grinding Method):

  • In a mortar, take the aldehyde (1 mmol), the active methylene compound (1 mmol), and a catalytic amount of the basic ionic liquid (e.g., 0.1 mmol).

  • Grind the mixture at room temperature for the specified time (e.g., 5-15 minutes).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, add water to the reaction mixture and extract the product with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization or column chromatography if necessary.

Procedure (Stirring Method): [15]

  • In a round-bottom flask, combine the aldehyde (1 mmol), the active methylene compound (1.2 mmol), and the basic ionic liquid (2 mL).

  • Stir the mixture at room temperature for the designated time (e.g., 10-30 minutes).

  • Upon completion of the reaction (monitored by TLC), extract the product with diethyl ether (3 x 10 mL).

  • The ionic liquid phase can be washed with diethyl ether and reused for subsequent reactions after drying under vacuum.

  • Combine the organic extracts, wash with water, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the product.

Protocol 2: Cellulose Dissolution in an Imidazolium-Based Ionic Liquid

Objective: To dissolve microcrystalline cellulose in 1-butyl-3-methylimidazolium acetate ([Bmim][OAc]).

Materials:

  • Microcrystalline cellulose (MCC)

  • 1-Butyl-3-methylimidazolium acetate ([Bmim][OAc])

  • Heating and stirring apparatus (e.g., oil bath with magnetic stirrer)

  • An anti-solvent (e.g., deionized water)

Procedure: [6]

  • Dry the microcrystalline cellulose in an oven at a specified temperature (e.g., 80°C) for several hours to remove any moisture.

  • Place a known amount of [Bmim][OAc] into a reaction vessel equipped with a stirrer.

  • Heat the ionic liquid to the desired dissolution temperature (e.g., 80-100°C) with constant stirring.

  • Gradually add the dried cellulose to the heated ionic liquid in small portions while maintaining vigorous stirring.

  • Continue stirring at the set temperature until the cellulose is completely dissolved, which can be visually confirmed by the formation of a clear, viscous solution. The time required for complete dissolution will depend on the cellulose concentration, particle size, and temperature.

  • To regenerate the cellulose, slowly add an anti-solvent like deionized water to the cellulose-IL solution with stirring. The cellulose will precipitate out.

  • The regenerated cellulose can be collected by filtration, washed thoroughly with the anti-solvent to remove any residual ionic liquid, and then dried.

Visualizing the Concepts

To better illustrate the relationships and processes discussed, the following diagrams are provided.

CatalyticCycle cluster_IL Ionic Liquid Mediated Reaction cluster_Reactants Reactants IL_Cation Cation Aldehyde Aldehyde/Ketone IL_Cation->Aldehyde Stabilizes Intermediate IL_Anion Anion (e.g., Acetate) Methylene Active Methylene Compound IL_Anion->Methylene Activates Product Knoevenagel Product Aldehyde->Product Forms Methylene->Aldehyde Nucleophilic Attack

Caption: Knoevenagel condensation catalyzed by an ionic liquid.

CelluloseDissolution Cellulose Cellulose Chain (C₆H₁₀O₅)n IL Ionic Liquid Cation⁺ + Anion⁻ Cellulose->IL Mixing & Heating Dissolved Dissolved Cellulose Disrupted H-Bonds IL->Dissolved Dissolution Regenerated Regenerated Cellulose Addition of Anti-solvent Dissolved->Regenerated Precipitation

Caption: Workflow for cellulose dissolution and regeneration using an ionic liquid.

Conclusion

Both this compound and imidazolium-based ionic liquids offer distinct advantages and are valuable tools in the arsenal (B13267) of researchers and drug development professionals. Phosphonium-based ILs, including TBPA, generally exhibit higher thermal stability, which is a critical factor for high-temperature applications. Imidazolium-based ILs, particularly those with acetate anions, have been more extensively studied and have demonstrated high efficiency in applications like biomass dissolution and as catalysts for various organic reactions under mild conditions.

The selection between these two classes of ionic liquids is not a matter of one being universally superior to the other. Instead, the choice should be guided by a careful consideration of the specific application requirements, including the desired outcome (e.g., catalysis, dissolution, or pretreatment), operating conditions (temperature, solvent), and, critically, the toxicological and environmental impact of the chosen ionic liquid. This guide aims to provide a foundational understanding to aid in this decision-making process, encouraging further investigation into specific ionic liquids for tailored applications.

References

A Comparative Guide to Analytical Techniques for the Characterization of Tetrabutylphosphonium Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for the characterization of tetrabutylphosphonium (B1682233) acetate (B1210297), a quaternary phosphonium (B103445) salt with applications as a phase transfer catalyst and in the dissolution of biomass. Understanding the purity and properties of this ionic liquid is crucial for its effective application in research and development. This document outlines key analytical methods, presents comparative data with relevant alternatives, and provides detailed experimental protocols.

Executive Summary

Tetrabutylphosphonium acetate ([P(C₄)₄][OAc]) is a versatile ionic liquid whose performance is intrinsically linked to its purity and physicochemical properties. A suite of analytical techniques is essential for its comprehensive characterization. This guide details the application of Nuclear Magnetic Resonance (NMR) spectroscopy, chromatography, thermal analysis, and other methods for quality control and property determination. We also present a comparison with analogous phosphonium salts (bromide and chloride) and its ammonium (B1175870) analogue (tetrabutylammonium acetate) to highlight the impact of the cation and anion on their analytical profiles and properties.

Comparative Analysis of this compound and Alternatives

The choice of ionic liquid can significantly impact experimental outcomes. The following table summarizes key physical and analytical parameters for this compound and its common alternatives.

ParameterThis compoundTetrabutylphosphonium BromideTetrabutylphosphonium ChlorideTetrabutylammonium Acetate
Molecular Formula C₁₈H₃₉O₂PC₁₆H₃₆BrPC₁₆H₃₆ClPC₁₈H₄₀NO₂
Molecular Weight 318.47 g/mol 339.33 g/mol [1]294.88 g/mol 301.51 g/mol [2]
Purity (Typical) ≥95%≥98%[1]~96%≥97%[2]
Melting Point Not available (liquid at RT)100-103 °C[1]62-66 °C (dec.)[3]95-98 °C[2]
¹H NMR (Cation, α-CH₂) ~2.2 ppmNot specifiedNot specified~3.2 ppm
³¹P NMR ~25-35 ppm~25-35 ppm~25-35 ppmN/A
Thermal Stability (TGA) Decomp. ~290-335 °C[4]Not specifiedNot specifiedNot specified
Key Impurities Halides (Cl⁻, Br⁻), water, organic starting materialsOther halides, waterOther halides, waterWater, organic starting materials

Analytical Techniques and Experimental Protocols

A multi-technique approach is necessary for the full characterization of this compound. The following sections detail the primary analytical methods and provide standardized protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for confirming the chemical structure and assessing the purity of this compound.

  • ¹H NMR: Provides information on the proton environment. The signals for the butyl chains of the cation are typically observed between 0.9 and 2.5 ppm. The methyl protons of the acetate anion appear as a singlet around 1.9 ppm[5][6]. Integration of the cation and anion signals can provide a preliminary assessment of stoichiometry.

  • ¹³C NMR: Confirms the carbon skeleton of both the cation and anion. The carbonyl carbon of the acetate is a key signal, typically found downfield (~170-180 ppm).

  • ³¹P NMR: This is a highly specific technique for phosphorus-containing compounds. A single peak is expected for the phosphonium cation, typically in the range of +25 to +35 ppm relative to phosphoric acid[7]. The presence of other phosphorus-containing impurities would be readily detected.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 10-20 mg of the this compound sample in a suitable deuterated solvent (e.g., D₂O, CDCl₃, or acetone-d₆) in an NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds.

  • ³¹P NMR Acquisition:

    • Acquire a proton-decoupled ³¹P spectrum.

    • Typical parameters: 64-128 scans, relaxation delay of 2-5 seconds.

    • Use an external reference of 85% H₃PO₄.

Chromatography

Chromatographic techniques are essential for quantifying impurities, particularly residual halides from the synthesis.

  • Ion Chromatography (IC): This is the preferred method for the determination of anionic impurities such as chloride and bromide. These are common residuals from the metathesis reaction used to synthesize many ionic liquids.

  • High-Performance Liquid Chromatography (HPLC): Can be used to assess the purity of the tetrabutylphosphonium cation and to detect non-volatile organic impurities. A reversed-phase column with a mobile phase containing an ion-pairing agent is often employed.

Experimental Protocol: Ion Chromatography for Halide Impurities

  • Sample Preparation: Accurately weigh and dissolve a known amount of this compound in deionized water to a final concentration of approximately 100-1000 ppm.

  • Instrumentation: An ion chromatograph equipped with a conductivity detector and an anion-exchange column (e.g., Dionex AS9-HC or similar).

  • Chromatographic Conditions:

    • Eluent: A sodium hydroxide (B78521) or sodium carbonate/bicarbonate solution.

    • Flow Rate: 1.0 - 1.5 mL/min.

    • Column Temperature: Ambient or slightly elevated (e.g., 30 °C).

    • Detection: Suppressed conductivity.

  • Quantification: Prepare a calibration curve using certified standards of chloride and bromide.

Thermal Analysis

Thermal analysis techniques are crucial for determining the operational temperature limits of the ionic liquid.

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. This provides the decomposition temperature, which is a key indicator of thermal stability. Tetrabutylphosphonium-based ionic liquids generally exhibit good thermal stability, with decomposition temperatures often exceeding 290 °C[4].

  • Differential Scanning Calorimetry (DSC): Detects phase transitions such as melting point and glass transition temperature.

Experimental Protocol: Thermogravimetric Analysis

  • Sample Preparation: Place 5-10 mg of the this compound sample into a TGA pan (e.g., alumina (B75360) or platinum).

  • Instrumentation: A thermogravimetric analyzer.

  • TGA Program:

    • Atmosphere: Inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

    • Heating Rate: A standard heating rate of 10 °C/min is typically used.

    • Temperature Range: Heat from ambient temperature to 600 °C.

  • Data Analysis: Determine the onset temperature of decomposition from the resulting mass vs. temperature curve.

Karl Fischer Titration

This is a standard method for the precise determination of water content in ionic liquids. Water can significantly affect the physical properties and reactivity of ionic liquids.

Experimental Protocol: Karl Fischer Titration

  • Instrumentation: A coulometric or volumetric Karl Fischer titrator.

  • Sample Preparation: Inject a known mass of the this compound sample directly into the titration cell containing a suitable Karl Fischer reagent.

  • Titration: The instrument will automatically titrate the sample and calculate the water content.

  • Analysis: The result is typically expressed as a percentage or in parts per million (ppm). For high-purity ionic liquids, water content is often below 300 ppm[8].

Visualizing the Characterization Workflow

The following diagram illustrates a logical workflow for the comprehensive characterization of this compound.

G cluster_0 Initial Characterization cluster_1 Purity Assessment cluster_2 Physicochemical Properties cluster_3 Final Assessment A This compound Sample B NMR Spectroscopy (¹H, ¹³C, ³¹P) A->B Structural Confirmation C FTIR Spectroscopy A->C Functional Group ID F Karl Fischer Titration A->F Water Content D Ion Chromatography B->D Anionic Impurities E HPLC B->E Organic Impurities G Thermogravimetric Analysis (TGA) B->G Thermal Stability H Differential Scanning Calorimetry (DSC) B->H Phase Transitions I Certificate of Analysis D->I E->I F->I G->I H->I

Caption: Workflow for the analytical characterization of this compound.

Conclusion

The comprehensive characterization of this compound requires a combination of spectroscopic, chromatographic, and thermal analysis techniques. Each method provides unique and complementary information regarding the structure, purity, and physical properties of the ionic liquid. By following standardized protocols and comparing the results to known standards and alternative materials, researchers can ensure the quality and suitability of this compound for their specific applications. This guide provides a framework for such a characterization, enabling informed decisions in research, development, and quality control.

References

1H and 13C NMR spectra of purified Tetrabutylphosphonium acetate

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the ¹H and ¹³C NMR Spectra of Purified Tetrabutylphosphonium (B1682233) Acetate (B1210297)

For researchers, scientists, and professionals in drug development, a thorough understanding of the spectral characteristics of key chemical compounds is paramount. Tetrabutylphosphonium acetate ([P(C₄H₉)₄]⁺[CH₃COO]⁻), a versatile ionic liquid and phase transfer catalyst, is one such compound. This guide provides a detailed comparison of its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra with those of common alternatives, supported by experimental data and protocols.

Comparative Analysis of NMR Spectral Data

The purity and structural integrity of this compound can be readily assessed by ¹H and ¹³C NMR spectroscopy. The chemical shifts observed are characteristic of the tetrabutylphosphonium cation and the acetate anion. For a robust comparison, we have compiled data for this compound and two common alternatives: tetrabutylphosphonium bromide and tetrabutylammonium (B224687) acetate.

Table 1: ¹H NMR Chemical Shifts (δ) in ppm

CompoundSolventCation/AnionChemical Shift (ppm)Assignment
This compound D₂OTetrabutylphosphonium2.08 - 2.02 (m)P-CH ₂-
1.48 - 1.31 (m)-CH ₂-CH ₂-
0.83 - 0.80 (t)-CH
Acetate~1.90 (s)[1]-CH
Tetrabutylphosphonium Bromide CDCl₃Tetrabutylphosphonium2.46 (m)P-CH ₂-
1.55 (m)-CH ₂-CH ₂-
0.98 (t)-CH
Tetrabutylammonium Acetate D₂OTetrabutylammonium~3.1 (m)N-CH ₂-
~1.5 (m)-CH ₂-
~1.3 (m)-CH ₂-
~0.9 (t)-CH
Acetate~1.8 (s)-CH

Table 2: ¹³C NMR Chemical Shifts (δ) in ppm

CompoundSolventCation/AnionChemical Shift (ppm)Assignment
This compound D₂OTetrabutylphosphonium23.5-C H₂-CH₂-CH₃
22.8-C H₂-CH₃
17.9P-C H₂-
12.5-C H₃
Acetate181.5C =O
23.2-C H₃
Tetrabutylphosphonium Bromide CDCl₃Tetrabutylphosphonium24.2-C H₂-CH₂-CH₃
23.6-C H₂-CH₃
18.8P-C H₂-
13.5-C H₃
Tetrabutylammonium Acetate D₂OTetrabutylammonium58.1N-C H₂-
23.4-C H₂-
19.1-C H₂-
12.8-C H₃
Acetate181.2C =O
23.1-C H₃

Experimental Protocols

The following is a standard protocol for the acquisition of ¹H and ¹³C NMR spectra.

Sample Preparation:

  • Sample Weighing: Accurately weigh 10-20 mg of the purified this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

  • Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., D₂O or CDCl₃) in a clean, dry vial.

  • Transfer: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean 5 mm NMR tube.

  • Homogenization: Gently agitate the NMR tube to ensure a homogeneous solution.

NMR Data Acquisition:

  • Instrument Setup: The NMR spectra are typically acquired on a 400 MHz or 500 MHz spectrometer.

  • ¹H NMR Acquisition:

    • Number of scans: 16-64

    • Relaxation delay: 1-2 seconds

    • Acquisition time: 2-4 seconds

  • ¹³C NMR Acquisition:

    • Number of scans: 1024 or more, depending on the sample concentration.

    • Relaxation delay: 2-5 seconds

    • Acquisition time: 1-2 seconds

    • Proton decoupling is employed to simplify the spectrum.

  • Referencing: Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Visualization of Experimental Workflow and Spectral Comparison

To visually represent the processes involved, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Spectrometer Setup transfer->instrument acquire_H1 Acquire ¹H Spectrum instrument->acquire_H1 acquire_C13 Acquire ¹³C Spectrum instrument->acquire_C13 process Process FID acquire_H1->process acquire_C13->process reference Reference Spectra process->reference analyze Analyze Spectra reference->analyze

Caption: Experimental workflow for NMR analysis.

spectral_comparison cluster_cation Cation Comparison cluster_anion Anion Comparison tbpa Tetrabutylphosphonium Acetate tbpa_cation [P(C₄H₉)₄]⁺ tbpa->tbpa_cation tbpa_anion [CH₃COO]⁻ tbpa->tbpa_anion tbpb Tetrabutylphosphonium Bromide tbpb_cation [P(C₄H₉)₄]⁺ tbpb->tbpb_cation tbpb_anion Br⁻ tbpb->tbpb_anion tbaa Tetrabutylammonium Acetate tbaa_cation [N(C₄H₉)₄]⁺ tbaa->tbaa_cation tbaa_anion [CH₃COO]⁻ tbaa->tbaa_anion

Caption: Logical relationship for spectral comparison.

References

Unveiling Cellulose Structural Changes: A Comparative Guide to Tetrabutylphosphonium Acetate Treatment and its Alternatives through X-ray Diffraction Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the crystalline structure of cellulose (B213188) is paramount for its application in various fields. This guide provides a comparative analysis of the effects of tetrabutylphosphonium (B1682233) acetate (B1210297) ([P₄₄₄₄][OAc]), a promising ionic liquid, on the crystallinity of cellulose as determined by X-ray diffraction (XRD). We compare its performance with other treatment systems and present supporting experimental data and protocols.

Treatment of cellulosic materials with ionic liquids can significantly alter their structural and chemical properties, impacting their reactivity and suitability for applications such as drug delivery and biomaterial development.[1] A key parameter affected is the crystallinity index (CI), a measure of the proportion of crystalline regions within the cellulose structure. A reduction in crystallinity is often associated with increased reactivity.[2][3]

Comparative Analysis of Crystallinity Index

The following table summarizes the changes in the crystallinity index of microcrystalline cellulose (Avicel PH-101) after treatment with tetrabutylphosphonium acetate and its mixtures under various conditions. The data is compiled from studies employing non-dissolving pretreatment methods, which have been shown to effectively reduce cellulose crystallinity without complete dissolution.[4][5]

Treatment ConditionTemperature (°C)Duration (h)Initial CI (%)Final CI (%)Reference
Untreated Avicel PH-101--48-[3]
Neat [P₄₄₄₄][OAc]7024838[3]
Neat [P₄₄₄₄][OAc]7044830[3]
Neat [P₄₄₄₄][OAc]7084824[3]
[P₄₄₄₄][OAc] + DMSO (x_DMSO = 0.20)50--29[5]
[P₄₄₄₄][OAc] + DMSO (x_DMSO = 0.20)7024820[3][5]
[P₄₄₄₄][OAc] + DMSO (x_DMSO = 0.40)50--23[5]
[P₄₄₄₄][OAc] + DMSO (x_DMSO = 0.40)70--28[5]
[P₄₄₄₄][OAc] + Ethanol (x_ethanol = 0.20)50---[4]
[P₄₄₄₄][OAc] + Ethanol (x_ethanol = 0.40)50---[4]

Note: The Crystallinity Index (CI) values are indicative and can vary based on the specific methodology used for calculation from the XRD data.

The data clearly demonstrates that treatment with this compound leads to a significant reduction in the crystallinity of cellulose.[3] The extent of this reduction is influenced by treatment time and the presence of co-solvents like dimethyl sulfoxide (B87167) (DMSO).[3][5] Notably, mixtures of [P₄₄₄₄][OAc] and DMSO can lead to a more pronounced decrease in crystallinity compared to the neat ionic liquid under certain conditions.[5]

Experimental Protocols

A detailed understanding of the experimental methodology is crucial for the replication and validation of these findings.

Cellulose Pretreatment

A non-dissolving pretreatment method is employed, involving the direct contact of cellulose with the ionic liquid or its mixtures.[5]

  • Drying: Microcrystalline cellulose (e.g., Avicel PH-101) is dried in an oven at 110 °C for approximately 48 hours to achieve a specific water content (e.g., ~1.5%).[5]

  • Mixing: The dried cellulose is added to the pretreatment fluid (neat [P₄₄₄₄][OAc] or its mixtures with a co-solvent) in a sealed vessel at a specified ratio (e.g., 10 g of cellulose per 100 g of liquid).[3]

  • Incubation: The mixture is then stirred magnetically at a controlled temperature (e.g., 70 °C) for a designated duration (e.g., 2, 4, or 8 hours).[3]

  • Recovery: After the treatment, the cellulose is recovered by filtration.[3]

  • Washing: The recovered cellulose is washed thoroughly with a suitable solvent (e.g., ethanol) to remove any residual ionic liquid and co-solvent.

  • Drying: The washed cellulose is then dried, for instance, by solvent exchange with acetone (B3395972) followed by vacuum drying.

X-ray Diffraction (XRD) Analysis

The crystallinity of the untreated and pretreated cellulose samples is determined using X-ray diffraction.

  • Sample Preparation: A small amount of the dried cellulose powder is mounted on the sample holder of the diffractometer.

  • Instrumentation: A powder X-ray diffractometer with Cu Kα radiation is typically used.[6]

  • Data Collection: The XRD patterns are recorded over a 2θ range, for example, from 5° to 40°, with a specific step size and scan speed.

  • Crystallinity Index (CI) Calculation: The CI is calculated from the XRD diffractograms. A common method is the Segal method, which uses the heights of the crystalline peak (I₀₀₂) and the amorphous trough (Iₐₘ) between the crystalline peaks.[7] The formula is:

    CI (%) = [(I₀₀₂ - Iₐₘ) / I₀₀₂] x 100

    It is important to note that different methods for calculating CI exist, and the chosen method should be applied consistently for accurate comparison.[8]

Experimental Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for cellulose treatment and XRD analysis, and the logical relationship between the treatment and its effect on cellulose crystallinity.

experimental_workflow cluster_pretreatment Cellulose Pretreatment cluster_xrd XRD Analysis start Start: Microcrystalline Cellulose drying Drying (110°C) start->drying mixing Mixing with [P4444][OAc] +/- Co-solvent drying->mixing incubation Incubation (Controlled Temp & Time) mixing->incubation filtration Filtration incubation->filtration washing Washing (e.g., Ethanol) filtration->washing end_pretreatment Dried Pretreated Cellulose washing->end_pretreatment sample_prep Sample Preparation end_pretreatment->sample_prep xrd_measurement XRD Measurement sample_prep->xrd_measurement data_analysis Data Analysis (CI Calculation) xrd_measurement->data_analysis end_xrd Crystallinity Index data_analysis->end_xrd

Figure 1: Experimental workflow for the pretreatment of cellulose and subsequent XRD analysis.

logical_relationship treatment Cellulose Treatment ([P4444][OAc] +/- Co-solvents) interaction Interaction with Cellulose Chains treatment->interaction disruption Disruption of Inter- & Intramolecular Hydrogen Bonds interaction->disruption crystallinity Reduced Crystallinity Index (CI) disruption->crystallinity reactivity Increased Chemical Reactivity crystallinity->reactivity

Figure 2: Logical relationship of cellulose treatment to its increased reactivity.

References

Unlocking Cellulose: A Comparative Guide to Phosphonium Salt-Based Dissolution

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient dissolution of cellulose (B213188) is a critical step in the development of novel materials and drug delivery systems. Phosphonium (B103445) salt-based ionic liquids have emerged as promising green solvents for this purpose. This guide provides a comparative analysis of various phosphonium salts in cellulose dissolution, supported by experimental data, detailed protocols, and mechanistic insights.

The dissolution of cellulose, a highly crystalline and recalcitrant biopolymer, has long been a challenge. Traditional methods often involve harsh and environmentally hazardous solvents. Phosphonium salts, a class of ionic liquids, offer a more sustainable alternative, demonstrating high efficacy in disrupting the extensive hydrogen-bonding network of cellulose. The efficiency of these salts is influenced by the nature of both the cation and the anion, as well as the presence of co-solvents.

Comparative Performance of Phosphonium Salts

The ability of phosphonium salts to dissolve cellulose is significantly dependent on their molecular structure, including the length of the alkyl chains on the cation and the nature of the anion. The use of co-solvents, such as dimethyl sulfoxide (B87167) (DMSO), has been shown to synergistically enhance the dissolution capacity of these ionic liquids.[1][2]

Below is a summary of the cellulose dissolution performance of selected phosphonium salts based on available experimental data. It is important to note that direct comparison can be challenging due to variations in experimental conditions across different studies, such as the source of cellulose, temperature, and dissolution time.

Phosphonium SaltCo-solventMax. Cellulose Solubility (wt%)Temperature (°C)Reference
Tetraoctylphosphonium Acetate (B1210297) ([P₈₈₈₈][OAc])DMSO (40 w/w)8Ambient[1][3]
Trioctyl(tetradecyl)phosphonium Acetate ([P₁₄₈₈₈][OAc])DMSO (40 w/w)3Ambient[1][3]
Tetrabutylphosphonium (B1682233) Chloride ([TBP]Cl)Not specifiedDissolves celluloseNot specified
Tetrabutylphosphonium Hydroxide (B78521) ([TBPH])Water (40 wt%)2025[4]
Tetrabutylphosphonium N,N-dimethylglycineDMSO1530[5]
Tetradecyl(trihexyl)phosphonium ChlorideDMFDissolves cellulose70[6]
Tetradecyl(trihexyl)phosphonium DicyanamideDMFDissolves cellulose70[6]

Key Observations:

  • Anion Influence: Anions with high hydrogen bond basicity, such as acetate and phosphonates, are generally more effective in disrupting the cellulose hydrogen-bond network.[7]

  • Cation Structure: The structure of the phosphonium cation also plays a role. While longer alkyl chains can increase non-polar interactions with the hydrophobic surfaces of cellulose, excessively long chains may hinder dissolution.[1]

  • Co-solvent Synergy: Dipolar aprotic co-solvents like DMSO can significantly enhance the dissolution power of phosphonium salts by solvating the cation and anion, thereby freeing the anion to interact with cellulose.[1][2]

The Dissolution Mechanism: A Molecular Perspective

The dissolution of cellulose in phosphonium salt-based ionic liquids is a complex process driven by the disruption of the intricate network of intra- and intermolecular hydrogen bonds that hold the cellulose chains together. The anion of the ionic liquid plays the primary role in this process by forming new hydrogen bonds with the hydroxyl groups of cellulose. The phosphonium cation and any co-solvent present facilitate this interaction.

cellulose_dissolution_mechanism cluster_cellulose Cellulose Fiber cluster_solvent Phosphonium Salt Solvent System cluster_dissolved Dissolved State C Crystalline Cellulose (Extensive H-bonding) DC Solvated Cellulose Chains C->DC Disruption of H-bonds PS Phosphonium Cation (P⁺R₄) Anion Anion (X⁻) PS->Anion Electrostatic Interaction Anion->C Forms H-bonds with cellulose hydroxyls Cosolvent Co-solvent (e.g., DMSO) Cosolvent->PS Solvates Cation Cosolvent->Anion Solvates Anion

Caption: Mechanism of cellulose dissolution by phosphonium salts.

Experimental Protocols

The following sections provide generalized methodologies for key experiments involved in the comparative study of phosphonium salts for cellulose dissolution.

Cellulose Dissolution Procedure
  • Drying: Dry the cellulose (e.g., microcrystalline cellulose) under vacuum at a specified temperature (e.g., 60-80°C) for a defined period (e.g., 12-24 hours) to remove residual moisture.

  • Solvent Preparation: Prepare the phosphonium salt solvent system. If a co-solvent is used, mix the phosphonium salt and the co-solvent at the desired weight ratio.

  • Dissolution: Add the dried cellulose to the phosphonium salt solvent system in a sealed vessel.

  • Heating and Stirring: Heat the mixture to the desired temperature (e.g., 70-100°C) with continuous stirring until the cellulose is completely dissolved. The dissolution time will vary depending on the specific phosphonium salt, co-solvent, temperature, and cellulose concentration. Visual inspection against a polarized light source can confirm complete dissolution.

Viscosity Measurement of Cellulose Solutions

The viscosity of the resulting cellulose solution is a critical parameter, impacting subsequent processing.

  • Instrument: Use a rheometer or a viscometer (e.g., Brookfield or Ubbelohde) suitable for measuring the viscosity of polymer solutions.

  • Temperature Control: Maintain the temperature of the sample at the desired measurement temperature using a temperature-controlled jacket or bath.

  • Measurement: Measure the viscosity of the cellulose-ionic liquid solution at a defined shear rate or over a range of shear rates.

  • Data Analysis: For non-Newtonian fluids, report the viscosity at a specific shear rate or present a flow curve (viscosity vs. shear rate). The intrinsic viscosity can also be determined to understand the polymer-solvent interactions.[8][9]

Regeneration and Characterization of Cellulose

Cellulose can be regenerated from the ionic liquid solution by introducing an anti-solvent.

  • Regeneration: Slowly add an anti-solvent, typically water or ethanol, to the cellulose solution with stirring. This will cause the cellulose to precipitate.

  • Washing: Separate the regenerated cellulose from the solvent mixture by filtration or centrifugation. Wash the cellulose repeatedly with the anti-solvent to remove any residual ionic liquid.

  • Drying: Dry the regenerated cellulose, for example, by freeze-drying or solvent exchange followed by air-drying.

  • Characterization:

    • Scanning Electron Microscopy (SEM): To observe the morphology and surface structure of the regenerated cellulose.

    • X-ray Diffraction (XRD): To determine the crystallinity and polymorphic form of the regenerated cellulose. Typically, regeneration from ionic liquids leads to a transformation from the native Cellulose I to the Cellulose II allomorph.[1][3]

Experimental Workflow

The overall process for evaluating and comparing phosphonium salts for cellulose dissolution can be visualized as a systematic workflow.

experimental_workflow cluster_prep Preparation cluster_dissolution Dissolution & Analysis cluster_regen Regeneration & Characterization P1 Cellulose Drying D1 Cellulose Dissolution P1->D1 P2 Phosphonium Salt Solvent Preparation P2->D1 A1 Viscosity Measurement D1->A1 R1 Cellulose Regeneration (Anti-solvent addition) D1->R1 C1 Washing & Drying R1->C1 C2 Characterization (SEM, XRD) C1->C2

Caption: Experimental workflow for cellulose dissolution and regeneration.

Conclusion

Phosphonium salt-based ionic liquids represent a versatile and effective class of solvents for the dissolution of cellulose. The choice of the specific phosphonium salt, particularly the anion and the cation structure, along with the strategic use of co-solvents, allows for the tuning of the dissolution process. This guide provides a foundation for researchers to compare and select appropriate phosphonium salt systems for their specific applications in materials science and drug development, paving the way for more sustainable and innovative uses of this abundant biopolymer.

References

Performance Showdown: Tetrabutylphosphonium Acetate in Diverse Reaction Environments

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the dynamic landscape of chemical synthesis, the choice of catalyst and reaction medium is paramount to achieving optimal efficiency, yield, and sustainability. This guide offers a comprehensive performance comparison of Tetrabutylphosphonium (B1682233) acetate (B1210297) ([P₄₄₄₄][OAc]), a versatile ionic liquid and phase-transfer catalyst, across various reaction media. Aimed at researchers, scientists, and professionals in drug development, this document provides a data-driven analysis of [P₄₄₄₄][OAc] against alternative catalysts, supported by detailed experimental protocols and mechanistic insights.

Tetrabutylphosphonium acetate is a quaternary phosphonium (B103445) salt that has garnered significant attention for its efficacy in a range of organic transformations. Its unique properties, including high thermal stability and catalytic activity, make it a compelling choice for reactions such as Knoevenagel condensations, alcoholysis of epoxides, and transesterification processes. This guide will delve into its performance in these key reactions, offering a clear comparison with other catalytic systems.

Knoevenagel Condensation: A Green Approach to C-C Bond Formation

The Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction, is often catalyzed by basic ionic liquids. Tetrabutylphosphonium-based ionic liquids have demonstrated excellent catalytic activity in this reaction, particularly under solvent-free conditions, aligning with the principles of green chemistry.

Table 1: Performance of Tetrabutylphosphonium-based Catalysts in the Knoevenagel Condensation of Benzaldehyde (B42025) and Ethyl Cyanoacetate (B8463686)

CatalystReaction MediumTemperature (°C)Time (min)Yield (%)Reference
[P₄₄₄₄][Pro]Solvent-free402093[1][2]
[P₄₄₄₄][Ala]Solvent-freeRoom Temp.30High (unspecified)[3]
[P₄₄₄₄][Gly]Solvent-free4020Lower than [Pro][1][2]
[P₄₄₄₄][Phe]Solvent-free4020Lower than [Pro][1][2]
[P₄₄₄₄][Val]Solvent-free4020Lower than [Pro][1][2]
No CatalystSolvent-free4020No product detected[1][2]

Experimental Protocol: Knoevenagel Condensation using [P₄₄₄₄][Pro]

  • Reactant Mixture: In a round-bottom flask, combine benzaldehyde (4.5 mmol) and ethyl cyanoacetate (3 mmol).

  • Catalyst Addition: Add tetrabutylphosphonium prolinate ([P₄₄₄₄][Pro]) (1 wt% relative to the reactants).

  • Reaction Conditions: Stir the mixture at 40°C for 20 minutes.

  • Work-up: After the reaction is complete (monitored by TLC), add water to the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product. Purify further by recrystallization or column chromatography if necessary.

Reaction Mechanism: Knoevenagel Condensation

The following diagram illustrates the proposed mechanism for the Knoevenagel condensation catalyzed by a basic ionic liquid like this compound. The acetate anion acts as the base to deprotonate the active methylene (B1212753) compound, initiating the condensation.

Knoevenagel_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Intermediates cluster_products Products Aldehyde Aldehyde (R-CHO) Alkoxide Alkoxide Intermediate Aldehyde->Alkoxide ActiveMethylene Active Methylene Compound (CH₂(CN)COOEt) Carbanion Carbanion [⁻CH(CN)COOEt] ActiveMethylene->Carbanion TBPAc [P₄₄₄₄]⁺[OAc]⁻ TBPAc->Carbanion Deprotonation Carbanion->Alkoxide Nucleophilic Attack Product α,β-Unsaturated Product Alkoxide->Product Dehydration Water H₂O Alkoxide->Water Alcoholysis_Workflow Reactants Epoxide + Alcohol ReactionVessel Reaction Vessel (Heating and Stirring) Reactants->ReactionVessel Catalyst This compound Catalyst->ReactionVessel Extraction Product Extraction (e.g., with Diethyl Ether) ReactionVessel->Extraction Separation Phase Separation Extraction->Separation ProductIsolation Solvent Evaporation Separation->ProductIsolation CatalystRecycling Catalyst Recycling Separation->CatalystRecycling Ionic Liquid Phase FinalProduct Glycol Ether Product ProductIsolation->FinalProduct Transesterification_Catalyst_Selection Start Start: Select Transesterification Catalyst Feedstock Feedstock Quality Start->Feedstock HighFFA High Free Fatty Acids? Feedstock->HighFFA HomogeneousBase Homogeneous Base (e.g., NaOH, KOH) HighFFA->HomogeneousBase No HomogeneousAcid Homogeneous Acid (e.g., H₂SO₄) HighFFA->HomogeneousAcid Yes ProcessConditions Desired Process Conditions HomogeneousBase->ProcessConditions HomogeneousAcid->ProcessConditions Heterogeneous Heterogeneous Catalyst (e.g., CaO) IonicLiquid Ionic Liquid (e.g., [P₄₄₄₄][OAc]) MildConditions Mild Conditions? ProcessConditions->MildConditions CatalystRecycling Catalyst Recycling Important? ProcessConditions->CatalystRecycling MildConditions->Heterogeneous No MildConditions->IonicLiquid Yes CatalystRecycling->HomogeneousBase No CatalystRecycling->Heterogeneous Yes CatalystRecycling->IonicLiquid Yes

References

Efficacy of Tetrabutylphosphonium acetate versus conventional catalysts in specific organic transformations

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of Tetrabutylphosphonium acetate (B1210297) (TBPA) with conventional catalysts in esterification and the cycloaddition of CO2 to epoxides reveals its potential for enhanced efficiency and milder reaction conditions in crucial industrial processes. This guide provides researchers, scientists, and drug development professionals with a detailed analysis of TBPA's performance, supported by experimental data and protocols.

Tetrabutylphosphonium acetate, a quaternary phosphonium (B103445) salt, is emerging as a highly effective and versatile catalyst in organic synthesis. Its unique properties, including high thermal stability and phase-transfer capabilities, offer significant advantages over traditional catalytic systems. This report focuses on two vital organic transformations: the synthesis of n-butyl acetate through esterification and the formation of cyclic carbonates via the cycloaddition of carbon dioxide to epoxides.

Esterification: Synthesis of n-Butyl Acetate

The esterification of carboxylic acids with alcohols is a fundamental reaction in the chemical industry, with applications ranging from the production of solvents and plasticizers to the synthesis of pharmaceuticals. Conventionally, this reaction is catalyzed by strong mineral acids, such as sulfuric acid, or solid acid catalysts like Amberlyst-15.

Table 1: Performance Comparison of Catalysts in the Synthesis of n-Butyl Acetate

CatalystReactantsTemperature (°C)Reaction Time (h)Conversion/Yield (%)Reference
Sulfuric Acid Acetic Acid, n-Butanol80 - 1101 - 2~70 - 80[2]
Amberlyst-15 Acetic Acid, n-Butanol80 - 1002 - 875 - 98.5[3]
This compound Data for n-butyl acetate not available.----

Note: The data for sulfuric acid and Amberlyst-15 are compiled from different sources and may not represent directly comparable experimental conditions.

Experimental Protocols for Esterification

Conventional Catalyst: Sulfuric Acid

A typical laboratory-scale synthesis of n-butyl acetate using sulfuric acid as a catalyst involves the following steps:

  • In a round-bottom flask equipped with a reflux condenser, a mixture of acetic acid and n-butanol (typically in a 1:1 or with a slight excess of one reactant) is prepared.

  • A catalytic amount of concentrated sulfuric acid (e.g., 1-2% by weight of the limiting reactant) is carefully added to the mixture.

  • The reaction mixture is heated to reflux (approximately 118 °C) for 1-2 hours.

  • After cooling, the mixture is washed with water, a sodium bicarbonate solution to neutralize the acid, and finally with brine.

  • The organic layer is dried over an anhydrous salt (e.g., magnesium sulfate) and purified by distillation to yield n-butyl acetate.[2]

Conventional Catalyst: Amberlyst-15

The use of a solid acid catalyst like Amberlyst-15 simplifies product purification:

  • A mixture of acetic acid and n-butanol is charged into a reactor containing Amberlyst-15 resin (typically 5-10% by weight of the reactants).

  • The mixture is heated to the desired temperature (e.g., 80-100 °C) and stirred vigorously.

  • The reaction progress is monitored by techniques such as gas chromatography or titration of the remaining carboxylic acid.

  • Upon completion, the solid catalyst is simply filtered off from the reaction mixture.

  • The product, n-butyl acetate, is then purified by distillation.[3]

Cycloaddition of CO2 to Epoxides: A Green Chemistry Approach

The chemical fixation of carbon dioxide is a critical area of research for sustainable chemistry. The cycloaddition of CO2 to epoxides to produce cyclic carbonates is a 100% atom-economical reaction with significant industrial applications, including their use as green solvents and intermediates in the production of polycarbonates.

Tetrabutylphosphonium salts, including the acetate and bromide analogues, have demonstrated high efficacy in this transformation, often in conjunction with other catalytic systems like metal-organic frameworks (MOFs).[4]

Table 2: Performance Comparison of Catalysts in the Cycloaddition of CO2 to Propylene (B89431) Oxide

Catalyst SystemSubstrateTemperature (°C)Pressure (bar)Reaction Time (h)Conversion (%)Selectivity (%)Reference
Tetrabutylammonium (B224687) Bromide (TBAB) Propylene Oxide12520174>99[4]
Hydroxyethyltributylammonium Bromide (HETBAB) Propylene Oxide12520196>99[4]
[TBA]2[CoCl4] (Tetrabutylammonium tetrachlorocobaltate(II)) Propylene Oxide10010372100[5]
CoCl2 + TBAC (Tetrabutylammonium chloride) Propylene Oxide10010339100[5]

Note: While direct data for this compound was not found in a comparative study, the data for the structurally similar tetrabutylammonium salts provide a strong indication of the performance of quaternary onium salts in this reaction. The presence of a hydroxyl group in HETBAB significantly enhances the catalytic activity, suggesting that the acetate anion in TBPA could also play a beneficial role.

Experimental Protocol for CO2 Cycloaddition

Onium Salt Catalyzed Cycloaddition of CO2 to Propylene Oxide

A general procedure for this reaction is as follows:

  • A high-pressure autoclave reactor is charged with the epoxide (e.g., propylene oxide) and the quaternary onium salt catalyst (e.g., Tetrabutylammonium bromide, typically 0.5-5 mol%).

  • The reactor is sealed and then pressurized with carbon dioxide to the desired pressure (e.g., 10-20 bar).

  • The reaction mixture is heated to the specified temperature (e.g., 100-125 °C) with constant stirring.

  • The reaction is allowed to proceed for a set amount of time (e.g., 1-3 hours).

  • After cooling the reactor to room temperature and venting the CO2, the product mixture is analyzed by techniques such as gas chromatography or NMR spectroscopy to determine the conversion and selectivity.[4][5]

Mechanistic Insights and Visualization

The catalytic cycles for both esterification and CO2 cycloaddition involve distinct pathways. Visualizing these mechanisms can aid in understanding the role of the catalyst.

Esterification Catalytic Cycle (Acid-Catalyzed)

Esterification cluster_0 Protonation of Carbonyl cluster_1 Nucleophilic Attack cluster_2 Proton Transfer cluster_3 Elimination of Water cluster_4 Deprotonation CarboxylicAcid R-COOH ProtonatedAcid R-C(OH)2+ CarboxylicAcid->ProtonatedAcid Alcohol R'-OH H_plus H+ TetrahedralIntermediate1 R-C(OH)2(O+HR') ProtonatedAcid->TetrahedralIntermediate1 TetrahedralIntermediate2 R-C(OH)(OH2+)(OR') TetrahedralIntermediate1->TetrahedralIntermediate2 ProtonatedEster R-C(=O+R')R' TetrahedralIntermediate2->ProtonatedEster Water H2O TetrahedralIntermediate2->Water Ester R-COOR' ProtonatedEster->Ester H_plus_out H+ ProtonatedEster->H_plus_out

Caption: Acid-catalyzed Fischer esterification mechanism.

CO2 Cycloaddition Catalytic Cycle (Onium Salt-Catalyzed)

CO2_Cycloaddition cluster_0 Epoxide Ring Opening cluster_1 CO2 Insertion cluster_2 Intramolecular Cyclization Epoxide Epoxide RingOpenedIntermediate X-CH2-CH(R)-O-  [R4P]+ Epoxide->RingOpenedIntermediate Nucleophilic Attack CO2 CO2 OniumSalt [R4P]+X- CarbonateIntermediate X-CH2-CH(R)-O-COO-  [R4P]+ RingOpenedIntermediate->CarbonateIntermediate CyclicCarbonate Cyclic Carbonate CarbonateIntermediate->CyclicCarbonate OniumSalt_regen [R4P]+X- CarbonateIntermediate->OniumSalt_regen Catalyst Regeneration

Caption: Onium salt-catalyzed CO2 cycloaddition mechanism.

Conclusion

This compound and its analogues present a compelling alternative to conventional catalysts in key organic transformations. In the cycloaddition of CO2 to epoxides, quaternary onium salts have demonstrated high efficiency, often under milder conditions than traditional systems. While more direct comparative data is needed for esterification reactions, the known advantages of phosphonium salts, such as high thermal stability and phase-transfer capabilities, suggest their potential for process optimization. The provided experimental protocols and mechanistic diagrams offer a valuable resource for researchers seeking to explore the application of these advanced catalytic systems. Further investigation into the use of this compound is warranted to fully elucidate its benefits and expand its application in industrial organic synthesis.

References

Thermogravimetric analysis (TGA) of Tetrabutylphosphonium acetate to determine thermal stability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of thermally robust reagents is critical for ensuring process safety, reaction efficiency, and product purity. Tetrabutylphosphonium (B1682233) acetate (B1210297) ([P(C₄)₄][OAc]), a versatile ionic liquid and phase transfer catalyst, offers significant advantages in various applications. This guide provides a comprehensive comparison of its thermal stability against alternative compounds, supported by experimental data and detailed methodologies.

Executive Summary

Thermogravimetric analysis (TGA) is a fundamental technique for assessing the thermal stability of materials. While direct, publicly available TGA data for tetrabutylphosphonium acetate is limited, analysis of structurally related compounds provides a strong indication of its high thermal stability. Phosphonium-based ionic liquids, in general, exhibit superior thermal stability compared to their ammonium (B1175870) analogues. The choice of anion also significantly influences the decomposition temperature. This guide will compare the expected thermal stability of this compound with other common phase transfer catalysts and ionic liquids.

Data Presentation

The following table summarizes the thermal decomposition data for this compound and a selection of alternative compounds. The data for this compound is estimated based on the performance of structurally similar phosphonium (B103445) salts and acetate-based ionic liquids, as specific experimental values were not available in the reviewed literature.

CompoundCationAnionOnset Decomposition Temperature (T_onset) (°C)Comments
This compound TetrabutylphosphoniumAcetate~215 - 250 (Estimated) Estimated based on data for other phosphonium salts and acetate-based ionic liquids. The acetate anion generally leads to lower thermal stability compared to halides or other more complex anions.
Tetrabutylphosphonium BromideTetrabutylphosphoniumBromide~340Demonstrates the high intrinsic thermal stability of the tetrabutylphosphonium cation.
Tetrabutylphosphonium ChlorideTetrabutylphosphoniumChloride~300 - 350Similar to the bromide salt, indicating good thermal stability.
Tetrabutylammonium AcetateTetrabutylammoniumAcetate~200 - 230Quaternary ammonium salts are generally less thermally stable than their phosphonium counterparts due to susceptibility to Hofmann elimination.
1-Butyl-3-methylimidazolium Acetate1-Butyl-3-methylimidazoliumAcetate~220A common imidazolium-based ionic liquid for comparison.
Trihexyl(tetradecyl)phosphonium ChlorideTrihexyl(tetradecyl)phosphoniumChloride>300An example of another phosphonium salt with high thermal stability. The larger alkyl chains can influence the decomposition pathway.

Experimental Protocols

A standardized thermogravimetric analysis protocol is crucial for obtaining comparable and reproducible thermal stability data.

Objective: To determine the onset decomposition temperature (T_onset) of a given ionic liquid using thermogravimetric analysis.

Apparatus:

  • Thermogravimetric Analyzer (TGA) with a high-precision balance and a furnace capable of controlled heating rates.

  • Inert sample pans (e.g., platinum, aluminum, or ceramic).

  • Inert gas supply (e.g., high-purity nitrogen or argon).

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the ionic liquid sample into a tared TGA pan. Due to the hygroscopic nature of many ionic liquids, sample handling should be performed in a controlled environment (e.g., a glove box) to minimize water absorption.

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (typically 20-50 mL/min) for at least 30 minutes before starting the analysis to ensure an inert atmosphere.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature of 30 °C.

    • Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

  • Data Analysis:

    • Record the sample mass as a function of temperature.

    • The onset decomposition temperature (T_onset) is determined as the temperature at which a significant mass loss begins. This is often calculated using the tangent method at the point of the steepest slope on the TGA curve.

Mandatory Visualization

The following diagrams illustrate the logical workflow of the experimental protocol and the decision-making process for selecting a thermally stable phase transfer catalyst.

TGA_Experimental_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Processing weigh Weigh 5-10 mg of Sample pan Place in TGA Pan weigh->pan load Load Sample into Furnace pan->load purge Purge with Inert Gas load->purge heat Heat at 10 °C/min to 600 °C purge->heat record Record Mass vs. Temperature heat->record analyze Determine T_onset record->analyze Catalyst_Selection_Pathway start Start: Select Phase Transfer Catalyst temp_check Reaction Temperature > 150 °C? start->temp_check stability_check High Thermal Stability Required? temp_check->stability_check Yes ammonium Ammonium Salts May Be Suitable temp_check->ammonium No phosphonium Consider Phosphonium Salts (e.g., this compound) stability_check->phosphonium Yes stability_check->ammonium No end Final Catalyst Selection phosphonium->end ammonium->end

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Tetrabutylphosphonium Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, meticulous adherence to safety protocols is paramount. Tetrabutylphosphonium (B1682233) acetate (B1210297), a versatile ionic liquid, requires careful handling and a clear understanding of proper disposal procedures to ensure a safe laboratory environment and compliance with regulations. This guide provides essential, step-by-step instructions for the safe disposal of tetrabutylphosphonium acetate, aligning with the highest standards of laboratory safety and chemical management.

Hazard and Safety Summary

This compound is associated with several hazards that necessitate stringent safety measures. It is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[1][2][3][4][5] Some safety data sheets also indicate that it may be toxic in contact with skin and can cause respiratory irritation.[5][6] During transportation, it may be classified as a corrosive and toxic liquid.[7] Therefore, the use of appropriate personal protective equipment (PPE) is mandatory when handling this chemical.

Hazard TypeGHS ClassificationRecommended Personal Protective Equipment (PPE)
Acute Oral Toxicity Category 4 (Harmful if swallowed)Protective gloves, protective clothing, eye protection, face protection.[1][2][3][4][5]
Skin Corrosion/Irritation Category 2 (Causes skin irritation)Chemical impermeable gloves, protective clothing.[3]
Serious Eye Damage/Irritation Category 2 (Causes serious eye irritation)Tightly fitting safety goggles or face shield.[3][5]
Acute Dermal Toxicity Category 3 (Toxic in contact with skin)Chemical impermeable gloves, protective clothing.[6]
Respiratory Irritation Category 3 (May cause respiratory irritation)Use in a well-ventilated area or with a full-face respirator if exposure limits are exceeded.[3][5]

Protocol for Safe Disposal

The following protocol outlines the necessary steps for the safe handling and preparation of this compound for disposal. This procedure is designed to minimize risk to personnel and the environment.

1. Preparation and Personal Protective Equipment (PPE) Assessment:

  • Ensure you are in a well-ventilated area, such as a chemical fume hood.

  • Don appropriate PPE as specified in the table above, including but not limited to chemical-resistant gloves (e.g., nitrile, neoprene), a lab coat or chemical-resistant apron, and tightly sealed safety goggles. A face shield may be required for splash protection.

2. Waste Collection:

  • All waste containing this compound, including residual amounts in containers, contaminated lab supplies (e.g., pipettes, gloves), and spill cleanup materials, must be collected for disposal.

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management guidelines.

3. Waste Container Labeling:

  • Use a dedicated, properly sealed, and chemically compatible waste container.

  • Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution and local regulations.

4. Storage Pending Disposal:

  • Store the sealed hazardous waste container in a designated, secure, and well-ventilated secondary containment area away from incompatible materials.

  • Ensure the storage area is cool and dry.

5. Scheduling Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.

  • Provide the EHS or contractor with an accurate description of the waste.

6. Documentation:

  • Maintain a log of the accumulated waste, including the chemical name, quantity, and date of generation.

  • Retain all disposal records and documentation provided by the disposal service for regulatory compliance.

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

cluster_prep Preparation cluster_collection Waste Handling cluster_storage Interim Storage cluster_disposal Final Disposal start Identify Tetrabutylphosphonium Acetate Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe ventilation Work in a Well-Ventilated Area (Fume Hood) ppe->ventilation collect Collect Waste in a Dedicated, Sealed Container ventilation->collect label_waste Label Container Clearly: 'Hazardous Waste' 'this compound' collect->label_waste store Store in a Designated Secondary Containment Area label_waste->store contact_ehs Contact EHS or Licensed Hazardous Waste Contractor store->contact_ehs documentation Maintain Disposal Records contact_ehs->documentation end Professional Disposal documentation->end

Caption: Workflow for the safe disposal of this compound.

Disclaimer: This information is intended for guidance and is not a substitute for the official Safety Data Sheet (SDS) and your institution's specific safety and disposal protocols. Always consult the SDS and your EHS department before handling or disposing of any chemical. Disposal must be conducted in strict accordance with all applicable local, state, and federal regulations.

References

Personal protective equipment for handling Tetrabutylphosphonium acetate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Tetrabutylphosphonium Acetate (B1210297)

This guide provides critical safety and logistical information for the handling and disposal of Tetrabutylphosphonium acetate, tailored for researchers, scientists, and drug development professionals. Following these procedures is essential for ensuring laboratory safety and minimizing risks associated with this chemical.

Hazard Summary

This compound is a chemical that poses several health risks. It is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[1][2][3][4][5][6] Some safety data sheets also indicate that it may cause respiratory irritation.[6] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.

Hazard Classification and Precautionary Statements

Hazard ClassGHS Hazard StatementPrecautionary Statement Codes
Acute toxicity, Oral (Category 4)H302: Harmful if swallowedP264, P270, P301+P317, P330
Skin irritation (Category 2)H315: Causes skin irritationP264, P280, P302+P352, P332+P313, P362+P364
Serious eye irritation (Category 2)H319: Causes serious eye irritationP280, P305+P351+P338, P337+P313

This table is not exhaustive. Always consult the specific Safety Data Sheet (SDS) for the product you are using.

Personal Protective Equipment (PPE)

The following PPE is required when handling this compound to minimize exposure and ensure personal safety.

PPE CategorySpecific RequirementsRationale
Eye and Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] A face shield may also be necessary.Protects against splashes and aerosols that can cause serious eye irritation.
Skin Protection Gloves: Wear chemical-impermeable gloves (e.g., nitrile rubber).[1] Gloves must be inspected prior to use and disposed of properly after.[3][6] Protective Clothing: Wear a lab coat, and fire/flame resistant and impervious clothing.[1][2][3]Prevents skin contact which can cause irritation.[1][2][3]
Respiratory Protection Use a full-face respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1] Work in a well-ventilated area, such as a fume hood, is crucial.[1]Protects against inhalation of dusts or aerosols which may cause respiratory irritation.

Operational and Disposal Plans

A systematic approach to handling and disposal is critical for safety and compliance.

Step-by-Step Handling Procedures
  • Preparation and Engineering Controls :

    • Ensure a safety shower and eyewash station are readily accessible.

    • Work in a well-ventilated area, preferably a chemical fume hood.[1]

    • Confirm all necessary PPE is available and in good condition before starting work.

  • Handling the Chemical :

    • Avoid contact with skin and eyes.[1]

    • Avoid the formation of dust and aerosols.[1]

    • Do not eat, drink, or smoke in the handling area.[1][2][3]

    • Use non-sparking tools to prevent fire from electrostatic discharge.[1]

  • Storage :

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

    • Keep away from foodstuff containers and incompatible materials such as strong oxidizers.[1][3]

Spill and Disposal Procedures
  • Spill Cleanup :

    • In case of a spill, evacuate personnel to a safe area.[1]

    • Wear appropriate PPE, including respiratory protection.

    • Prevent further leakage if it is safe to do so. Do not let the chemical enter drains.[1]

    • Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[1]

  • Waste Disposal :

    • Dispose of contents and containers in accordance with all local, regional, and national regulations at an appropriate treatment and disposal facility.[1][2][7]

    • Contaminated packaging should be triple rinsed (or equivalent) and offered for recycling or reconditioning, or disposed of in a sanitary landfill.[1]

First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure.

Exposure RouteFirst Aid Procedure
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1][2]
Skin Contact Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical help.[1][2][3]
Eye Contact Rinse cautiously with water for at least 15 minutes.[1][2] Remove contact lenses if present and easy to do. Continue rinsing and consult a doctor.[1]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1][2]

Visual Workflows

The following diagrams illustrate the key procedural workflows for handling this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don PPE: - Safety Goggles - Lab Coat - Chemical-Resistant Gloves B Verify Engineering Controls: - Fume Hood Operational - Eyewash/Shower Accessible A->B C Weigh/Transfer Chemical Inside Fume Hood B->C D Perform Experiment C->D E Decontaminate Work Area D->E F Dispose of Waste in Labeled Container E->F G Remove & Dispose of Gloves F->G H Wash Hands Thoroughly G->H

Caption: Safe Handling Workflow.

First Aid Procedure for Exposure cluster_inhalation Inhalation cluster_skin Skin Contact cluster_eye Eye Contact cluster_ingestion Ingestion action_node action_node Start Exposure Event Inhale_Check Breathing Difficulty? Inhale_Action->Inhale_Check Inhale_Yes Give Oxygen & Seek Immediate Medical Attention Inhale_Check->Inhale_Yes Yes Inhale_No Monitor for Symptoms Inhale_Check->Inhale_No No Skin_Check Irritation Persists? Skin_Action->Skin_Check Skin_Yes Seek Medical Attention Skin_Check->Skin_Yes Yes Skin_No Continue to Monitor Skin_Check->Skin_No No Eye_End Seek Immediate Medical Attention Eye_Action->Eye_End Ingest_End Call Poison Control & Seek Immediate Medical Attention Ingest_Action->Ingest_End

Caption: First Aid Workflow.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.